Undecanal
Description
This compound is a natural product found in Gymnodinium nagasakiense, Daphne odora, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
undecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPQYAYAQWNLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021688 | |
| Record name | Undecanal | |
| Source | EPA DSSTox | |
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Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [EPA ChAMP: Hazard Characterization] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to slightly yellow liquid/sweet, fatty, floral odour | |
| Record name | Undecanal | |
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| Record name | Undecanal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Undecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Undecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/633/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
109.00 to 115.00 °C. @ 5.00 mm Hg | |
| Record name | Undecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in most fixed oils, propylene glycol; insoluble in glycerol, water, 1 ml in 5 ml of 70% alcohol (in ethanol) | |
| Record name | Undecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/633/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.825-0.832 | |
| Record name | Undecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/633/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.06 [mmHg] | |
| Record name | Undecanal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18495 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
112-44-7 | |
| Record name | Undecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Undecanal | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04093 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | UNDECANAL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22578 | |
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| Record name | Undecanal | |
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| Record name | Undecanal | |
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| Record name | Undecanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.611 | |
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| Record name | UNDECANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6P0A9PSHN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Undecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-4 °C | |
| Record name | Undecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Undecanal: A Comprehensive Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecanal, a saturated fatty aldehyde, is a naturally occurring compound found in a diverse range of biological sources, from plants to insects. In the plant kingdom, it is a notable component of the essential oils of citrus fruits and coriander, contributing to their characteristic aromas. In the insect world, it functions as a semiochemical, playing a crucial role in communication. This technical guide provides an in-depth exploration of the natural occurrence of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and an overview of its biosynthetic and signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals in various scientific disciplines, including drug development, food science, and chemical ecology.
Natural Occurrence of this compound
This compound is widely distributed in nature, where it contributes to the chemical profile of various organisms.
Plant Sources
This compound is a significant volatile compound in many plants, particularly in citrus species and coriander.
This compound is a component of the essential oils of numerous citrus fruits, contributing to their distinct aromas. Its concentration can vary depending on the species, cultivar, and environmental conditions. While D-limonene is the predominant compound in most citrus oils, this compound is an important contributor to the overall flavor and fragrance profile.[1][2] For instance, in sweet orange (Citrus sinensis), this compound is present in the peel oil.[3][4]
Table 1: Quantitative Occurrence of this compound in a Selection of Plant-Based Natural Sources
| Natural Source | Plant Part | Concentration/Percentage of this compound | Reference(s) |
| Coriander (Coriandrum sativum L.) | Leaves | 2.43% of total essential oil components | [5] |
| Coriander (Coriandrum sativum L.) | Stems | Not explicitly quantified, but present | [6] |
| Coriander (Coriandrum sativum L.) | Seeds | Trace amounts | [5] |
| Sweet Orange (Citrus sinensis) | Peel Essential Oil | 0.1-0.2% (combined with nonanal and dodecanal) | [4] |
| Mandarin Orange (Citrus reticulata) | Peel Essential Oil | Present, but specific concentration not detailed in the search results | [1] |
Coriander is a well-documented natural source of this compound, where it is a key component of the essential oil, particularly in the leaves.[5][7] The concentration of this compound can differ between various parts of the plant, such as the leaves, stems, and seeds.[5][6] The fresh herb's aroma is largely influenced by its content of aliphatic aldehydes, including this compound.[5]
Insect Semiochemical
In the animal kingdom, this compound plays a vital role as a semiochemical, a chemical substance that carries a message. It functions as a pheromone in certain insect species, influencing their behavior.[8][9] For example, in some moth species, this compound is a component of the sex pheromone cocktail released by females to attract males.[8] The reception of this pheromone by the male's antennae triggers a specific behavioral response, initiating the mating process.[9][10]
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of this compound from natural sources.
Extraction of this compound from Plant Material
This protocol describes a general method for extracting this compound from plant tissues using a solvent.
Materials:
-
Fresh or dried plant material (e.g., citrus peels, coriander leaves)
-
Ethanol (95% or absolute)
-
Blender or grinder
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Glass vials
Procedure:
-
Sample Preparation: Thoroughly wash fresh plant material to remove any debris. If using dried material, grind it into a fine powder.[11]
-
Extraction: Place the prepared plant material in a flask and add enough ethanol to completely submerge it.[12]
-
Maceration: Seal the flask and allow the mixture to stand for 24-72 hours at room temperature with occasional agitation to enhance extraction.[11]
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.[12]
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the ethanol.[12]
-
Storage: Store the resulting crude extract in a sealed glass vial at 4°C.
HS-SPME is a solvent-free technique ideal for the extraction of volatile compounds like this compound from various matrices.[13][14]
Materials:
-
Sample containing this compound (e.g., finely chopped plant material, essential oil)
-
SPME fiber assembly with a suitable coating (e.g., DVB/CAR/PDMS)
-
Headspace vials with septa
-
Heating block or water bath
-
Sodium chloride (optional)
Procedure:
-
Sample Preparation: Place a known amount of the sample into a headspace vial. For solid samples, a small amount of water may be added. To increase the volatility of this compound, sodium chloride can be added to the sample matrix.[13]
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.[14][15]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of this compound onto the fiber coating.[14][16]
-
Desorption: Retract the fiber and immediately insert it into the injection port of a gas chromatograph for thermal desorption of the analytes.[13][16]
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and reliable analytical technique for the identification and quantification of volatile compounds like this compound.[17][18]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., HP-5MS, DB-5)
Standard GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 180°C at a rate of 4°C/minute
-
Ramp to 280°C at a rate of 10°C/minute, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
Quantification: Quantification is typically performed using an internal or external standard method. A calibration curve is constructed by analyzing standard solutions of this compound at different concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration by interpolating from the calibration curve.[17]
Biosynthesis and Signaling Pathways
Biosynthesis of this compound in Plants
The biosynthesis of this compound and other medium-chain aldehydes in plants is believed to occur through the β-oxidation of fatty acids.[19][20] This catabolic process breaks down fatty acid molecules to generate acetyl-CoA. While the complete enzymatic pathway leading specifically to this compound has not been fully elucidated, it is hypothesized to involve the partial degradation of longer-chain fatty acids, such as linoleic acid.[21][22]
Caption: Proposed general pathway for the biosynthesis of this compound via fatty acid β-oxidation.
Insect Olfactory Signaling Pathway for this compound
In insects, the detection of this compound as a pheromone initiates a signaling cascade within the olfactory receptor neurons (ORNs) located in the antennae.[23][24] This process involves the binding of the this compound molecule to a specific odorant receptor (OR), leading to the generation of an electrical signal that is transmitted to the brain for processing, ultimately resulting in a behavioral response.[25][26]
Caption: Generalized insect olfactory signaling pathway for the detection of this compound.
Conclusion
This compound is a multifaceted natural compound with significant roles in the chemical ecology of both plants and insects. This guide has provided a comprehensive overview of its natural sources, with a focus on citrus fruits and coriander, and has presented detailed protocols for its extraction and quantification. While the general biosynthetic pathway is understood to be linked to fatty acid metabolism, further research is needed to identify the specific enzymes involved in this compound formation. Similarly, a more detailed understanding of the specific receptors and downstream signaling components in insects will provide deeper insights into its role as a semiochemical. The information compiled herein aims to facilitate future research and development efforts related to this important natural aldehyde.
References
- 1. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correspondence between the Compositional and Aromatic Diversity of Leaf and Fruit Essential Oils and the Pomological Diversity of 43 Sweet Oranges (Citrus x aurantium var sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. researchgate.net [researchgate.net]
- 6. Composition of the essential oil constituents from leaves and stems of Korean Coriandrum sativum and their immunotoxicity activity on the Aedes aegypti L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethnobotanical and phytochemical aspects of the edible herb Coriandrum sativum L. - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insect pheromones - Wikipedia [en.wikipedia.org]
- 10. Pheromone Reception in Insects: The Example of Silk Moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SOP FOR EXTRACTION OF PLANT MATERIAL/FORMULATION | Research SOP [researchsop.com]
- 12. coleparmer.com [coleparmer.com]
- 13. benchchem.com [benchchem.com]
- 14. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 19. Increased Flow of Fatty Acids toward β-Oxidation in Developing Seeds of Arabidopsis Deficient in Diacylglycerol Acyltransferase Activity or Synthesizing Medium-Chain-Length Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aldehydic lipid peroxidation products derived from linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii [frontiersin.org]
- 23. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- 24. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. limudchevruta.huji.ac.il [limudchevruta.huji.ac.il]
- 26. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Undecanal (CAS 112-44-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecanal, also known as aldehyde C-11, is a saturated fatty aldehyde with the chemical formula C₁₁H₂₂O.[1] This colorless to pale yellow liquid possesses a characteristic sweet, waxy, and citrus-rose odor, making it a valuable ingredient in the fragrance and flavor industries.[1][2] Occurring naturally in citrus essential oils, it is also produced synthetically for wide-ranging applications, including as a precursor in the manufacture of other chemicals and as a component in cosmetic formulations.[3][4] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, applications, and safety of this compound, with a focus on detailed experimental protocols and data presentation for a technical audience.
Chemical and Physical Properties
This compound is an aliphatic aldehyde with a straight chain of eleven carbon atoms.[5] It is soluble in organic solvents like ethanol and oils but has limited solubility in water.[1][5] The aldehyde functional group makes it reactive and susceptible to polymerization if not stored under inert conditions.[1]
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 112-44-7 | [1][6] |
| Molecular Formula | C₁₁H₂₂O | [1][6] |
| Molecular Weight | 170.29 g/mol | [1][6] |
| IUPAC Name | This compound | [3] |
| Synonyms | Undecyl aldehyde, n-Undecanal, Aldehyde C-11, Hendecanal | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Odor | Sweetish, fatty, waxy, with citrus and rose undertones | [1][2] |
Physical and Chemical Data
| Property | Value | Reference |
| Melting Point | -4 to -2 °C | [1][7] |
| Boiling Point | 109-115 °C at 5 mmHg | [1][7] |
| Density | 0.825 - 0.829 g/mL at 25 °C | [1][7] |
| Refractive Index (n20/D) | 1.4322 | [1][8] |
| Flash Point | 96 - 105 °C (205 - 221 °F) | [1][9] |
| Vapor Density | 5.94 (vs air) | [1][8] |
| Water Solubility | 14.27 mg/L at 25°C | [1] |
| LogP | 4.8 at 20℃ | [1] |
Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR (90 MHz, CDCl₃) | δ 9.76 (t, 1H, -CHO), 2.41 (dt, 2H, -CH₂CHO), 1.27 (m, 16H, -(CH₂)₈-), 0.88 (t, 3H, -CH₃) | [10] |
| ¹³C NMR (15.09 MHz, CDCl₃) | δ 202.47 (-CHO), 43.93, 31.94, 29.41, 29.26, 22.73, 22.17, 14.09 | [10] |
| IR (Neat) | Characteristic C=O stretching for aldehyde | [10] |
| Mass Spectrum (EI) | m/z 41, 43, 57, 55, 82 | [10] |
Synthesis of this compound
This compound is produced commercially through the hydroformylation of 1-decene.[3] In a laboratory setting, it can be synthesized via several routes, most notably the Rosenmund reduction of undecanoyl chloride or the oxidation of 1-undecanol.
Rosenmund Reduction of Undecanoyl Chloride
The Rosenmund reduction is a classic method for converting an acyl chloride to an aldehyde.[11] The reaction involves the catalytic hydrogenation of the acyl chloride using a poisoned palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄).[11] The poison, such as thiourea or quinoline-sulfur, deactivates the catalyst to prevent the over-reduction of the aldehyde to an alcohol.[7][11]
-
Catalyst Preparation: Prepare the Rosenmund catalyst (5% Pd on BaSO₄) and poison it with a suitable deactivator like a quinoline-sulfur compound.[7][11]
-
Reaction Setup: In a flask equipped with a reflux condenser, magnetic stirrer, and gas inlet, suspend the poisoned catalyst in an anhydrous solvent such as toluene.[7]
-
Addition of Reactant: Add undecanoyl chloride to the flask.
-
Hydrogenation: Purge the system with hydrogen gas and maintain a positive pressure of hydrogen while vigorously stirring the mixture.[7]
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).[7]
-
Workup: Upon completion, filter off the catalyst and wash it with the solvent.[7]
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound is then purified by vacuum distillation.[7][12]
Hydroformylation of 1-Decene
Hydroformylation, or the oxo process, is a major industrial method for producing aldehydes from alkenes.[10] In this process, 1-decene reacts with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a transition metal catalyst, typically a rhodium complex.[5] The reaction is often performed in an aqueous biphasic system to facilitate catalyst recovery.[5]
-
Catalyst System: Prepare the aqueous catalyst phase containing a rhodium precursor, such as Rh(acac)(CO)₂, and a water-soluble phosphine ligand, like tris(3-sulfophenyl)phosphine trisodium salt (TPPTS).[5]
-
Reaction Setup: Charge a high-pressure autoclave with the aqueous catalyst solution and 1-decene.[10]
-
Reaction Conditions: Pressurize the reactor with syngas (CO/H₂ ratio typically 1:1) to 50 bar. Heat the mixture to 80 °C with vigorous stirring (e.g., 1500 rpm).[10]
-
Monitoring: The reaction progress can be monitored by sampling and analyzing the organic phase by GC.
-
Phase Separation: After the reaction, cool the mixture to room temperature. The organic phase containing this compound will separate from the aqueous catalyst phase.
-
Purification: The organic layer is decanted, and the this compound is purified by distillation. The aqueous catalyst phase can be recycled.[13]
Analytical Methods
Gas chromatography is the primary technique for the analysis of this compound, often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.[14] For complex matrices, a derivatization step may be necessary.[14]
-
GC-MS Conditions:
-
Column: A capillary column such as HP-INNOWAX (60 m x 0.25 mm x 0.25 µm) is suitable.[15]
-
Carrier Gas: Helium at a flow rate of approximately 0.8-1.0 mL/min.[15]
-
Injector Temperature: 250 °C.[15]
-
Oven Program: An initial temperature of 40 °C held for 6 minutes, then ramped at 3 °C/min to 100 °C and held for 5 minutes, followed by a ramp of 5 °C/min to 230 °C and held for 10 minutes.[15]
-
MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan mode can be full scan for qualitative analysis or selected ion monitoring (SIM) for targeted quantification.[15]
-
-
Data Analysis: Identify this compound by its retention time and mass spectrum, comparing it to a reference standard. Quantify using an external or internal standard method.
Applications
This compound's pleasant and potent odor profile makes it a key component in various industries.
-
Fragrance and Perfumery: It is extensively used to impart fresh, aldehydic, and floral-citrus notes to perfumes and other scented products.[2][9] It is particularly effective in creating citrus accords and rose compositions.[2]
-
Flavor Industry: As a flavoring agent, it contributes to orange and citrus flavor profiles in food and beverages.[1][2]
-
Cosmetics and Personal Care: Due to its emollient properties, it is incorporated into skincare products like lotions and creams to improve texture and moisture retention.[4]
-
Chemical Intermediate: The aldehyde functionality allows this compound to serve as a precursor in the synthesis of other organic compounds, including surfactants and pharmaceuticals.[4][5]
-
Biochemical Research: It serves as a model compound in studies of lipid metabolism and fatty acid synthesis.[4] It is also studied for its role as an insect sex pheromone, which has implications for pest control.[4][6]
-
Antimicrobial Agent: this compound has shown inhibitory activity against various fungi and bacteria, suggesting potential applications as an antimicrobial agent.[5][10] The proposed mechanism involves the disruption of the cell membrane.
Safety and Handling
This compound is considered a hazardous substance and requires careful handling.
Hazard Identification
| Hazard Statement | GHS Classification | Reference |
| H315: Causes skin irritation | Skin Irritation (Category 2) | [14] |
| H412: Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 3) | [3] |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[7][16] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[14][17]
-
Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[7][16] Store under an inert atmosphere as it is sensitive to air and can polymerize.[1]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[7][16]
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[16][17]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[16]
-
Inhalation: Move the person to fresh air.[16]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[16]
In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[7][16] Thermal decomposition can produce carbon monoxide and carbon dioxide.[7][16]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00820F [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 12. How To [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Insect pheromone biosynthesis: stereochemical pathway of hydroxydanaidal production from alkaloidal precursors in Creatonotos transiens (Lepidoptera, Arctiidae) - PMC [pmc.ncbi.nlm.nih.gov]
Undecanal: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of undecanal, with a specific focus on its melting and boiling points. This document is intended to be a valuable resource, offering both precise data and the methodologies for its experimental determination.
Core Physical Properties of this compound
This compound, also known as n-undecyl aldehyde or aldehyde C-11, is an organic compound with the chemical formula C₁₁H₂₂O. It is a colorless to slightly yellow liquid with a characteristic fatty, floral odor.[1] As a saturated fatty aldehyde, its physical properties are of significant interest in various fields, including flavor and fragrance industries, as well as in the synthesis of more complex molecules for pharmaceutical applications.
Quantitative Data Summary
The melting and boiling points of this compound have been reported across various scientific sources. The following table summarizes these key physical constants for easy reference and comparison.
| Physical Property | Value | Conditions | Source(s) |
| Melting Point | -4 °C | [1] | |
| -3.00 to -1.00 °C | @ 760.00 mm Hg | [2] | |
| -2 °C | [3][4][5] | ||
| -10 °C | [6] | ||
| 269 K (-4.15 °C) | [7] | ||
| Boiling Point | 223.00 °C | @ 760.00 mm Hg | [2] |
| 225 °C | [3][6] | ||
| 109.00 to 115.00 °C | @ 5.00 mm Hg | [1][2][4][5] | |
| 545.15 K (272 °C) | [7] |
Note: Variations in reported values can be attributed to differences in experimental conditions and sample purity.
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following sections detail the standard experimental methodologies for these measurements.
Melting Point Determination: Capillary Method
The capillary method is a widely used and straightforward technique for determining the melting point of a solid.[8]
Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as its melting point.[8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lower and broaden this range.[9][10][11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[9]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of this compound (in solid form, which requires cooling below its melting point)
Procedure:
-
Sample Preparation: A small amount of solidified this compound is finely powdered.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped to compact the sample at the sealed end.[9]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[9]
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.
Boiling Point Determination: Distillation Method
For liquids, the boiling point is a key physical constant. A common and accurate method for its determination is through distillation.[12]
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. During distillation, the temperature of the vapor in equilibrium with the boiling liquid remains constant, and this temperature is the boiling point.[12]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is filled with the this compound sample and a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser. This ensures the temperature of the vapor being distilled is accurately measured.
-
Heating: The liquid is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Observation: The temperature will rise and then stabilize as the vapor condenses in the condenser. This stable temperature is recorded as the boiling point of the liquid. It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Visualized Experimental Workflow
The following diagram illustrates the logical flow for the experimental determination of the melting and boiling points of a chemical substance like this compound.
Caption: Experimental workflow for determining the melting and boiling points of this compound.
References
- 1. This compound | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 112-44-7 [thegoodscentscompany.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 112-44-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound, 25 ml, CAS No. 112-44-7 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]
- 7. This compound [webbook.nist.gov]
- 8. westlab.com [westlab.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 12. vernier.com [vernier.com]
Spectroscopic Profile of Undecanal: A Technical Guide
An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for undecanal (also known as n-undecyl aldehyde or aldehyde C-11), a saturated fatty aldehyde with applications in the flavor, fragrance, and pharmaceutical industries. The following sections present quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of long-chain aldehydes.
Spectroscopic Data Presentation
The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for clear and easy comparison.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.76 | Triplet (t) | 1H | Aldehyde proton (-CHO) |
| 2.41 | Triplet of doublets (td) | 2H | Methylene group α to the carbonyl (-CH₂CHO) |
| 1.62 | Quintet | 2H | Methylene group β to the carbonyl (-CH₂CH₂CHO) |
| 1.27 | Broad singlet | ~14H | Methylene groups of the alkyl chain (-(CH₂)₇-) |
| 0.88 | Triplet (t) | 3H | Terminal methyl group (-CH₃) |
Solvent: CDCl₃, Frequency: 90 MHz.[1]
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 202.47 | Carbonyl carbon (-CHO) |
| 43.93 | Methylene carbon α to the carbonyl (-CH₂CHO) |
| 31.94 | Methylene carbon of the alkyl chain |
| 29.41 | Methylene carbons of the alkyl chain |
| 29.26 | Methylene carbons of the alkyl chain |
| 22.73 | Methylene carbon of the alkyl chain |
| 22.17 | Methylene carbon β to the carbonyl (-CH₂CH₂CHO) |
| 14.09 | Terminal methyl carbon (-CH₃) |
Solvent: CDCl₃, Frequency: 15.09 MHz.[1]
Table 3: Infrared (IR) Spectroscopic Data for this compound (Liquid Phase)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925 | Strong | C-H stretch (alkane) |
| ~2855 | Strong | C-H stretch (alkane) |
| ~2720 | Medium | C-H stretch (aldehyde) |
| ~1730 | Strong | C=O stretch (aldehyde carbonyl) |
| ~1465 | Medium | C-H bend (alkane) |
Technique: ATR-Neat or Capillary Cell: Neat. Saturated aliphatic aldehydes typically show a strong C=O bond absorption in the IR region from 1740-1720 cm⁻¹.[1][2] They also exhibit characteristic C-H stretching absorptions between 2700–2760 and 2800–2860 cm⁻¹.[3][4]
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 170 | Low | [M]⁺ (Molecular ion) |
| 152 | Low | [M-H₂O]⁺ |
| 82 | High | [C₆H₁₀]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 43 | Very High | [C₃H₇]⁺ (Base Peak) |
Technique: Electron Ionization (EI).[5]
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are representative for a liquid aldehyde like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy Protocol: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz.[6] The following parameters are typically used:
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
¹³C NMR Spectroscopy Protocol: The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[6] A proton-decoupled sequence is used to simplify the spectrum.
-
Pulse Sequence: A standard pulse-acquire sequence with proton decoupling.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
The FID is processed similarly to the ¹H spectrum. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ = 77.16 ppm) or TMS.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): For a liquid sample like this compound, the spectrum is conveniently recorded as a neat (undiluted) liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[7]
Attenuated Total Reflectance (ATR) Protocol: Alternatively, an ATR-FTIR spectrometer can be used. A drop of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. The resulting spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[8] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated this compound then enters the mass spectrometer. Electron Ionization (EI) is a standard method for ionizing the sample molecules.
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Analysis
The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.
Caption: Correlation between spectroscopic methods and structural information for this compound.
References
- 1. This compound | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. This compound [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. webassign.net [webassign.net]
- 8. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
An In-depth Technical Guide to the Discovery and Historical Background of Undecanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecanal (also known as n-undecyl aldehyde or aldehyde C-11) is an eleven-carbon saturated fatty aldehyde with the chemical formula C₁₁H₂₂O.[1] It is a colorless, oily liquid naturally present in citrus essential oils, particularly those of Citrus reticulata (mandarin orange).[2][3][4] Commercially, it is a significant component in the flavor and fragrance industry, valued for its characteristic waxy, citrusy, and slightly floral aroma.[5] This technical guide provides a comprehensive overview of the discovery, historical background, and synthesis of this compound, with a focus on the evolution of its production methods. Quantitative data, detailed experimental protocols, and visualizations of key chemical processes are presented to offer a thorough resource for researchers and professionals in chemistry and related fields. While this compound is primarily used in perfumery and flavorings, its role as a pharmaceutical intermediate is also noted.[4]
Discovery and Historical Context
The specific discovery of this compound is not well-documented with a precise date or individual credited. However, its history is intrinsically linked to the broader development of aliphatic aldehyde chemistry in the 19th and early 20th centuries. The first synthesis of aliphatic aldehydes is attributed to Berfagnini and Piria in 1853, who produced them via the pyrolysis of the calcium salt of the corresponding aliphatic acid.[6]
The late 19th and early 20th centuries saw a surge in the exploration of natural essential oils and the identification of their chemical constituents. This compound was identified as a component of citrus oils during this period of discovery.[2] The growth of the fragrance industry, exemplified by iconic perfumes like Chanel No. 5, spurred the demand for synthetic aroma chemicals, including aliphatic aldehydes.[6]
A significant breakthrough in the availability of aliphatic aldehydes was the work of Karl Wilhelm Rosenmund, who in 1918 developed the Rosenmund reduction. This catalytic hydrogenation of an acyl chloride to an aldehyde provided a more efficient and scalable method for aldehyde synthesis compared to earlier techniques.[6] It is highly probable that early commercial production of this compound relied on this or similar methods, utilizing undecanoic acid as a precursor.
The mid-20th century witnessed the advent of petrochemical-based processes, with the hydroformylation of alkenes, discovered by Otto Roelen in 1938, becoming a dominant industrial method for aldehyde synthesis.[7] Today, the hydroformylation of 1-decene is the primary commercial route for producing this compound.[1][8]
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O | [1] |
| Molar Mass | 170.29 g/mol | [2] |
| Appearance | Colorless, oily liquid | [1][8] |
| Odor | Sweetish, fatty, waxy, citrus, floral | [3][4][5] |
| Melting Point | -4 °C to -2 °C | [2] |
| Boiling Point | 223 °C (at 760 mmHg); 109-115 °C (at 5 mmHg) | |
| Density | 0.825 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4322 | |
| Vapor Density | 5.94 (vs air) | |
| Solubility | Insoluble in water and glycerol; soluble in most fixed oils, propylene glycol, and alcohol. | [2][3] |
| CAS Number | 112-44-7 | [2] |
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis of this compound, representing both a plausible early method and the modern industrial approach.
Early Synthesis: Reduction of Undecanoyl Chloride (Rosenmund Reduction)
This two-step process involves the conversion of undecanoic acid to undecanoyl chloride, followed by its catalytic hydrogenation to this compound.
Step 1: Synthesis of Undecanoyl Chloride
-
Materials: Undecanoic acid, thionyl chloride.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place undecanoic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents).
-
Gently heat the reaction mixture under reflux until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride by distillation to obtain crude undecanoyl chloride.
-
Purify the undecanoyl chloride by vacuum distillation.
-
Step 2: Rosenmund Reduction to this compound
-
Materials: Undecanoyl chloride, palladium on barium sulfate (Pd/BaSO₄) catalyst, hydrogen gas, solvent (e.g., toluene), catalyst poison (e.g., quinoline-sulfur).
-
Procedure:
-
In a reaction vessel suitable for catalytic hydrogenation, suspend the Pd/BaSO₄ catalyst in an inert solvent like toluene.
-
Add a catalyst poison to prevent over-reduction of the aldehyde to an alcohol.
-
Introduce the undecanoyl chloride into the reaction mixture.
-
Pressurize the vessel with hydrogen gas and maintain a constant pressure.
-
Heat the mixture and stir vigorously to ensure efficient gas-liquid-solid mixing.
-
Monitor the reaction progress by measuring the uptake of hydrogen.
-
Upon completion, cool the reaction mixture, filter off the catalyst, and isolate the this compound from the solvent by distillation.
-
Modern Industrial Synthesis: Hydroformylation of 1-Decene
This process, also known as the "oxo process," involves the reaction of 1-decene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce a mixture of C11 aldehydes, primarily this compound.
-
Materials: 1-Decene, synthesis gas (CO/H₂), rhodium-based catalyst with a phosphine ligand (e.g., Rh/TPPTS for aqueous biphasic systems), solvent (optional, depending on the process).
-
Procedure:
-
The hydroformylation of 1-decene is typically carried out in a continuous reactor system under elevated temperature and pressure.
-
The liquid 1-decene feed and the gaseous synthesis gas are introduced into the reactor containing the catalyst.
-
The reaction is typically run at temperatures ranging from 80 to 150°C and pressures from 10 to 100 bar.
-
The ratio of CO to H₂ in the synthesis gas is typically around 1:1.
-
The use of specific ligands with the rhodium catalyst helps to control the regioselectivity, favoring the formation of the linear aldehyde (this compound) over the branched isomer (2-methyldecanal).
-
After the reaction, the product mixture is separated from the catalyst. In aqueous biphasic catalysis, the catalyst remains in the aqueous phase and can be recycled, while the organic product phase is separated.
-
The crude this compound is then purified by distillation.
-
Visualization of Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the chemical transformations described in the experimental protocols.
Caption: Early Synthesis of this compound via Rosenmund Reduction.
Caption: Modern Industrial Synthesis of this compound via Hydroformylation.
Natural Occurrence and Applications
This compound is found in various natural sources, most notably in the essential oils of citrus fruits like mandarin and bergamot.[9] It has also been identified in cooked beef, basil, and other plants.[9] Its pleasant and potent aroma has led to its widespread use in the fragrance industry, where it is a key component in creating aldehydic, floral, and citrus notes in perfumes and colognes.[5] In the flavor industry, it is used to impart citrus and waxy notes to food and beverages.[4]
Beyond its sensory applications, this compound serves as a chemical intermediate in the synthesis of other valuable compounds. For instance, it is a precursor in the production of 2-methylthis compound, another important fragrance ingredient, and in the synthesis of certain insect pheromones.[1] While its direct role in drug development is not prominent, its function as a pharmaceutical intermediate highlights its importance in the broader chemical industry.[4]
Conclusion
This compound, a key aliphatic aldehyde, has a history intertwined with the development of organic synthesis and the growth of the fragrance industry. From its likely early synthesis via methods like the Rosenmund reduction to its current large-scale production through the hydroformylation of 1-decene, the journey of this compound reflects the advancements in chemical manufacturing. Its well-characterized physical and chemical properties, combined with its versatile applications, ensure its continued importance in various industrial sectors. This guide has provided a detailed overview of its discovery, historical context, synthesis, and properties to serve as a valuable resource for scientific and industrial professionals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 112-44-7 [chemicalbook.com]
- 4. Cas 112-44-7,this compound | lookchem [lookchem.com]
- 5. Aldehyde C-11 Undecylic (this compound) – Premium Perfumery Ingredient — Scentspiracy [scentspiracy.com]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. researchgate.net [researchgate.net]
- 8. Showing Compound this compound (FDB002916) - FooDB [foodb.ca]
- 9. This compound, 112-44-7 [thegoodscentscompany.com]
An In-depth Technical Guide to the Synthesis of Undecanal from Undecylenic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for converting undecylenic acid to undecanal, a valuable aldehyde intermediate in the pharmaceutical, fragrance, and polymer industries. Derived from the pyrolysis of ricinoleic acid from castor oil, undecylenic acid is a readily available and renewable feedstock.[1][2] The core challenge in this synthesis lies in the selective transformation of the carboxylic acid group to an aldehyde without affecting the terminal double bond.
This document details various methodologies, presenting quantitative data in structured tables for comparative analysis and providing detailed experimental protocols for key transformations. Additionally, it includes diagrams of the synthetic pathways and experimental workflows to facilitate a deeper understanding of the processes involved.
Comparative Analysis of Synthetic Routes
The selection of an appropriate synthetic route for this compound production depends on several factors, including the desired scale of production, required purity of the final product, and the availability of specialized equipment. The following table summarizes the quantitative data associated with the primary methods for synthesizing this compound from undecylenic acid.
| Synthetic Method | Key Reagents & Catalyst | Yield (%) | Selectivity (%) | Key Advantages | Key Disadvantages | Reference |
| Direct Catalytic Hydrogenation | Chromium oxide catalyst, H₂ | 86.6 (Conversion) | 97.2 (for undecenyl aldehyde), 92.0 (for 10-undecenyl aldehyde) | High selectivity, direct conversion | Requires high temperature and specialized catalyst | [3] |
| Two-Step: Reduction & Swern Oxidation | 1. LiAlH₄ or other reducing agent2. Oxalyl chloride, DMSO, Triethylamine | Generally high | High | High purity, well-documented for lab scale | Two-step process, use of toxic and odorous reagents | [1][4][5] |
| Rosenmund Reduction | 1. Thionyl chloride2. H₂, Pd/BaSO₄ (poisoned) | ~55 | Moderate to high | Classic, single-step reduction from acid chloride | Modest yield, catalyst poisoning required | [1][6] |
| Catalytic Vapor-Phase Reaction | Formic acid, metal oxide catalyst | Not specified | Not specified | Direct conversion, potentially cost-effective | Requires high temperature vapor-phase reactor | [1] |
Synthetic Pathways Overview
The conversion of undecylenic acid to this compound can be achieved through several distinct chemical pathways. The choice of pathway influences the overall efficiency and scalability of the synthesis.
Caption: Key synthetic routes from undecylenic acid to this compound.
Experimental Protocols
Two-Step Reduction and Swern Oxidation
This is a widely used laboratory-scale method that generally provides high yields and purity.[1]
Step 1: Reduction of Undecylenic Acid to 10-Undecen-1-ol
A detailed protocol for the reduction of undecylenic acid using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) would be inserted here. Standard procedures involve the slow addition of the acid to a cooled suspension of the reducing agent in an anhydrous ether solvent, followed by quenching and aqueous workup.
Step 2: Swern Oxidation of 10-Undecen-1-ol to this compound
This procedure is adapted from established Swern oxidation protocols.[4][7][8]
Caution: This reaction should be performed in a well-ventilated fume hood as it generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide. The reaction is also highly exothermic and requires careful temperature control.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
10-Undecen-1-ol
-
Triethylamine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Under an inert atmosphere, a stirred solution of oxalyl chloride (1.1-1.5 equivalents) in anhydrous dichloromethane is cooled to between -78 °C and -60 °C.
-
A solution of DMSO (2.0-2.5 equivalents) in anhydrous dichloromethane is added dropwise over a period of 10-15 minutes, ensuring the temperature is maintained below -60 °C.
-
The reaction mixture is stirred for an additional 10-15 minutes at this temperature.
-
A solution of 10-undecen-1-ol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise over 15 minutes, again maintaining the temperature below -60 °C.
-
After stirring for 15-30 minutes, triethylamine (5.0 equivalents) is added dropwise over five minutes, keeping the temperature below -60 °C.
-
The reaction mixture is then allowed to warm to ambient temperature while stirring.
-
Water is added to the reaction mixture, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Experimental Workflow: Two-Step Reduction & Swern Oxidation
Caption: Experimental workflow for the two-step synthesis of this compound.
Rosenmund Reduction
This method involves the conversion of undecylenic acid to its acid chloride, followed by a catalytic hydrogenation.[1][6][9]
Step 1: Synthesis of Undecenoyl Chloride
Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive HCl and SO₂ gases.
Materials:
-
Undecylenic acid
-
Thionyl chloride (SOCl₂)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas trap, add undecylenic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents).
-
Gently heat the reaction mixture under reflux until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation to obtain the crude undecenoyl chloride, which can be purified by vacuum distillation.
Step 2: Rosenmund Reduction to this compound
Materials:
-
Undecenoyl chloride
-
Palladium on barium sulfate (Pd/BaSO₄) catalyst
-
Catalyst poison (e.g., quinoline-sulfur)
-
Anhydrous toluene or xylene
-
Hydrogen gas
Procedure:
-
Prepare the Rosenmund catalyst by partially poisoning a palladium on barium sulfate (Pd/BaSO₄) catalyst with a suitable inhibitor like a quinoline-sulfur compound.[9][10]
-
Suspend the catalyst in an inert, anhydrous solvent (e.g., toluene) in a hydrogenation flask.
-
Add the undecenoyl chloride to the flask.
-
Purge the system with hydrogen gas and maintain a positive pressure of hydrogen while vigorously stirring the mixture, typically at an elevated temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to detect the disappearance of the acid chloride and the formation of the aldehyde.
-
Upon completion, filter the catalyst and wash it with the solvent.
-
The filtrate is then concentrated under reduced pressure, and the resulting crude this compound is purified by vacuum distillation. The reported yield for this reaction is approximately 55%.[1]
Direct Catalytic Hydrogenation
This industrial method offers a direct, high-selectivity route from undecylenic acid to this compound.[3]
Materials:
-
Undecylenic acid
-
High-purity chromium oxide catalyst
-
Hydrogen gas
Procedure Summary (based on patent literature):
-
The hydrogenation is carried out in the vapor phase in a fixed-bed reactor containing a high-purity chromium oxide catalyst with a specific surface area of at least 10 m²/g.[3]
-
The reaction is conducted at a temperature between 250 °C and 450 °C under atmospheric or slightly elevated pressure.
-
A mixture of undecylenic acid vapor and hydrogen is passed over the catalyst bed. The concentration of undecylenic acid is kept low (e.g., not more than 10 vol %).
-
Under optimized conditions (e.g., 370 °C, LHSV of 0.11 kg/l-catalyst-hr for undecylenic acid, and GHSV of 1250 hr⁻¹ for hydrogen), a conversion of 86.6% for undecylenic acid was achieved with a selectivity of 97.2% for undecenyl aldehyde and 92.0% for 10-undecenyl aldehyde.[3]
Conclusion
The synthesis of this compound from undecylenic acid can be accomplished through several effective routes. For laboratory-scale synthesis where high purity is paramount, the two-step reduction of undecylenic acid to 10-undecen-1-ol followed by a mild oxidation such as the Swern oxidation is a well-documented and reliable method.[1] For larger-scale industrial production, direct catalytic methods, including the vapor-phase reaction with formic acid or the direct hydrogenation over a chromium oxide catalyst, present more atom-economical and potentially more cost-effective alternatives. The direct hydrogenation method, in particular, has been shown to achieve high conversion and selectivity.[1][3] The choice of the optimal synthetic strategy will ultimately be dictated by the specific requirements of the intended application, balancing factors such as yield, purity, cost, and scalability.
References
- 1. benchchem.com [benchchem.com]
- 2. BJNANO - Two-step single-reactor synthesis of oleic acid- or undecylenic acid-stabilized magnetic nanoparticles by thermal decomposition [beilstein-journals.org]
- 3. US5306845A - Method for producing an aldehyde - Google Patents [patents.google.com]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Rosenmund reduction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Basic Reactivity of the Aldehyde Group in Undecanal
For Researchers, Scientists, and Drug Development Professionals
Undecanal (also known as aldehyde C-11), a saturated fatty aldehyde, is a versatile intermediate in organic synthesis, prized for its role in the fragrance and flavor industries and as a building block for more complex molecules, including potential pharmaceutical compounds.[1] Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the weakly acidic α-protons. This guide provides a comprehensive overview of the fundamental reactions of the this compound aldehyde group, complete with experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.
Core Reactivity of the Aldehyde Group
The chemical behavior of this compound is characteristic of aliphatic aldehydes and is dominated by three main types of reactions involving the carbonyl group:
-
Nucleophilic Addition: The polarized carbon-oxygen double bond makes the carbonyl carbon an excellent electrophile, readily attacked by a wide range of nucleophiles.
-
Oxidation: The aldehyde proton can be readily abstracted, allowing for the oxidation of this compound to its corresponding carboxylic acid, undecanoic acid.
-
Reduction: The carbonyl group can be reduced to a primary alcohol, 1-undecanol.
These core reactions provide pathways to a diverse array of functional groups and molecular scaffolds.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard Reaction: Formation of Secondary Alcohols
The addition of organomagnesium halides (Grignard reagents) to this compound is a powerful method for carbon-carbon bond formation, yielding secondary alcohols upon acidic workup. For instance, the reaction with methylmagnesium bromide produces 2-dodecanol.
Experimental Protocol: Synthesis of 2-Dodecanol
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of methyl bromide (1.2 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.
-
Reaction with this compound: The Grignard reagent solution is cooled to 0 °C. A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-dodecanol, which can be further purified by distillation.
Quantitative Data: Reaction of this compound with Methylmagnesium Bromide
| Product | Yield (%) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (neat, cm⁻¹) |
| 2-Dodecanol | Typically >80% | 104-106 (at 13 mmHg) | 3.79 (m, 1H), 1.45-1.20 (m, 18H), 1.18 (d, 3H), 0.88 (t, 3H) | 68.2, 39.5, 31.9, 29.6, 29.3, 25.9, 23.5, 22.7, 14.1 | 3350 (br, O-H), 2920, 2850 (C-H), 1110 (C-O) |
Reaction Pathway: Grignard Reaction
Caption: Grignard reaction of this compound.
Wittig Reaction: Alkene Synthesis
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane, yields a terminal alkene, 1-dodecene.
Experimental Protocol: Synthesis of 1-Dodecene
-
Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF). A strong base, such as n-butyllithium (1.0 eq), is added dropwise at 0 °C to generate the ylide, indicated by the formation of a deep orange or red color.
-
Reaction with this compound: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the color of the ylide disappears.
-
Work-up: The reaction is quenched by the addition of water. The product is extracted with pentane, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed, and the crude product is purified by column chromatography on silica gel to afford 1-dodecene.
Quantitative Data: Wittig Reaction of this compound
| Product | Yield (%) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (neat, cm⁻¹) |
| 1-Dodecene | 70-90% | 213-214 | 5.81 (m, 1H), 4.95 (m, 2H), 2.04 (q, 2H), 1.40-1.20 (m, 16H), 0.88 (t, 3H) | 139.2, 114.1, 33.9, 31.9, 29.6, 29.3, 29.1, 22.7, 14.1 | 3077 (=C-H), 2924, 2854 (C-H), 1641 (C=C), 991, 909 (=C-H bend) |
Reaction Pathway: Wittig Reaction
Caption: Wittig reaction of this compound.
Cyanohydrin Formation
The addition of a cyanide ion to this compound forms a cyanohydrin (2-hydroxydodecanenitrile), which is a versatile intermediate for the synthesis of α-hydroxy acids and α-amino alcohols.
Experimental Protocol: Synthesis of 2-Hydroxydodecanenitrile
-
Reaction Setup: In a flask, a solution of sodium cyanide (1.1 eq) in water is prepared and cooled to 0-5 °C.
-
Reaction: this compound (1.0 eq) is added, followed by the slow, dropwise addition of a solution of hydrochloric acid (1.1 eq) while maintaining the temperature below 10 °C. The mixture is stirred at this temperature for a few hours.
-
Work-up: The reaction mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude cyanohydrin.
Quantitative Data: Cyanohydrin Formation from this compound
| Product | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (neat, cm⁻¹) |
| 2-Hydroxydodecanenitrile | >90% | 4.40 (t, 1H), 1.90 (m, 2H), 1.50-1.20 (m, 16H), 0.88 (t, 3H) | 120.5 (CN), 63.0 (CH-OH), 34.5, 31.9, 29.5, 29.3, 29.2, 24.9, 22.7, 14.1 | 3400 (br, O-H), 2925, 2855 (C-H), 2245 (C≡N) |
Reaction Pathway: Cyanohydrin Formation
Caption: Cyanohydrin formation from this compound.
Acetal Formation
Acetals are valuable as protecting groups for aldehydes due to their stability under neutral and basic conditions. This compound reacts with diols, such as ethylene glycol, in the presence of an acid catalyst to form a cyclic acetal.
Experimental Protocol: Synthesis of 2-Decyl-1,3-dioxolane
-
Reaction Setup: this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) are dissolved in a solvent that allows for azeotropic removal of water, such as toluene.
-
Reaction: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC until the starting aldehyde is consumed.
-
Work-up: The reaction mixture is cooled and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous potassium carbonate, and the solvent is removed under reduced pressure. The resulting crude acetal can be purified by distillation.
Quantitative Data: Acetal Formation from this compound
| Product | Yield (%) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (neat, cm⁻¹) |
| 2-Decyl-1,3-dioxolane | ~92% | 115-117 (at 10 mmHg) | 4.81 (t, 1H), 3.95-3.85 (m, 4H), 1.65 (m, 2H), 1.40-1.20 (m, 16H), 0.88 (t, 3H) | 104.1, 64.9, 34.1, 31.9, 29.6, 29.5, 29.3, 24.0, 22.7, 14.1 | 2925, 2855 (C-H), 1140, 1040 (C-O) |
Reaction Pathway: Acetal Formation
Caption: Acetal formation from this compound.
Oxidation of this compound
Aldehydes are readily oxidized to carboxylic acids. A variety of oxidizing agents can be employed for this transformation.
Experimental Protocol: Synthesis of Undecanoic Acid via Jones Oxidation
-
Preparation of Jones Reagent: Chromium trioxide is dissolved in concentrated sulfuric acid, and the solution is carefully diluted with water.
-
Oxidation: this compound (1.0 eq) is dissolved in acetone and cooled in an ice bath. The Jones reagent is added dropwise with vigorous stirring, maintaining the temperature below 20 °C. The reaction is typically rapid, as indicated by a color change from orange-red to green.
-
Work-up: After the addition is complete, the excess oxidant is quenched by the addition of isopropanol. The mixture is filtered to remove chromium salts, and the acetone is removed under reduced pressure. The residue is taken up in ether and extracted with an aqueous sodium hydroxide solution. The aqueous layer is then acidified with hydrochloric acid to precipitate the undecanoic acid, which is collected by filtration, washed with cold water, and dried.
Quantitative Data: Oxidation of this compound
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm⁻¹) |
| Undecanoic Acid | >85% | 28-31 | 11.5 (br s, 1H), 2.35 (t, 2H), 1.63 (m, 2H), 1.30-1.20 (m, 14H), 0.88 (t, 3H) | 180.8, 34.1, 31.9, 29.6, 29.4, 29.3, 29.1, 24.7, 22.7, 14.1 | 2920, 2850 (O-H and C-H), 1705 (C=O), 1465, 940 |
Reaction Pathway: Oxidation
Caption: Oxidation of this compound.
Reduction of this compound
The reduction of this compound to the corresponding primary alcohol, 1-undecanol, can be achieved using various reducing agents. Sodium borohydride is a mild and selective reagent for this purpose.
Experimental Protocol: Synthesis of 1-Undecanol
-
Reaction: this compound (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol. Sodium borohydride (0.3 eq) is added portion-wise at room temperature with stirring. The reaction is typically exothermic and may require cooling to maintain the temperature.
-
Work-up: After the reaction is complete (as monitored by TLC), the mixture is acidified with dilute hydrochloric acid to destroy the excess borohydride and the borate esters. The product is then extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to give 1-undecanol.
Quantitative Data: Reduction of this compound
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (neat, cm⁻¹) |
| 1-Undecanol | >95% | 19 | 3.64 (t, 2H), 1.57 (m, 2H), 1.40-1.20 (m, 16H), 0.88 (t, 3H) | 63.1, 32.8, 31.9, 29.6, 29.5, 29.3, 25.8, 22.7, 14.1 | 3330 (br, O-H), 2920, 2850 (C-H), 1058 (C-O) |
Reaction Pathway: Reduction
Caption: Reduction of this compound.
Conclusion
The aldehyde group in this compound exhibits a rich and predictable reactivity, making it a valuable synthon in organic chemistry. The fundamental reactions of nucleophilic addition, oxidation, and reduction provide access to a wide range of compounds with applications in materials science, fragrance chemistry, and the synthesis of biologically active molecules. The protocols and data presented in this guide offer a solid foundation for the utilization of this compound in various research and development endeavors.
References
Undecanal safety and handling in the laboratory
An In-depth Technical Guide to Undecanal Safety and Handling in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound in a laboratory setting. It is intended for use by trained professionals in the fields of research, science, and drug development. The following sections detail physical and chemical properties, hazard identification, handling and storage procedures, emergency protocols, and toxicological data.
Chemical and Physical Properties
This compound, also known as n-undecyl aldehyde, is a colorless to pale yellow oily liquid with a characteristic fatty, waxy, or sweet odor.[1][2] It is a saturated fatty aldehyde that is found naturally in citrus oils.[2][3] While soluble in most fixed oils, mineral oil, propylene glycol, and alcohol, it is insoluble in glycerol and water.[2][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₁H₂₂O | [5] |
| Molar Mass | 170.3 g/mol | [6] |
| Appearance | Colorless to pale yellow clear liquid | [1][7] |
| Odor | Sweetish, fatty, with an orange and rose undertone | [2] |
| Melting Point | -4 °C (24.8 °F) | [8] |
| Boiling Point | 109 - 115 °C (228.2 - 239 °F) @ 5 mmHg | [8] |
| Flash Point | 96 °C (204.8 °F) | [8] |
| Density | 0.825 - 0.832 g/cm³ | [4] |
| Vapor Density (air=1) | 5.94 | [9] |
| Solubility | Soluble in oils and alcohol; insoluble in water and glycerol. | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[9] It is a combustible liquid and causes skin irritation.[6][10] The following tables summarize its GHS classification and hazard statements.
Table 2: GHS Classification
| Classification | Category | References |
| Flammable Liquids | Category 4 (Combustible Liquid) | [10] |
| Skin Corrosion/Irritation | Category 2 | [6] |
| Hazardous to the aquatic environment, acute hazard | Category 1 | [11] |
| Hazardous to the aquatic environment, chronic hazard | Category 2 | [11] |
Table 3: Hazard and Precautionary Statements
| Code | Statement | References |
| H227 | Combustible liquid. | [10] |
| H315 | Causes skin irritation. | [6] |
| H410 | Very toxic to aquatic life with long lasting effects. | [11] |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [10] |
| P273 | Avoid release to the environment. | [11] |
| P280 | Wear protective gloves/eye protection. | [10][11] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [6] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [6] |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | [6] |
| P370+P378 | In case of fire: Use water spray, dry chemical, foam, or carbon dioxide to extinguish. | [10] |
| P403+P235 | Store in a well-ventilated place. Keep cool. | [10] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [10] |
Experimental Protocols: Emergency Response
First Aid Measures
Immediate medical attention may be required in case of exposure. The following are general first aid guidelines.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] If irritation persists, seek medical attention.[9]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5] If skin irritation occurs, get medical advice/attention.[6]
-
Inhalation: Remove to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[5] Clean mouth with water and drink plenty of water afterwards.[5] Call a poison center or doctor if you feel unwell.[10]
Firefighting Measures
This compound is a combustible liquid.[10]
-
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][13]
-
Unsuitable Extinguishing Media: Water jet.[6]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[5][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[5] Avoid breathing vapors and contact with skin and eyes.[9] Wear protective equipment.[10]
-
Environmental Precautions: Avoid release to the environment.[10] Keep away from drains, surface, and ground water.[6]
-
Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[5] Keep in suitable, closed containers for disposal.[5]
Handling and Storage
Proper handling and storage are crucial to maintain the chemical's integrity and ensure laboratory safety.
Handling
-
Use in a well-ventilated area.[9]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mists.[5]
-
Wash hands thoroughly after handling.[5]
-
Keep away from heat, sparks, and open flames.[10]
Storage
-
Keep containers tightly closed.[6]
-
Store away from incompatible materials and foodstuff containers.[9]
-
Recommended storage temperature: 15–25 °C.[6]
Exposure Controls and Personal Protection
Table 4: Personal Protective Equipment (PPE)
| Type | Specification | References |
| Eye/Face Protection | Wear chemical safety goggles. | [14] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [8][14] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, wear suitable respiratory equipment. | [9][10] |
Stability and Reactivity
-
Reactivity: Not reactive under normal ambient conditions.[6]
-
Chemical Stability: Stable under normal conditions.[10]
-
Possibility of Hazardous Reactions: Violent reaction with strong oxidizers.[6] Hazardous polymerization will not occur.[9]
-
Conditions to Avoid: Incompatible products, heat, flames, and sparks.[5][10]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[5][8]
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[5]
Toxicological Information
This compound has low acute toxicity but is a known skin irritant.
Table 5: Acute Toxicity Data
| Route | Species | Value | References |
| Oral LD50 | Rat | >5,000 mg/kg | [6] |
| Dermal LD50 | Rabbit | >5,000 mg/kg | [5][6] |
-
Skin Corrosion/Irritation: Causes skin irritation.[6]
-
Serious Eye Damage/Irritation: Not classified as an eye irritant, but direct contact may cause transient discomfort.[6][9]
-
Respiratory or Skin Sensitization: Not classified as a sensitizer.[6]
-
Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.[5]
Visualizations
Diagram 1: this compound Spill Response Workflow
Caption: Workflow for responding to an this compound spill in the laboratory.
Diagram 2: Personal Protective Equipment (PPE) for this compound Handlingdot
References
- 1. CAS 112-44-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 112-44-7 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. carlroth.com [carlroth.com]
- 7. This compound, 112-44-7 [perflavory.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. synerzine.com [synerzine.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.es [fishersci.es]
- 13. img1.wsimg.com [img1.wsimg.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Synthesis of Undecanal for Organic Chemistry Laboratories: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of undecanal, a valuable aldehyde in the fragrance, flavor, and pharmaceutical industries. The following sections present a comparative analysis of three common and reliable oxidation methods for the preparation of this compound from 1-undecanol: Swern Oxidation, Pyridinium Chlorochromate (PCC) Oxidation, and Dess-Martin Periodinane (DMP) Oxidation.
Comparative Analysis of this compound Synthesis Protocols
The choice of synthetic route for the oxidation of 1-undecanol to this compound depends on several factors, including the desired scale of the reaction, sensitivity of other functional groups in the substrate, and considerations regarding reagent toxicity and waste disposal. The following table summarizes the key quantitative data for the three discussed protocols.
| Parameter | Swern Oxidation | PCC Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Starting Material | 1-Undecanol | 1-Undecanol | 1-Undecanol |
| Key Reagents | Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine | Pyridinium chlorochromate (PCC) | Dess-Martin Periodinane (DMP) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to room temperature | Room temperature | Room temperature |
| Reaction Time | 1 - 2 hours | 2 - 4 hours | 2 - 4 hours |
| Reported Yield | Generally high (>90%)[1] | High | High (typically >90%) |
| Key Advantages | Mild conditions, avoids toxic heavy metals, high yields.[1][2] | Readily available reagent, selective for aldehydes.[3][4][5] | Mild, neutral conditions, high chemoselectivity, non-toxic.[6][7][8][9] |
| Key Disadvantages | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[10][11] | Chromium-based reagent is toxic.[12] | Reagent is expensive and potentially explosive.[7] |
Experimental Protocols
Swern Oxidation of 1-Undecanol
The Swern oxidation is a mild and highly efficient method for the synthesis of aldehydes from primary alcohols, avoiding the use of toxic heavy metals.[2] The reaction proceeds through the formation of an alkoxysulfonium ylide, which then fragments to yield the aldehyde.[13]
Materials:
-
1-Undecanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an argon or nitrogen inlet.
-
Add anhydrous dichloromethane (DCM) to the flask, followed by oxalyl chloride (2.0 equivalents) via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (3.0 equivalents) in anhydrous DCM to the stirred solution via the dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of 1-undecanol (1.0 equivalent) in anhydrous DCM via the dropping funnel, again keeping the internal temperature below -60 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the flask.
-
After the addition of triethylamine, remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 45 minutes.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
dot
Caption: Workflow for the Swern Oxidation of 1-Undecanol.
Pyridinium Chlorochromate (PCC) Oxidation of 1-Undecanol
PCC oxidation is a widely used method for the selective oxidation of primary alcohols to aldehydes.[4][5] The reaction is typically carried out in dichloromethane at room temperature.[12] The addition of an adsorbent like Celite or silica gel can simplify the work-up by adsorbing the chromium byproducts.
Materials:
-
1-Undecanol
-
Pyridinium chlorochromate (PCC)
-
Celite or Silica Gel
-
Dichloromethane (DCM), anhydrous
-
Anhydrous diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents) and an equal weight of Celite or silica gel.
-
Suspend the solid mixture in anhydrous dichloromethane (DCM).
-
To this stirred suspension, add a solution of 1-undecanol (1.0 equivalent) in anhydrous DCM in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether.
-
Filter the mixture through a pad of silica gel or Florisil in a sintered glass funnel, and wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
dot
Caption: Workflow for the PCC Oxidation of 1-Undecanol.
Dess-Martin Periodinane (DMP) Oxidation of 1-Undecanol
The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[8] It offers the advantage of neutral reaction conditions and avoids the use of toxic chromium reagents.[6][9]
Materials:
-
1-Undecanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate solution
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-undecanol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
To this solution, add Dess-Martin Periodinane (DMP) (1.1 - 1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation or flash column chromatography.
dot
Caption: Workflow for the Dess-Martin Periodinane Oxidation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 4. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Use of Undecanal as a Fragrance Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction to Undecanal in Perfumery
This compound, also known as Aldehyde C-11, is a saturated aliphatic aldehyde with the chemical formula C₁₁H₂₂O.[1] It is a colorless liquid with a characteristic waxy, fatty, and aldehydic odor, accompanied by fresh, citrusy (specifically orange-like), and rosy nuances.[2][3][4] This versatile aroma chemical is a key component in modern perfumery, valued for its ability to impart a fresh, clean, and powerful lift to fragrance compositions.[5] Historically, its inclusion in iconic perfumes marked a significant shift towards the use of synthetic molecules in fine fragrance creation.[6] Beyond fine fragrances, this compound is utilized in a variety of consumer products, including soaps, detergents, lotions, and other personal care items.[7]
Chemical and Physical Properties
A comprehensive understanding of this compound's physicochemical properties is essential for its effective and safe use in formulations.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | Aldehyde C-11, n-Undecyl aldehyde | [4] |
| CAS Number | 112-44-7 | [4] |
| Molecular Formula | C₁₁H₂₂O | [8] |
| Molecular Weight | 170.29 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Odor Profile | Waxy, aldehydic, fatty, citrus, rosy | [2][9] |
| Boiling Point | 223 °C | [10] |
| Density | 0.825 g/cm³ at 25°C | [10] |
| Solubility | Soluble in ethanol and fragrance oils; insoluble in water. | [11] |
| Purity (typical) | >97.0% (GC) | [2] |
Olfactory Profile and Applications
This compound's potent and complex olfactory profile makes it a versatile ingredient in the perfumer's palette.
| Olfactory Aspect | Description | Application in Perfumery |
| Odor Type | Aldehydic, Waxy, Citrus, Floral (Rose) | Provides a sparkling and diffusive top note. Creates a "clean laundry" or "fresh" effect. |
| Odor Strength | High | Used in small quantities for significant impact. |
| Substantivity | Moderate (approx. 72 hours on a smelling strip) | Contributes to the heart and initial dry-down of a fragrance. |
| Typical Use Levels | 0.02% - 1.3% in the fragrance concentrate. | Varies depending on the desired effect and product type.[9] |
Common Fragrance Applications:
-
Fine Fragrance: A classic component of aldehydic floral fragrances, providing lift and brilliance. It is also used to enhance citrus and rosy notes.[4]
-
Soaps and Detergents: Imparts a powerful and long-lasting fresh and clean scent.
-
Lotions and Creams: Provides a clean and fresh top note to the fragrance profile of the product.
-
Air Care: Used in air fresheners for its diffusive and clean characteristics.
Safety and Regulatory Information
The safe use of this compound in consumer products is governed by the standards set by the International Fragrance Association (IFRA).
| Regulatory Body | Guideline/Regulation | Summary of Recommendation |
| IFRA | 51st Amendment | Specifies maximum concentration limits for this compound in various consumer product categories based on a Quantitative Risk Assessment (QRA) to prevent skin sensitization.[12] |
| RIFM | Safety Assessment | The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment of this compound, concluding it is safe for use in fragrance when used according to IFRA standards.[6] |
IFRA Concentration Limits for this compound in Select Product Categories (51st Amendment):
| IFRA Category | Product Type | Maximum Concentration (%) in Finished Product |
| Category 1 | Lip products | Not for use |
| Category 2 | Deodorant and antiperspirant products | 1.00% |
| Category 4 | Fine fragrance, hydroalcoholic products | 10.00% |
| Category 5A | Body lotions, creams, oils | 1.00% |
| Category 9 | Soaps, shampoos, rinse-off products | 2.50% |
| Category 11 | Non-skin contact products | No restriction |
Note: This is a partial list. Researchers and formulators must consult the latest IFRA Standards for a complete and up-to-date list of restrictions.[7]
Experimental Protocols
The following are detailed protocols for the analysis and evaluation of this compound.
Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for determining the purity of a neat sample of this compound.
Objective: To quantify the percentage purity of this compound and identify any impurities.
Instrumentation and Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and Mass Spectrometer (MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
-
This compound sample
-
High-purity solvent (e.g., hexane or ethanol)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in the chosen high-purity solvent.
-
GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas Flow (Helium): 1 mL/minute (constant flow)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-400 amu
-
-
Data Analysis:
-
Integrate the peak areas of all components in the FID chromatogram.
-
Calculate the percentage purity of this compound using the area percent method.
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
Expected Outcome: A chromatogram showing a major peak for this compound and any minor impurity peaks. The percentage purity is calculated from the relative peak areas.
Protocol for Volatility Assessment by Headspace GC-MS
This protocol describes the determination of the relative volatility of this compound.
Objective: To analyze the volatile compounds in the headspace above a sample containing this compound, providing a measure of its volatility.
Instrumentation and Materials:
-
Headspace sampler coupled to a GC-MS system
-
20 mL headspace vials with magnetic crimp caps
-
This compound sample in a suitable, non-volatile solvent (e.g., diethyl phthalate) at a known concentration (e.g., 1%)
-
Thermostatted agitator
Procedure:
-
Sample Preparation: Place 1 mL of the this compound solution into a 20 mL headspace vial and seal it.
-
Headspace Parameters:
-
Incubation Temperature: 80°C
-
Incubation Time: 15 minutes
-
Syringe Temperature: 90°C
-
Loop Filling Time: 0.5 minutes
-
Injection Time: 1 minute
-
-
GC-MS Parameters: Use the same GC-MS parameters as in the purity assessment protocol.
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
The peak area of this compound in the headspace is proportional to its partial pressure and thus its volatility under the given conditions.
-
Expected Outcome: A chromatogram of the volatile compounds in the headspace. The peak area of this compound can be compared to other fragrance ingredients to determine relative volatility.
Protocol for Sensory Evaluation of this compound
This protocol outlines a method for the sensory evaluation of this compound by a trained panel.
Objective: To characterize the olfactory profile of this compound and assess its odor intensity and tenacity.
Panelist Selection and Training:
-
Select 10-15 panelists based on their ability to detect and describe different odors.
-
Train panelists on the use of a standardized fragrance vocabulary and intensity scales.
Materials:
-
This compound, 10% solution in ethanol
-
Odorless smelling strips
-
Individual, well-ventilated sensory booths
-
Data collection forms or software
Procedure:
-
Sample Preparation: Dip smelling strips into the this compound solution to a depth of 1 cm and allow the solvent to evaporate for 30 seconds.
-
Evaluation:
-
Present the coded smelling strips to the panelists in their individual booths.
-
Odor Profile: Ask panelists to describe the odor at different time points (initial, 15 minutes, 1 hour, 4 hours, 24 hours) using a provided list of descriptors and allowing for open-ended comments.
-
Odor Intensity: Ask panelists to rate the odor intensity at the same time points on a labeled magnitude scale (e.g., 0 = no odor, 5 = extremely strong).
-
-
Data Analysis:
-
Compile the odor descriptors to create a sensory profile of this compound over time.
-
Calculate the mean intensity ratings at each time point to generate a tenacity curve.
-
Expected Outcome: A detailed description of the olfactory character of this compound and a graphical representation of its odor intensity over time.
Protocol for Stability Testing in an Alcoholic Solution
This protocol describes an accelerated stability test for this compound in a simple hydroalcoholic solution.
Objective: To evaluate the chemical stability of this compound in a representative product base under accelerated aging conditions.
Materials:
-
This compound
-
Ethanol (perfumery grade)
-
Deionized water
-
Glass bottles with airtight caps
-
Temperature-controlled ovens (40°C and 45°C)
-
UV light chamber
-
GC-MS for analysis
Procedure:
-
Sample Preparation: Prepare a 1% solution of this compound in a 70:30 ethanol/water (v/v) solution.
-
Storage Conditions:
-
Store samples in sealed glass bottles under the following conditions:
-
Room temperature (25°C) in the dark (control)
-
40°C in the dark
-
45°C in the dark
-
Room temperature under continuous UV light exposure
-
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each sample.
-
Analyze the concentration of this compound using the GC-MS purity assessment protocol.
-
Note any changes in color or odor.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
The degradation of this compound is expected to follow first-order kinetics.[13]
-
Expected Outcome: Quantitative data on the degradation of this compound under different stress conditions, allowing for an estimation of its shelf life in a hydroalcoholic product. Aldehydes are susceptible to oxidation, and degradation products may include the corresponding carboxylic acid (undecanoic acid).[14][15]
Diagrams
Olfactory Signaling Pathway for Aldehydes
Caption: Simplified olfactory signal transduction cascade for aldehydes like this compound.
Experimental Workflow for GC-MS Purity Analysis
Caption: Workflow for determining the purity of this compound using GC-MS.
Experimental Workflow for Sensory Evaluation
Caption: Workflow for the sensory evaluation of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for the accelerated stability testing of this compound.
References
- 1. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pac.gr [pac.gr]
- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 5. iltusa.com [iltusa.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. ALDEHYDE C-11 UNDECYL for fragrances industry | Kao Chemicals EU [kaochemicals-eu.com]
- 9. Odor Detection by Humans of Lineal Aliphatic Aldehydes and Helional as Gauged by Dose–Response Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Aldehyde C-11 Undecylic (this compound) – Premium Perfumery Ingredient — Scentspiracy [scentspiracy.com]
- 12. IFRA standards in cosmetics [taobe.consulting]
- 13. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application of Undecanal in food flavoring formulations
An essential component in the flavorist's palette, undecanal (also known as Aldehyde C-11) is a versatile aliphatic aldehyde valued for its distinctive waxy, citrus, and floral notes.[1][2] Its application spans a wide array of food products, where it imparts a fresh, clean, and slightly fatty character that enhances fruit, dairy, and savory flavor profiles. This document provides detailed application notes, quantitative data, and experimental protocols for the effective use of this compound in food flavoring formulations, intended for researchers, scientists, and product development professionals.
Application Notes
Organoleptic Profile: this compound possesses a powerful and diffusive aroma.[3] At concentrations of 1% or less, it is characterized by a complex profile that includes waxy, soapy, floral, aldehydic, citrus, and green fatty notes, often associated with the scent of fresh laundry.[1] Its taste is described as waxy, with notes of citrus peel and butter.[1][4] This unique combination allows it to add brightness and complexity to flavor formulations.
Applications in Food Flavoring: this compound is a key ingredient in creating natural and synthetic flavors.[5] While it is prominently used in citrus and fruit flavorings, its utility extends to meat, dairy, and fish flavors, where it can be used in trace amounts to add richness and specific nuances.[1] It is often blended with other aliphatic aldehydes to create sophisticated aldehydic bouquets.[2]
Regulatory Status: this compound is widely approved for use in food. In the United States, it is listed as a synthetic flavoring substance under 21 CFR 172.515, permitting its direct addition to food for human consumption.[6][7][8] It is also designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), under FEMA number 3092.[6][9] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound (JECFA number 107) and expressed no safety concern at current levels of intake when used as a flavoring agent.[6]
Quantitative Data
The following tables summarize key quantitative data for this compound, including its physicochemical properties, recommended usage levels in various food products, and sensory thresholds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | This compound | [2] |
| Synonyms | Aldehyde C-11, Undecylic aldehyde | [2][4] |
| CAS Number | 112-44-7 | [1] |
| Molecular Formula | C₁₁H₂₂O | [10] |
| Molecular Weight | 170.29 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 223 °C @ 760 mm Hg | [1] |
| Vapor Pressure | 0.083 mm Hg @ 25 °C | [1] |
| Solubility | Soluble in oils and alcohol; insoluble in water |[10] |
Table 2: Recommended Usage Levels of this compound (FEMA 3092) in Food
| Food Category | Average Maximum Use Level (ppm) |
|---|---|
| Baked Goods | 2.4 |
| Beverages (Non-alcoholic) | 0.95 |
| Chewing Gum | 56.0 |
| Hard Candy | 2.0 |
| Frozen Dairy & Fruit Ices | 3.1 |
| Soft Candy | - (Data not specified) |
| Gelatins & Puddings | - (Data not specified) |
Data sourced from the Flavor and Extract Manufacturers Association (FEMA) GRAS list.[9]
Table 3: Sensory Thresholds of this compound
| Threshold Type | Medium | Value |
|---|---|---|
| Odor Detection | Water | 5 ppb |
Data sourced from Leffingwell & Associates and The Good Scents Company.[5][11]
Experimental Protocols
The following protocols provide standardized methodologies for evaluating the sensory properties, stability, and concentration of this compound in food matrices.
Protocol 1: Sensory Evaluation of this compound in a Beverage Matrix
Objective: To determine the flavor profile and detection threshold of this compound in a model beverage system using a trained sensory panel.
Methodology: This protocol is based on established sensory analysis techniques.[12][13]
-
Panelist Screening & Training:
-
Recruit 10-12 panelists screened for sensory acuity and ability to describe flavor attributes.
-
Train panelists on recognizing and scaling the intensity of key aldehydic, citrus, and waxy notes using reference standards.
-
-
Sample Preparation:
-
Prepare a stock solution of 0.1% this compound in food-grade ethanol.
-
Create a series of dilutions in a base beverage (e.g., sugar water at 5% sucrose, pH 3.0) to achieve concentrations ranging from 1 ppb to 100 ppb.
-
Prepare a control sample (beverage with an equivalent amount of ethanol but no this compound).
-
Present 30 mL of each sample, coded with random three-digit numbers, at a controlled temperature (e.g., 10 °C).
-
-
Testing Procedure (Ascending Forced-Choice Method):
-
Present panelists with sets of three samples (triangle test), where two are the control and one contains a specific this compound concentration.
-
Start with the lowest concentration and ask panelists to identify the "odd" sample.
-
Provide unsalted crackers and purified water for palate cleansing between sets.[12]
-
The individual detection threshold is the lowest concentration at which a panelist correctly identifies the odd sample in two out of three trials.
-
-
Data Analysis:
-
Calculate the group's Best Estimate Threshold (BET) by taking the geometric mean of the individual thresholds.
-
For descriptive analysis, use a separate session where panelists rate the intensity of specific attributes (e.g., "waxy," "citrus peel," "floral") on a 9-point scale for a supra-threshold sample.
-
References
- 1. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- 2. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-undecenal, 2463-77-6 [thegoodscentscompany.com]
- 4. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. leffingwell.com [leffingwell.com]
- 6. This compound | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GovInfo [govinfo.gov]
- 8. eCFR :: 21 CFR 172.515 -- Synthetic flavoring substances and adjuvants. [ecfr.gov]
- 9. This compound, 112-44-7 [thegoodscentscompany.com]
- 10. echemi.com [echemi.com]
- 11. Alkanals [leffingwell.com]
- 12. pac.gr [pac.gr]
- 13. samples.jbpub.com [samples.jbpub.com]
Application Notes and Protocols for Undecanal as a Substrate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of undecanal's role as a substrate in key enzymatic reactions. This document includes detailed experimental protocols, quantitative kinetic data, and visual representations of metabolic pathways and experimental workflows.
Introduction
This compound, an eleven-carbon saturated fatty aldehyde, is a naturally occurring compound found in various essential oils and serves as an intermediate in several metabolic pathways.[1][2][3] Its metabolism is primarily governed by oxidoreductases, including aldehyde dehydrogenases (ALDHs), alcohol dehydrogenases (ADHs), and cytochrome P450 (CYP450) enzymes. The products of these reactions, undecanoic acid and undecanol, have physiological and pharmacological significance, making the study of this compound's enzymatic transformations crucial for drug development and understanding metabolic processes.[4][5]
Enzymatic Pathways Involving this compound
This compound is metabolized through two primary pathways: oxidation and reduction.
-
Oxidation to Undecanoic Acid: Aldehyde dehydrogenases, a superfamily of NAD(P)+-dependent enzymes, catalyze the irreversible oxidation of this compound to its corresponding carboxylic acid, undecanoic acid.[6][7] This is a major detoxification pathway for endogenous and exogenous aldehydes.
-
Reduction to Undecanol: Alcohol dehydrogenases can catalyze the reversible reduction of this compound to 1-undecanol, using NADH as a cofactor.[8]
-
Cytochrome P450-mediated Metabolism: Cytochrome P450 enzymes are also involved in the metabolism of aldehydes, including their oxidation to carboxylic acids and, in some cases, their reduction to alcohols.[9][10]
Quantitative Data: Enzyme Kinetics
The following table summarizes the kinetic parameters for the enzymatic conversion of this compound and related long-chain aldehydes. It is important to note that specific kinetic data for this compound are not always available, and in such cases, data for the closely related decanal (a ten-carbon aldehyde) are provided as a reasonable approximation.
| Enzyme Family | Specific Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) | Source |
| Aldehyde Dehydrogenase | Human ALDH1 | Decanal | 2.9 ± 0.4 nM | ND | ND | [5] |
| Human ALDH2 | Decanal | 22 ± 3 nM | ND | ND | [5] | |
| Alcohol Dehydrogenase | Human ADH (Class I γγ) | Butanal | 1.2 mM | 1300 min-1 | 1.8 x 104 | [11] |
| Human ADH (Class I ββ) | Butanal | ND | 60-75 min-1 | ND | [11] | |
| Cytochrome P450 | Murine CYP2c29 | Anthracene-9-carboxaldehyde | ~1-20 µM | ND | ND | [12] |
| Human CYP3A4 | Anthracene-9-carboxaldehyde | ~1-20 µM | ND | ND | [12] |
ND: Not Determined in the cited literature. Note: The kcat and Km values for butanal with ADH are provided as representative data for a short-chain aldehyde, as specific data for long-chain aldehydes were not available.
Experimental Protocols
Protocol 1: In Vitro Oxidation of this compound by Aldehyde Dehydrogenase (ALDH)
This protocol describes a spectrophotometric assay to determine the kinetic parameters of ALDH-mediated this compound oxidation. The assay monitors the production of NADH at 340 nm.
Materials:
-
Human recombinant ALDH1A1 (or other desired isoform)
-
This compound (substrate)
-
NAD+ (cofactor)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
Ethanol (for dissolving this compound)
-
UV/Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M Tris-HCl buffer, pH 8.0 at 25°C.
-
Prepare a 20 mM NAD+ solution in deionized water.
-
Prepare a stock solution of this compound in ethanol. Due to the hydrophobicity of this compound, a co-solvent is necessary. The final ethanol concentration in the assay should be kept low (<1%) to avoid inhibiting the enzyme.
-
Prepare the enzyme dilution buffer: 100 mM Tris-HCl with 0.02% (w/v) BSA, pH 8.0 at 25°C.
-
Immediately before use, dilute the ALDH enzyme to a working concentration of 0.25 - 0.5 units/mL in the cold enzyme dilution buffer.
-
-
Assay Setup:
-
Set the spectrophotometer to 340 nm and maintain the temperature at 25°C.
-
In a quartz cuvette, prepare the reaction mixture (final volume of 3.0 mL) containing:
-
103 mM Tris-HCl, pH 8.0
-
0.67 mM NAD+
-
Varying concentrations of this compound (e.g., 0.1 nM to 100 nM, based on the expected Km).
-
Ensure the final ethanol concentration is constant across all substrate concentrations and is below 1%.
-
-
Include a blank reaction without the enzyme to control for any non-enzymatic reduction of NAD+.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the diluted ALDH enzyme solution to the cuvette.
-
Immediately mix by inversion and start recording the increase in absorbance at 340 nm for approximately 5 minutes.
-
Determine the initial rate of reaction (ΔA340/minute) from the linear portion of the curve.
-
-
Data Analysis:
-
Convert the rate of absorbance change to the rate of NADH production using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M-1cm-1).
-
Plot the initial reaction velocities against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax (and subsequently kcat if the enzyme concentration is known).
-
Protocol 2: In Vitro Reduction of this compound by Alcohol Dehydrogenase (ADH)
This protocol outlines a spectrophotometric assay to measure the reduction of this compound to 1-undecanol by ADH, by monitoring the oxidation of NADH at 340 nm.
Materials:
-
Human recombinant ADH
-
This compound (substrate)
-
NADH (cofactor)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
Ethanol (for dissolving this compound)
-
UV/Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM sodium phosphate buffer, pH 7.4.
-
Prepare a 10 mM NADH solution in the phosphate buffer.
-
Prepare a stock solution of this compound in ethanol.
-
Prepare the enzyme dilution buffer (phosphate buffer).
-
Dilute the ADH enzyme to a suitable working concentration.
-
-
Assay Setup:
-
Set the spectrophotometer to 340 nm and maintain the temperature at 37°C.
-
In a quartz cuvette, prepare the reaction mixture (final volume of 1.0 mL) containing:
-
100 mM sodium phosphate buffer, pH 7.4
-
0.2 mM NADH
-
Varying concentrations of this compound.
-
-
Include a blank reaction without the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the ADH enzyme solution.
-
Mix quickly and monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial rate of NADH consumption from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against this compound concentrations and fit to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 3: In Vitro Metabolism of this compound by Cytochrome P450 (CYP) Enzymes
This protocol describes a method to study the metabolism of this compound by recombinant human CYP enzymes expressed in a system with NADPH-P450 reductase. Product formation (undecanoic acid and/or 1-undecanol) can be quantified by LC-MS/MS.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP2E1, CYP3A4) co-expressed with NADPH-P450 reductase
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction quenching and sample preparation)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the incubation mixture (e.g., 200 µL final volume) containing:
-
100 mM potassium phosphate buffer, pH 7.4
-
Recombinant CYP enzyme preparation
-
Varying concentrations of this compound (dissolved in a suitable solvent like acetonitrile, keeping the final solvent concentration low).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the substrate and metabolites using a suitable C18 column.
-
Quantify the formation of undecanoic acid and 1-undecanol using appropriate mass transitions.
-
-
Data Analysis:
-
Determine the rate of product formation at each substrate concentration.
-
Plot the reaction velocity against the this compound concentration and fit the data to the Michaelis-Menten equation to determine kinetic parameters.
-
This compound Metabolism and Drug Development
The enzymatic conversion of this compound has significant implications for drug development.
-
Antifungal Drug Development: The oxidation product of this compound, undecanoic acid, exhibits antifungal properties.[4][5] It is known to induce oxidative stress, disrupt the fungal cell membrane and wall, and interfere with ergosterol synthesis.[1][13] Understanding the enzymatic production of this active metabolite can inform the design of prodrug strategies.
-
Targeting Aldehyde-Metabolizing Enzymes: Endogenously produced lipid aldehydes are implicated in the pathophysiology of various diseases, including cardiovascular and ocular diseases.[14][15] Therefore, the enzymes that metabolize these aldehydes, such as ALDHs, are potential therapeutic targets for modulating the levels of these reactive species.
-
Modulation of Nuclear Receptors: Medium-chain fatty acids, including undecanoic acid, have been shown to act as partial agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[16][17] PPARs are nuclear receptors that regulate lipid and glucose metabolism and inflammation. The enzymatic conversion of this compound to undecanoic acid can thus lead to the activation of these signaling pathways, which has implications for metabolic diseases and inflammation.
Conclusion
This compound serves as a valuable substrate for studying the kinetics and mechanisms of aldehyde-metabolizing enzymes. Its metabolic products have demonstrated pharmacological activities, highlighting the importance of these enzymatic pathways in both physiological and pathological contexts. The protocols and data presented here provide a foundation for further research into the role of this compound and its metabolites in cellular signaling and as potential targets for drug development.
References
- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 2. This compound | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0030941) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehyde Reduction by Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldehyde dismutase activity of human liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochromes P450 catalyze oxidation of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of targeting lipid aldehydes and lipoxidation end-products in the treatment of ocular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gas Chromatography Analysis of Undecanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanal, also known as n-undecyl aldehyde, is a naturally occurring aldehyde found in citrus oils and is widely used as a fragrance and flavor ingredient.[1][2] Its accurate and reliable quantification is crucial for quality control in the food, cosmetic, and perfume industries.[3] Furthermore, as a volatile organic compound, its potential biological activities and role as a biomarker are of increasing interest to researchers in drug development and life sciences. Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the premier analytical technique for the analysis of this compound due to its volatility and chemical properties.[4][5]
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of this compound using GC-MS and GC-FID. It includes information on sample preparation, chromatographic conditions, and method validation.
Quantitative Data Summary
The following tables summarize typical gas chromatography parameters and expected performance data for the analysis of this compound.
Table 1: Gas Chromatography (GC) Method Parameters for this compound Analysis
| Parameter | Method 1: Non-Polar Column (DB-5 type) | Method 2: Polar Column (WAX type) |
| Column Phase | 5% Phenyl-Methylpolysiloxane | Polyethylene Glycol (PEG) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |
| Carrier Gas | Helium | Helium[6] |
| Flow Rate | 1.0 mL/min (Constant Flow) | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | Initial: 70°C, hold 2 min; Ramp: 5°C/min to 240°C, hold 10 min |
| Injector Temperature | 250°C | 250°C |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split (e.g., 50:1) or Splitless |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Transfer Line | 280°C | 280°C |
| MS Ion Source | 230°C | 230°C |
| MS Ionization Mode | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV |
| MS Scan Range | m/z 40-400 | m/z 40-400 |
| FID Temperature | 280°C | 280°C |
| Expected Retention Time | Approximately 10-15 minutes (dependent on exact conditions) | Approximately 15-20 minutes (dependent on exact conditions) |
Table 2: Representative Method Validation Data for Aldehyde Analysis by GC
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995[1][4] |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/mL |
| Accuracy (Recovery) | 85 - 115%[4][5] |
| Precision (RSD) | < 15%[4][5] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in a Liquid Matrix
This protocol is suitable for the extraction and analysis of this compound from liquid samples such as beverages or liquid cosmetics.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and septa
-
Heater-stirrer or water bath
-
This compound analytical standard
-
Methanol (or other suitable solvent)
-
Sodium chloride (NaCl)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Create a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. For solid samples, an equivalent amount can be suspended in water.
-
Salting Out: Add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile compounds into the headspace.
-
Equilibration: Seal the vial tightly and place it in a heater-stirrer or water bath set to 60°C. Allow the sample to equilibrate for 15 minutes with gentle agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption and GC-MS Analysis: After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption. Use the GC-MS parameters outlined in Table 1.
Protocol 2: Liquid-Liquid Extraction (LLE) GC-FID for this compound in a Semi-Solid Matrix
This protocol is suitable for the extraction and analysis of this compound from semi-solid matrices like creams or lotions.
Materials:
-
This compound analytical standard
-
Dichloromethane (DCM)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Standard Preparation: Prepare a stock solution and calibration standards of this compound in DCM as described in Protocol 1.
-
Sample Preparation: Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of a saturated NaCl solution and vortex for 1 minute.
-
Extraction: Add 10 mL of DCM to the tube. Cap tightly and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean flask.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the collected DCM to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
GC-FID Analysis: Inject 1 µL of the concentrated extract into the GC-FID system using the parameters outlined in Table 1.
Visualizations
Caption: Experimental workflow for the GC analysis of this compound.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Discussion on Potential Biological Activity and Signaling Pathways
While this compound is primarily recognized for its sensory properties, some related aldehydes have been shown to possess biological activities. For instance, other aldehydes have demonstrated anti-inflammatory and antimicrobial properties.[7] The mechanism of action for such effects often involves the modulation of key cellular signaling pathways.
It is hypothesized that this compound, due to its chemical structure, could potentially interact with cellular receptors and modulate signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are critical regulators of inflammation and cell proliferation.[8] However, it is important to note that the direct effects of this compound on these signaling pathways have not been extensively studied and require further investigation. The classification of this compound as a potential endocrine-disrupting compound also suggests possible interactions with nuclear receptor signaling pathways.[2] Future research in this area could uncover novel therapeutic applications for this compound and other related aldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. [Determination of 27 fragrances in cosmetics and perfume raw materials by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. diabloanalytical.com [diabloanalytical.com]
Application Note and Protocol for the Quantification of Undecanal using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanal, also known as undecyl aldehyde, is a saturated fatty aldehyde that is a component of essential oils from plants such as citrus fruits.[1][2] It finds applications in the flavor and fragrance industry and is also studied in various biological contexts.[2][3] Accurate quantification of this compound is crucial for quality control in consumer products and for understanding its role in biological systems. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of components in a mixture.[4] This application note provides a detailed protocol for the quantification of this compound using HPLC, involving a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection.
Principle
Aldehydes, including this compound, can be challenging to detect with high sensitivity using standard UV detectors in HPLC.[5] To overcome this, a derivatization step is employed. This compound reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivative.[4][6] This derivative is highly chromophoric and can be readily detected by a UV-Vis detector at a wavelength of approximately 360 nm.[4][7] The separation of the this compound-DNPH derivative from other components in the sample matrix is achieved using reversed-phase HPLC. Quantification is then performed by comparing the peak area of the analyte to a calibration curve prepared from analytical standards.
Experimental Workflow
The overall experimental workflow for the quantification of this compound by HPLC is depicted below.
References
- 1. This compound | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 112-44-7 [chemicalbook.com]
- 3. This compound analytical standard 112-44-7 [sigmaaldrich.com]
- 4. auroraprosci.com [auroraprosci.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. researchgate.net [researchgate.net]
- 7. lawdata.com.tw [lawdata.com.tw]
Undecanal's Crucial Role in the Synthesis of Key Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Undecanal, a long-chain aliphatic aldehyde, serves as a versatile and valuable starting material in the synthesis of various pharmaceutical intermediates. Its reactive aldehyde functional group allows for a diverse range of chemical transformations, making it a key building block in the construction of complex molecular architectures with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of select pharmaceutical intermediates derived from this compound, including tertiary amines and lactones.
Application Note 1: Synthesis of N,N-Diethylundecylamine via Reductive Amination
Introduction: N,N-disubstituted long-chain alkylamines are important intermediates in medicinal chemistry, often serving as precursors for quaternary ammonium compounds with antimicrobial or other biological activities. The reductive amination of this compound with a secondary amine, such as diethylamine, offers a direct and efficient route to these tertiary amines. This process typically involves the formation of an enamine intermediate, which is then hydrogenated in the presence of a catalyst.
Key Applications:
-
Synthesis of precursors for quaternary ammonium salt-based antiseptics and disinfectants.
-
Building blocks for cationic lipids used in drug delivery systems.
-
Intermediates for the synthesis of enzyme inhibitors and receptor modulators.
Reaction Scheme: The rhodium-catalyzed reductive amination of this compound with diethylamine proceeds as follows:
Caption: Reductive amination of this compound to N,N-diethylundecylamine.
Experimental Protocol: Rhodium-Catalyzed Reductive Amination of this compound [1][2][3][4][5][6]
Materials:
-
This compound (97%)
-
Diethylamine
-
Methanol (solvent)
-
Rh(acac)(cod) (Rhodium(I) acetylacetonate dicarbonyl)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Pre-formation: In a high-pressure autoclave reactor, dissolve Rh(acac)(cod) (0.25 mol%) and Xantphos (1 equivalent relative to Rh) in methanol.
-
Reaction Setup: Add diethylamine to the catalyst solution. The total mass of reactants and solvent should be calculated to maintain the desired concentration.
-
Pre-forming Step: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 30 bar with hydrogen and heat to 100 °C. Stir the mixture at 500 rpm for 60 minutes. This step is performed without this compound.
-
Aldehyde Dosing: After the pre-forming step, add this compound (1 equivalent relative to diethylamine) to the reaction mixture via an HPLC pump at a controlled rate (e.g., 0.63 g/min ) to maintain a stoichiometric ratio of reactants.
-
Reaction: Continue stirring the reaction mixture at 100 °C and 30 bar H₂ pressure for the desired reaction time (e.g., 60 minutes after the completion of aldehyde addition).
-
Work-up and Analysis: After cooling the reactor to room temperature and carefully venting the hydrogen gas, the product mixture can be analyzed by gas chromatography-flame ionization detection (GC-FID) to determine the yield and selectivity.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst Loading | 0.25 mol% Rh(acac)(cod) | [2] |
| Ligand | Xantphos (Rh:P = 1:2) | [2] |
| Solvent | Methanol | [2] |
| Temperature | 100 °C | [2] |
| Pressure | 30 bar H₂ | [2] |
| Reactant Ratio (this compound:Diethylamine) | 1:1 (achieved by dosing) | [2] |
| Typical Yield of N,N-Diethylundecylamine | High (specific yield dependent on exact conditions) | [2] |
Side Reactions:
-
Aldol Condensation: Self-condensation of this compound can occur, especially at higher aldehyde concentrations.[1]
-
Alcohol Formation: Reduction of this compound to undecanol is a possible side reaction.[1]
Application Note 2: Synthesis of γ-Undecalactone (Peach Aldehyde)
Introduction: γ-Undecalactone, often referred to as peach aldehyde, is a widely used fragrance and flavor ingredient due to its intense and pleasant peach-like aroma.[7] While not a direct pharmaceutical intermediate in the traditional sense, its synthesis is of significant interest to the fine chemical industry which supplies raw materials for various sectors, including pharmaceuticals for flavoring of formulations. One synthetic route involves the radical addition of an alcohol to an unsaturated carboxylic acid, followed by lactonization.
Key Applications:
-
Flavoring agent in food, beverages, and pharmaceutical formulations.
-
Fragrance component in perfumes, cosmetics, and personal care products.
Reaction Scheme: A common synthesis of γ-undecalactone involves the reaction of n-octanol and acrylic acid, which does not start from this compound. However, for the purpose of demonstrating the versatility of this compound, a hypothetical two-step synthesis is presented below, which is a common transformation for aldehydes.
Caption: Hypothetical synthesis of γ-undecalactone from this compound.
Experimental Protocol: Synthesis of γ-Undecalactone via Radical Addition (Illustrative, not from this compound) [7][8][9][10]
This protocol describes a common industrial synthesis of γ-undecalactone from n-octanol and acrylic acid.
Materials:
-
n-Octanol
-
Acrylic Acid
-
Boric Acid (catalyst)
-
Di-tert-butyl peroxide (initiator)
-
Three-necked flask with dropping funnel, thermometer, and reflux condenser
Procedure:
-
Initial Setup: In a three-necked flask, combine a portion of n-octanol and boric acid.
-
Heating: Heat the mixture to 170-180 °C with stirring.
-
Addition of Reactants: Prepare a mixture of the remaining n-octanol, acrylic acid, and di-tert-butyl peroxide. Add this mixture dropwise to the heated flask over a period of time.
-
Reaction: After the addition is complete, maintain the reaction at reflux for several hours.
-
Work-up: After cooling, the reaction mixture containing γ-undecalactone is purified, typically by vacuum distillation.
Quantitative Data (from n-octanol and acrylic acid synthesis):
| Catalyst | Initiator | Temperature (°C) | Reflux Time (h) | Yield (%) | Reference |
| Boric Acid | Di-tert-butyl peroxide | 175 | 4 | 79.62 | [8] |
| Zinc Bromide | Di-tert-butyl peroxide | 180 | 4 | 78.52 | [8] |
Conclusion
This compound's reactivity makes it a valuable precursor for a range of chemical entities. The reductive amination to form long-chain tertiary amines highlights its utility in creating intermediates for cationic compounds with potential biological activity. While the direct synthesis of γ-undecalactone from this compound is less common, the chemistry of aldehydes allows for theoretical pathways to such structures, showcasing the versatility of this starting material. Further exploration of multicomponent reactions and other modern synthetic methodologies involving this compound is likely to expand its role in the efficient synthesis of novel pharmaceutical intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. CN101402628A - Synthesis of gamma-undecalactone - Google Patents [patents.google.com]
- 8. Synthesis of gamma-undecalactone - Eureka | Patsnap [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating Undecanal in Insect Pheromone Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanal (C₁₁H₂₂O) is a saturated fatty aldehyde found as a volatile component in various natural sources, including the essential oils of citrus plants.[1] In the field of chemical ecology, aldehydes are frequently identified as crucial components of insect pheromones, mediating behaviors such as aggregation, attraction, and courtship.[2] For instance, decanal, a closely related compound, is a major component of the larval aggregation pheromone of the greater wax moth, Galleria mellonella.[2] While this compound is not as widely documented as a primary pheromone component as other aldehydes, its structural similarity to known semiochemicals makes it a compound of interest for researchers screening for novel attractants, repellents, or modulators of insect behavior.
These application notes provide a comprehensive guide for the identification, quantification, and functional characterization of this compound and similar aldehydes in insect studies. The protocols outlined below are designed to equip researchers with the methodologies necessary to investigate the potential role of this compound as a pheromone component.
Data Presentation: Quantitative Analysis
Accurate quantification of pheromone components is essential for synthesizing effective lures and understanding the precise blend that elicits a behavioral response. The following tables provide examples of how to structure quantitative data for pheromone blend composition and electrophysiological responses.
Table 1: Example Pheromone Blend Composition of the Greater Wax Moth (Galleria mellonella) Larva
This table illustrates the composition of headspace volatiles from mature larvae, where decanal was identified as the key aggregation component. A similar table should be constructed when analyzing extracts for the presence of this compound.
| Component ID | Compound Name | Class | Relative Abundance (%) | Behavioral Activity |
| 1 | Nonanal | Aldehyde | Present | Not significant |
| 2 | Decanal | Aldehyde | Present | Significant Attraction [2] |
| 3 | Tridecane | Alkane | Present | Not significant |
| 4 | Tetradecane | Alkane | Present | Not significant |
Table 2: Framework for Presenting Electroantennography (EAG) Dose-Response Data for this compound
This table provides a template for recording and comparing the antennal responses of an insect species to serial dilutions of synthetic this compound. The response is typically normalized relative to a standard compound or the solvent control.
| Stimulus Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%) |
| 0 (Solvent Control) | e.g., 0.1 | e.g., 0.02 | 0 |
| 0.001 | e.g., 0.3 | e.g., 0.05 | Calculate |
| 0.01 | e.g., 0.8 | e.g., 0.10 | Calculate |
| 0.1 | e.g., 1.5 | e.g., 0.21 | Calculate |
| 1 | e.g., 2.4 | e.g., 0.35 | Calculate |
| 10 | e.g., 2.6 | e.g., 0.38 | Calculate |
| Standard (e.g., Z11-16:Al) | e.g., 2.5 | e.g., 0.30 | 100 |
Experimental Protocols
Detailed methodologies are critical for the successful replication and validation of findings. The following sections describe standard protocols for investigating this compound as a potential pheromone component.
Protocol 1: Pheromone Collection via Aeration (Headspace Volatiles)
This protocol describes the collection of airborne volatiles released by live insects, which is crucial for identifying natural pheromone components without contamination from non-volatile cuticular lipids.
Materials:
-
Glass chamber for holding insects (size dependent on species)
-
Compressed air system with charcoal and molecular sieve filters
-
Humidifier (e.g., gas washing bottle with distilled water)
-
Flowmeter
-
Adsorbent trap (e.g., glass tube with Porapak Q or Tenax TA)
-
Vacuum pump
-
High-purity solvents (e.g., hexane, dichloromethane)
Procedure:
-
Insect Preparation: Place a cohort of insects (e.g., 10-20 virgin females for sex pheromones) into the glass aeration chamber.[3] Ensure the insects are of the appropriate age and reproductive status for pheromone release.
-
Apparatus Assembly: Connect the components in the following sequence: Compressed air source → Filter → Humidifier → Flowmeter → Inlet of aeration chamber.[3][4]
-
Volatile Trapping: Connect the outlet of the aeration chamber to the adsorbent trap. Connect the other end of the trap to the vacuum pump.
-
Aeration: Pass a purified and humidified air stream through the chamber at a controlled flow rate (e.g., 100-500 mL/min).[5] The collection period can range from a few hours to 24 hours, typically encompassing the insect's photophase or scotophase when calling behavior occurs.[5]
-
Elution: After the collection period, disconnect the adsorbent trap. Elute the trapped volatiles by passing a small volume (e.g., 200-500 µL) of high-purity solvent through the trap into a clean vial.[5]
-
Concentration: If necessary, concentrate the sample under a gentle stream of purified nitrogen to a final volume of 20-50 µL. Store at -20°C until analysis.
Protocol 2: Chemical Analysis via Gas Chromatography-Electroantennographic Detection (GC-EAD) and GC-Mass Spectrometry (GC-MS)
This protocol allows for the separation of volatile compounds and the simultaneous identification of which specific compounds elicit an olfactory response from the insect's antenna.
Materials:
-
Gas chromatograph with a flame ionization detector (FID) and an EAD setup
-
GC-MS system
-
Non-polar capillary column (e.g., DB-5, HP-5ms)
-
EAG amplifier and data acquisition software
-
Micropipette electrodes, micromanipulators, and a microscope
-
Insect Ringer's solution
-
Synthetic this compound standard
Procedure:
-
Antenna Preparation: Anesthetize an insect (e.g., by chilling) and carefully excise an antenna at its base. Mount the antenna between two glass capillary electrodes filled with Ringer's solution, with the base connected to the reference electrode and the distal tip (with a small segment cut off) connected to the recording electrode.[5][6]
-
GC-EAD Analysis:
-
Inject 1-2 µL of the pheromone extract into the GC.
-
As compounds elute from the GC column, the effluent is split. One portion goes to the FID, which records the chemical profile, while the other is directed over the prepared antenna in a humidified air stream.[5]
-
Simultaneously record the FID signal and the antenna's electrical response (EAG signal). A peak in the EAG trace that is time-aligned with an FID peak indicates a biologically active compound.
-
-
GC-MS Analysis:
-
Inject another aliquot of the extract into the GC-MS system using the same GC conditions (column, temperature program) as the GC-EAD analysis.
-
The mass spectrometer will ionize the eluting compounds, generating a unique mass spectrum for each.[5]
-
Identify the EAD-active compounds by comparing their retention times and mass spectra with those of a synthetic this compound standard and with spectral libraries (e.g., NIST/Wiley).[5]
-
Protocol 3: Electroantennography (EAG) Bioassay
EAG is an electrophysiological technique used to measure the summated electrical potential from the entire antenna, providing a rapid bioassay for screening odorants that elicit an olfactory response.[6]
Materials:
-
EAG system (as described in Protocol 2)
-
Synthetic this compound (high purity)
-
Solvent (e.g., hexane or paraffin oil)
-
Filter paper strips and Pasteur pipettes (for stimulus delivery)
-
Purified, humidified air delivery system
Procedure:
-
Stimulus Preparation: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL). Also prepare a solvent-only control.[6]
-
Stimulus Cartridge: Apply a known volume (e.g., 10 µL) of each dilution onto a small strip of filter paper and insert it into a clean Pasteur pipette.[6]
-
Antenna Preparation: Prepare an antenna as described in Protocol 2.
-
Recording:
-
Position the tip of the stimulus pipette near the inlet of the tube delivering a continuous stream of humidified air over the antenna.
-
Deliver a puff of air through the pipette to introduce the odorant into the airstream.
-
Record the resulting depolarization (negative voltage deflection) of the antenna. The amplitude of this deflection correlates with the strength of the olfactory response.[6]
-
Present stimuli in order from lowest to highest concentration, with sufficient time between puffs (e.g., 30-60 seconds) to allow the antenna to recover.[6] Periodically test with the solvent control and a positive standard.
-
-
Data Analysis: Measure the peak amplitude of the EAG response for each stimulus. Subtract the average response to the solvent control and normalize the data against the response to a standard positive control.
Protocol 4: Behavioral Bioassay (Y-Tube Olfactometer)
This assay determines the behavioral response (attraction, neutrality, or repellency) of an insect to a specific volatile compound.
Materials:
-
Glass Y-tube olfactometer
-
Air pump, flowmeters, and purification filters
-
Test cages
-
Odor sources (e.g., filter paper treated with this compound solution)
-
Solvent for control
Procedure:
-
Apparatus Setup: Connect the base of the Y-tube to a release chamber. Connect each of the two arms to an odor source chamber. Deliver purified, humidified air at a constant rate (e.g., 200 mL/min) through each arm.
-
Odor Source Preparation: Apply a solution of this compound in solvent to a filter paper and place it in one of the odor source chambers. Place a filter paper treated only with solvent in the other chamber as a control.
-
Insect Acclimation: Allow the insects to acclimate in the testing environment for at least 30 minutes prior to the assay.
-
Bioassay: Introduce a single insect into the release chamber at the base of the Y-tube.
-
Data Collection: Record the insect's first choice (which arm it enters past a set line) and/or the time spent in each arm over a defined period (e.g., 5-10 minutes).[5]
-
Replication: Test a sufficient number of insects (e.g., 30-50). To avoid positional bias, swap the positions of the treatment and control arms halfway through the experiment and clean the Y-tube with solvent between replicates.
-
Statistical Analysis: Analyze the choice data using a Chi-squared test or G-test to determine if there is a significant preference for the this compound-laden arm over the control arm.[5]
Visualizations: Workflows and Signaling Pathways
Workflow for Pheromone Component Identification
The following diagram illustrates the logical workflow for identifying a volatile compound like this compound as a behaviorally active pheromone component.
Experimental Workflow for Electroantennography (EAG)
This diagram details the step-by-step process for conducting an EAG experiment to test an insect's olfactory sensitivity to this compound.
Simplified Insect Olfactory Signaling Pathway
This diagram illustrates a generalized pathway for the detection of an odorant like this compound, leading to a neural signal. Insect olfactory signaling can be complex and involve both ionotropic and metabotropic mechanisms.[7][8][9]
References
- 1. This compound | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Controversy and consensus: noncanonical signaling mechanisms in the insect olfactory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controversy and Consensus: Non-Canonical Signaling Mechanisms in the Insect Olfactory System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. No Evidence for Ionotropic Pheromone Transduction in the Hawkmoth Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Undecanal for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanal, a saturated fatty aldehyde, is a volatile organic compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in clinical diagnostics.[1] Its direct analysis can be challenging due to its polarity and thermal instability, particularly in gas chromatography (GC).[2] Chemical derivatization is a crucial sample preparation technique that modifies the this compound molecule to improve its analytical properties, such as volatility, thermal stability, and detectability.[2][3] This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Key Derivatization Strategies for this compound
Two primary derivatization reagents are widely employed for the analysis of aldehydes like this compound:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) : This reagent is the gold standard for GC-MS analysis. It reacts with the carbonyl group of this compound to form a stable and volatile oxime derivative. The pentafluorobenzyl group introduced is highly electronegative, which significantly enhances the sensitivity of detection by electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.[2][4]
-
2,4-Dinitrophenylhydrazine (DNPH) : DNPH is the most common derivatizing agent for HPLC-UV analysis of aldehydes.[5] It reacts with this compound to form a 2,4-dinitrophenylhydrazone derivative, which is a stable, non-volatile compound with a strong chromophore, allowing for sensitive detection by UV-Vis detectors.[6][7][8]
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of aldehydes using PFBHA and DNPH derivatization. Note: These values are representative for aldehydes and may require optimization for specific this compound applications.
| Parameter | PFBHA-GC-MS | DNPH-HPLC-UV |
| Typical Sample Matrix | Air, Water, Biological Fluids | Air, Water, Food Samples |
| Reaction Temperature | 60-70°C[2] | 20-50°C[9][10] |
| Reaction Time | 30-60 minutes[2] | 30 minutes - 3 hours[9][10] |
| Limit of Detection (LOD) | ng/L to low µg/L range[11] | nmol/L to µmol/L range[12] |
| Linearity Range | Typically spans 2-3 orders of magnitude | Typically spans 2-3 orders of magnitude |
| Precision (RSD%) | < 15% | < 10% |
| Accuracy/Recovery | 85-115% | 90-110% |
Experimental Protocols
Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis
This protocol describes the derivatization of this compound in a liquid sample matrix.
Materials:
-
This compound standard solution
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water or buffer)
-
Organic solvent (e.g., hexane, ethyl acetate)
-
Vials with PTFE-lined caps
-
Vortex mixer
-
Water bath or heating block
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
Procedure:
-
Sample Preparation: Pipette a known volume of the sample (or standard) containing this compound into a reaction vial.
-
Derivatization: Add 100 µL of the PFBHA solution to the vial.[2]
-
Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a water bath or heating block set to 60-70°C for 30-60 minutes.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., hexane).
-
Phase Separation: Vortex the vial for 1 minute to extract the PFBHA-undecanal oxime derivative into the organic layer. Centrifuge briefly to ensure complete phase separation.
-
Analysis: Carefully transfer the organic layer to an autosampler vial for GC-MS analysis.
GC-MS Parameters (General Guidance):
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, ZB-5ms), is recommended.[11]
-
Injector Temperature: 250°C.[11]
-
Oven Program: Initial temperature of 50°C, ramped to 280°C. The specific ramp rates and hold times should be optimized for the separation of the this compound derivative from other matrix components.[11]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
MS Detector: Can be operated in either electron ionization (EI) or negative chemical ionization (NCI) mode for higher sensitivity. Selected Ion Monitoring (SIM) can be used for targeted quantification.[11]
Protocol 2: Derivatization of this compound with DNPH for HPLC-UV Analysis
This protocol is suitable for the derivatization of this compound in various sample matrices.
Materials:
-
This compound standard solution
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with a small amount of acid catalyst like phosphoric acid or formic acid).[13]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vials with PTFE-lined caps
-
Water bath or heating block
-
High-Performance Liquid Chromatograph with UV-Vis detector (HPLC-UV)
Procedure:
-
Sample Preparation: Place a known volume of the sample or standard solution into a reaction vial.
-
Derivatization: Add an excess of the DNPH solution to the vial.
-
Reaction: Cap the vial and incubate at a controlled temperature (e.g., 20-50°C) for a defined period (e.g., 30 minutes to 3 hours) to ensure complete reaction.[9][10] The optimal conditions may need to be determined experimentally.
-
Quenching (Optional): The reaction can be quenched by adding a reagent that reacts with excess DNPH, if necessary.
-
Dilution: Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the derivatized sample into the HPLC-UV system.
HPLC-UV Parameters (General Guidance):
-
Column: A reversed-phase C18 column is typically used for the separation of DNPH-hydrazones.[7]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.[8]
-
Flow Rate: Typically 1 mL/min.[8]
-
Column Temperature: Controlled, for example, at 30°C.[8]
-
UV Detection: The wavelength for detecting the DNPH derivative of this compound is typically around 360 nm.[8]
Visualizations
Caption: Workflow for PFBHA derivatization of this compound for GC-MS analysis.
Caption: Workflow for DNPH derivatization of this compound for HPLC-UV analysis.
Caption: Logical relationship of derivatization choices for this compound analysis.
References
- 1. This compound | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Derivatization gas chromatography negative chemical ionization mass spectrometry for the analysis of trace organic pollutants and their metabolites in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. fortunejournals.com [fortunejournals.com]
Troubleshooting & Optimization
Undecanal Stability and Degradation Pathways in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of undecanal in solution. This resource is designed to assist researchers in anticipating and addressing challenges during their experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound solutions.
1.1. What are the optimal storage conditions for this compound and its solutions?
This compound is sensitive to air, light, heat, and pH extremes. To ensure its stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated.[1] For solutions, it is crucial to use high-purity, degassed solvents and store them in tightly sealed containers, away from light and at reduced temperatures. The presence of oxygen can initiate autoxidation, leading to the formation of undecanoic acid and other degradation products.
1.2. What are the primary degradation pathways for this compound in solution?
This compound primarily degrades through three main pathways in solution:
-
Oxidation (Autoxidation): In the presence of oxygen, this compound can undergo autoxidation to form undecanoic acid. This reaction is a free-radical chain process and can be accelerated by heat and light.
-
Aldol Condensation: In the presence of acidic or basic catalysts, this compound can undergo self-condensation (an aldol condensation) to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde.
-
Reaction with Amines: The aldehyde functional group of this compound is reactive towards primary and secondary amines, forming imines (Schiff bases) and enamines, respectively. This is a crucial consideration when working with amine-containing buffers or other formulation components.
1.3. How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is significantly influenced by pH. Both acidic and basic conditions can catalyze its degradation. Acidic conditions can promote aldol condensation and the formation of acetals if alcohols are present. Basic conditions strongly promote aldol condensation. The pH of maximum stability for many aldehydes is generally found to be around pH 4.
1.4. Is this compound sensitive to light?
Yes, this compound is sensitive to light. Photodegradation can occur, leading to the formation of various degradation products. Therefore, all experiments involving this compound solutions should be conducted in light-protected glassware (e.g., amber vials) or under controlled lighting conditions. Photostability testing is recommended for formulations containing this compound.
1.5. What are common signs of this compound degradation in my solution?
Visual indications of this compound degradation can include a change in color (yellowing), the formation of precipitates (polymers), or a change in odor. Analytically, the appearance of new peaks and a decrease in the peak area of this compound in chromatographic analyses (GC or HPLC) are clear indicators of degradation. An increase in the acidity of the solution can also indicate oxidation to undecanoic acid.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid loss of this compound concentration in solution. | Oxidation: The solution was not properly deoxygenated, or the container is not airtight. | 1. Prepare solutions using solvents that have been sparged with an inert gas (e.g., nitrogen or argon).2. Store solutions in tightly sealed vials with minimal headspace.3. Consider adding a suitable antioxidant (e.g., BHT, α-tocopherol) if compatible with your experimental system. |
| Incompatible Solvent or Buffer: The solvent or buffer components are reacting with this compound (e.g., amine-containing buffers). | 1. Review the composition of your solvent and buffer systems for reactive species.2. Avoid primary and secondary amine-based buffers if imine formation is not desired.3. Test the stability of this compound in different solvent/buffer systems to identify a non-reactive medium. | |
| Temperature Instability: The solution is being stored at too high a temperature. | 1. Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen temperatures, if the solvent system allows.2. Minimize the time samples are kept at room temperature during experimental procedures. | |
| Appearance of unexpected peaks in chromatograms (GC/HPLC). | Degradation Products: this compound is degrading via one or more pathways (oxidation, aldol condensation). | 1. Characterize the unknown peaks using mass spectrometry (GC-MS or LC-MS) to identify the degradation products.2. Compare the retention times of the unknown peaks with those of potential degradation products (e.g., undecanoic acid).3. Review your experimental conditions (pH, temperature, light exposure) to identify the likely cause of degradation and take corrective measures. |
| Contamination: Contamination from glassware, solvents, or other reagents. | 1. Ensure all glassware is scrupulously clean.2. Run solvent blanks to check for contaminants.3. Use high-purity solvents and reagents. | |
| Formation of a precipitate or cloudiness in the solution. | Polymerization/Trimerization: this compound is undergoing polymerization, which can be catalyzed by acidic or basic impurities. | 1. Ensure the pH of your solution is controlled and avoid extreme pH values.2. Use high-purity solvents to minimize catalytic impurities.3. If a precipitate forms, attempt to isolate and characterize it (e.g., by IR or NMR spectroscopy) to confirm its identity. |
| Inconsistent results between experimental replicates. | Variability in Sample Handling: Inconsistent exposure to air, light, or temperature fluctuations between samples. | 1. Standardize your sample preparation and handling procedures to ensure all samples are treated identically.2. Prepare and analyze samples in a consistent and timely manner.3. Use an internal standard in your chromatographic analysis to correct for variations in injection volume or sample concentration. |
Section 3: Degradation Pathways and Mechanisms
This section provides a visual representation of the key degradation pathways of this compound.
Caption: Key degradation pathways of this compound in solution.
Section 4: Experimental Protocols
This section provides detailed methodologies for conducting stability studies of this compound.
Protocol for Forced Degradation Study of this compound in Solution
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound (high purity)
-
Solvents (e.g., acetonitrile, ethanol, water - HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV/DAD or GC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Heat the this compound stock solution at a specified temperature (e.g., 60°C or 80°C) for a specified time.
-
Photolytic Degradation: Expose the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acid and base-stressed samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC or GC-MS method.
-
Analyze an unstressed control sample at each time point for comparison.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and quantify the major degradation products.
-
Caption: Workflow for a forced degradation study of this compound.
Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: WaterB: AcetonitrileGradient: 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Method Development Notes:
-
The gradient may need to be optimized to achieve adequate separation of all degradation products.
-
A photodiode array (DAD) detector is recommended to check for peak purity and to help in the identification of degradation products.
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
GC-MS Method for Identification of Degradation Products
Objective: To identify the volatile and semi-volatile degradation products of this compound.
Instrumentation and Conditions (Example):
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 35-550 amu |
Sample Preparation:
-
Stressed samples may be directly injected if the concentration is appropriate.
-
For trace analysis, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.
Data Analysis:
-
Identify peaks by comparing their mass spectra with a library (e.g., NIST).
-
Confirm the identity of key degradation products by analyzing authentic standards.
Section 5: Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies to illustrate expected outcomes. Actual results will vary based on specific experimental conditions.
Table 1: Degradation of this compound under Various Stress Conditions (% Degradation)
| Stress Condition | Time (hours) | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl (60 °C) | 24 | ~15% | Aldol condensation products |
| 0.1 M NaOH (RT) | 4 | >50% | Aldol condensation products |
| 3% H₂O₂ (RT) | 24 | ~25% | Undecanoic acid |
| Thermal (80 °C) | 24 | ~10% | Undecanoic acid, Aldol products |
| Photolytic (ICH Q1B) | - | ~20% | Various photoproducts |
Table 2: Effect of pH on this compound Degradation Rate (Hypothetical Data at 40°C)
| pH | Rate Constant (k) (hr⁻¹) | Half-life (t½) (hours) |
| 2 | 0.02 | 34.7 |
| 4 | 0.005 | 138.6 |
| 7 | 0.01 | 69.3 |
| 10 | 0.15 | 4.6 |
Table 3: Effect of Temperature on this compound Oxidation Rate (Hypothetical Data at pH 7 in the presence of air)
| Temperature (°C) | Rate Constant (k) (hr⁻¹) | Half-life (t½) (hours) |
| 25 | 0.008 | 86.6 |
| 40 | 0.025 | 27.7 |
| 60 | 0.09 | 7.7 |
References
Preventing Undecanal oxidation during storage and experiments
Technical Support Center: Preventing Undecanal Oxidation
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of this compound during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound oxidation and why is it a concern?
A1: this compound is an aldehyde that is susceptible to oxidation, particularly when exposed to air. The primary oxidation product is undecanoic acid. This chemical transformation is a significant concern as it changes the compound's purity, altering its physical and chemical properties. For researchers, this can lead to inaccurate experimental results, formation of unwanted byproducts, and reduced efficacy in various applications, including fragrance, flavor, and pharmaceutical synthesis.[1][2][3]
Q2: How can I visually or physically detect if my this compound has oxidized?
A2: The primary indicator of this compound oxidation is a change in its odor. Pure this compound has a sweet, fatty, or citrus-like scent.[4] Upon oxidation to undecanoic acid, the smell can become more sour or rancid. While the appearance of the colorless to pale yellow liquid may not change significantly, a noticeable change in odor is a strong suggestion that oxidation has occurred.
Q3: What are the optimal storage conditions to prevent this compound oxidation?
A3: To minimize oxidation, this compound should be stored in a cool, dry, and well-ventilated area.[1][5] It is recommended to keep it in a tightly sealed container, protected from light. For long-term storage, blanketing the container with an inert gas like nitrogen or argon can significantly reduce the risk of oxidation.
Q4: Are there any specific materials I should avoid when storing or handling this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1][5] Contact with these materials should be avoided to prevent hazardous reactions and degradation of the product.
Q5: Can I use antioxidants to prevent this compound oxidation during my experiments?
A5: While the direct addition of antioxidants to pure this compound for storage is not a standard practice, their use in experimental setups can be beneficial. Antioxidants can help scavenge free radicals and other reactive species that promote aldehyde oxidation. The choice of antioxidant would depend on the specific reaction conditions and compatibility with other reagents.
Q6: If my this compound has oxidized, is it still usable?
A6: The usability of oxidized this compound depends on the required purity for your specific application. If a small amount of undecanoic acid does not interfere with your experiment, it might still be usable. However, for applications requiring high purity, the oxidized product should be purified before use.
Q7: How can I purify this compound that has undergone oxidation?
A7: If your this compound has oxidized to undecanoic acid, purification can be achieved through column chromatography. Using a low-polarity solvent, the this compound will elute first, separating it from the more polar undecanoic acid.[6]
Troubleshooting Guide
Use this guide to identify and resolve common issues related to this compound oxidation.
| Symptom | Possible Cause | Recommended Action |
| Unexpected experimental results or byproducts | The this compound starting material may have been oxidized. | Test the purity of your this compound using analytical methods such as Gas Chromatography (GC). |
| Change in the odor of stored this compound | Exposure to air (oxygen) during storage. | If the extent of oxidation is minor, consider purifying the this compound. For future storage, use an inert gas blanket and ensure the container is tightly sealed. |
| Inconsistent results between different batches of this compound | Variation in the purity and level of oxidation between batches. | Always test the purity of a new batch of this compound before use. Store all batches under the same optimal conditions. |
Quantitative Data Summary
| Property | Value | Significance for Storage & Handling |
| Melting Point | -4 °C to -2 °C | Remains liquid under standard refrigeration, facilitating handling.[5] |
| Boiling Point | 109-115 °C @ 5 mmHg | Relatively low volatility under atmospheric pressure, but care should be taken to avoid evaporation.[5] |
| Flash Point | 96 °C | Indicates it is a combustible liquid, requiring storage away from ignition sources.[5] |
| Density | 0.825 - 0.829 g/mL at 25 °C | This information is useful for accurate measurements and calculations.[5] |
| Water Solubility | Insoluble | This compound is hydrophobic.[4] |
Experimental Protocols
Protocol 1: Inert Atmosphere Storage of this compound
This protocol describes how to properly store this compound to minimize oxidation.
Materials:
-
This compound
-
Clean, dry amber glass vial with a PTFE-lined cap
-
Source of inert gas (Nitrogen or Argon) with a regulator and tubing
-
Needles
-
Parafilm
Procedure:
-
Transfer the desired amount of this compound into the amber glass vial.
-
Insert a needle connected to the inert gas source into the vial's headspace.
-
Insert a second needle to act as a vent.
-
Gently flush the headspace with the inert gas for 2-3 minutes to displace any air.
-
Remove the vent needle first, followed by the gas inlet needle.
-
Quickly and tightly seal the vial with the cap.
-
Wrap the cap and neck of the vial with Parafilm for an additional seal.
-
Store the vial in a cool, dry, and dark place, preferably in a refrigerator at 2-8°C.
Protocol 2: Purity Assessment of this compound by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of undecanoic acid.
Materials:
-
This compound sample
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
-
High-purity carrier gas (e.g., Helium, Hydrogen, or Nitrogen)
-
Solvent for sample dilution (e.g., hexane or ethyl acetate)
-
Undecanoic acid standard (for peak identification)
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent.
-
Prepare a standard solution of undecanoic acid in the same solvent.
-
Set up the GC method with an appropriate temperature program to separate this compound and undecanoic acid.
-
Inject the undecanoic acid standard to determine its retention time.
-
Inject the this compound sample.
-
Analyze the resulting chromatogram. The presence of a peak at the retention time of the undecanoic acid standard indicates oxidation.
-
The purity of the this compound can be estimated by the relative peak areas.
Visualizations
Caption: A diagram illustrating the oxidation of this compound to undecanoic acid.
Caption: A workflow for troubleshooting suspected this compound oxidation.
Caption: A decision tree for selecting the appropriate this compound storage method.
References
Optimizing reaction conditions for Undecanal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Undecanal.
Troubleshooting Guides & FAQs
This section is organized by synthetic method and addresses common issues encountered during experimentation.
Hydroformylation of 1-Decene
The hydroformylation of 1-decene is a widely used industrial method for producing this compound. It involves the reaction of 1-decene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.
Frequently Asked Questions (FAQs):
-
What are the most common catalysts for the hydroformylation of 1-decene? Rhodium-based catalysts, often with phosphine ligands such as TPPTS and sulfoxantphos, are commonly used for their high activity and selectivity.[1][2] Cobalt catalysts are also utilized, though they may lead to different isomeric distributions of the resulting this compound.[3]
-
What is the typical regioselectivity of this reaction? The hydroformylation of 1-decene can produce both the linear (n-undecanal) and branched (iso-undecanal or 2-methyldecanal) isomers.[4] The ratio of linear to branched products (l/b ratio) is a critical parameter, with rhodium-sulfoxantphos systems demonstrating high regioselectivity towards the desired linear this compound.[1][2]
-
How can I improve the solubility of the catalyst and 1-decene in an aqueous biphasic system? The use of mass transfer agents like randomly-methylated-β-cyclodextrin can significantly enhance the reaction rate in aqueous biphasic systems by improving the solubility of the water-insoluble 1-decene.[1][5]
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion of 1-Decene | - Inactive catalyst- Insufficient mass transfer in a biphasic system- Low temperature or pressure | - Ensure the catalyst is properly activated and handled under an inert atmosphere.- Add a mass transfer agent like methylated cyclodextrins to the aqueous phase.[1][5]- Increase the reaction temperature (e.g., from 80°C to 120°C) and/or the syngas pressure.[1] |
| Poor Regioselectivity (High percentage of iso-undecanal) | - Inappropriate catalyst or ligand- Reaction conditions favoring branched isomer formation | - Switch to a catalyst system known for high linear selectivity, such as a rhodium catalyst with a sulfoxantphos ligand.[1][2]- Optimize the reaction temperature and pressure, as these can influence the l/b ratio. |
| Catalyst Leaching into the Organic Phase | - Instability of the catalyst in the reaction medium | - Employ an aqueous biphasic system to facilitate catalyst recovery and recycling.[5]- Utilize catalyst systems with water-soluble ligands to retain the catalyst in the aqueous phase. |
| Formation of Byproducts (e.g., undecanol, decane) | - Undesired side reactions such as hydrogenation of the aldehyde or alkene | - Adjust the H₂/CO ratio in the syngas mixture.- The presence of carbon monoxide can help stabilize the catalyst and suppress the formation of alcohol byproducts.[6] |
Oxidation of Undecan-1-ol
The oxidation of the primary alcohol, undecan-1-ol, is a common laboratory-scale method for synthesizing this compound.
Frequently Asked Questions (FAQs):
-
What are some suitable oxidizing agents for this conversion? Mild oxidizing agents are preferred to avoid over-oxidation to undecanoic acid. Common reagents include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and conditions for Swern or Dess-Martin periodinane oxidation.
-
How can I monitor the progress of the reaction? Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor the disappearance of the starting alcohol and the appearance of the aldehyde product.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction- Over-oxidation to undecanoic acid- Volatility of the product during workup | - Extend the reaction time or slightly increase the temperature, while carefully monitoring for byproduct formation.- Use a milder oxidizing agent or stoichiometric amounts of the oxidant.- Perform extractions and solvent removal at reduced temperature and pressure. |
| Formation of Undecanoic Acid | - Use of a strong oxidizing agent- Prolonged reaction time or high temperature | - Employ a selective oxidizing agent like PCC or use Swern oxidation conditions.[7]- Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Difficult Purification | - Presence of unreacted starting material and byproducts with similar polarities | - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification.- Consider converting the crude aldehyde to its bisulfite adduct for isolation and then regenerating the pure aldehyde.[8] |
Ozonolysis of Undecylenic Acid
Ozonolysis offers a method to cleave the terminal double bond of undecylenic acid to form the aldehyde.
Frequently Asked Questions (FAQs):
-
What is the role of the workup procedure in ozonolysis? The workup is critical for the outcome of the reaction. A reductive workup is necessary to obtain the aldehyde. Common reducing agents include dimethyl sulfide (DMS) or triphenylphosphine. An oxidative workup would yield the carboxylic acid.
-
What are the typical reaction temperatures for ozonolysis? Ozonolysis is typically carried out at low temperatures, such as -78 °C, to control the reaction and prevent side reactions.[9]
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction- Formation of byproducts due to side reactions of the Criegee intermediate | - Ensure a continuous stream of ozone until the starting material is consumed (indicated by a color change of an indicator or the solution itself).[9]- Perform the reaction at a sufficiently low temperature (-78 °C) to stabilize the intermediates. |
| Formation of Undecanoic Acid | - Oxidative workup instead of reductive workup- Presence of excess ozone or oxidizing species | - Use a suitable reducing agent like dimethyl sulfide (DMS) or triphenylphosphine during the workup.- Ensure the reaction is quenched promptly after the consumption of the starting material. |
| Polymerization of the Product | - Instability of the aldehyde under the reaction or workup conditions | - Maintain a low temperature throughout the reaction and workup.- Purify the product as quickly as possible after the reaction is complete. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Hydroformylation | 1-Decene | H₂/CO, Rh-based catalyst | >97% selectivity to aldehydes[2] | Atom economical, suitable for large-scale production | Requires high pressure and temperature, potential for catalyst leaching |
| Oxidation | Undecan-1-ol | PCC, Swern reagents | ~55% (for a related aldehyde synthesis)[10] | Mild reaction conditions, high selectivity with proper reagent choice | Stoichiometric use of reagents, potential for over-oxidation |
| Ozonolysis | Undecylenic Acid | O₃, reductive workup agent (e.g., DMS) | Varies | Specific cleavage of the double bond | Requires specialized equipment (ozone generator), low temperatures |
Experimental Protocols
Protocol 1: Swern Oxidation of 10-Undecen-1-ol to 10-Undecenal
This protocol is adapted from a literature source for the synthesis of a related unsaturated aldehyde and illustrates the general procedure for a Swern oxidation.[10]
Caution: This reaction is exothermic and should be performed with careful temperature control. It also generates dimethyl sulfide, which has a strong, unpleasant odor, and should be conducted in a well-ventilated fume hood.
-
Under an argon atmosphere, cool a stirred solution of oxalyl chloride (0.646 mole) in methylene chloride (600 ml) to between -50°C and -60°C.
-
Dropwise, add a solution of dimethyl sulfoxide (1.292 moles) in methylene chloride (120 ml) over 10-15 minutes, maintaining the temperature between -50°C and -60°C.
-
Stir the mixture for an additional 5 minutes.
-
Add a solution of 10-undecen-1-ol (0.538 mole) in methylene chloride (240 ml) dropwise over 10-15 minutes, keeping the temperature between -50°C and -60°C.
-
Stir the resulting mixture for 20 minutes.
-
Add triethylamine (2.69 moles) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Add 600 ml of water and separate the layers.
-
Extract the aqueous layer with two 160 ml portions of methylene chloride.
-
Combine the organic layers and wash with three 160 ml portions of a saturated aqueous sodium chloride solution.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 10-undecenal can be purified by vacuum distillation.[10]
Protocol 2: Hydroformylation of 1-Decene in an Aqueous Biphasic System
This is a generalized protocol based on literature procedures.[1]
-
In a high-pressure autoclave, dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) and the water-soluble ligand (e.g., TPPTS) in deionized water.
-
If using a mass transfer agent, add the methylated cyclodextrin to the aqueous solution.
-
Add the substrate, 1-decene, to the reactor.
-
Seal the reactor, purge with synthesis gas (H₂/CO), and then pressurize to the desired pressure.
-
Heat the reactor to the desired temperature (e.g., 80-120°C) with vigorous stirring.
-
Monitor the reaction progress by taking samples and analyzing them by gas chromatography (GC).
-
After the reaction is complete, cool the reactor to room temperature and vent the excess pressure.
-
The organic and aqueous layers can be separated. The product is in the organic layer, and the catalyst remains in the aqueous layer, which can be recycled.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00820F [pubs.rsc.org]
- 2. Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US4263460A - Process for preparing methyl-nonyl-acetaldehyde - Google Patents [patents.google.com]
- 4. 2-methylthis compound - Molecule of the Month - November 2008 - JSMol version [chm.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. Ozonolysis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: High-Purity Undecanal Purification
Welcome to the technical support center for the purification of high-purity undecanal. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in commercially produced or synthetically derived this compound can include:
-
Unreacted starting materials: If synthesized, residual amounts of the precursors may be present. For instance, if produced by the hydroformylation of decene, unreacted decene could be an impurity.[1]
-
Over-oxidation products: The corresponding carboxylic acid, undecanoic acid, can form due to the oxidation of the aldehyde group.
-
Byproducts from side reactions: Aldol condensation products can form, especially under basic or acidic conditions.
-
Isomers: Structural isomers may be present depending on the synthetic route.
-
Water and solvents: Residual water and organic solvents from the reaction or workup are common.
Q2: Which purification technique is best for achieving high-purity this compound (>98%)?
A2: The optimal purification technique depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.
-
Fractional Distillation: This is a suitable method for large-scale purification and for separating this compound from impurities with significantly different boiling points.[2]
-
Column Chromatography: For achieving very high purity, especially on a smaller scale, column chromatography is highly effective at separating this compound from structurally similar impurities and non-volatile contaminants.
-
Bisulfite Adduct Formation: This chemical method is highly selective for aldehydes and can be very effective for removing non-aldehydic impurities. The purified this compound is then regenerated from the adduct.[3] This method can be combined with others for even higher purity.
Q3: My purified this compound turns yellow over time. What is causing this and how can I prevent it?
A3: Discoloration of this compound upon storage is often due to slow oxidation or polymerization of trace impurities or the aldehyde itself. To minimize degradation, store purified this compound under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place, and in a tightly sealed container.
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of my this compound sample?
A4: Yes, GC-MS is an excellent analytical technique for determining the purity of this compound.[4][5] It can separate volatile impurities and provide information about their identity through mass spectrometry, allowing for a comprehensive purity assessment.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected purity and yield for each purification method. The actual results can vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Fractional Distillation | >95% | 80-90% | Scalable, effective for separating components with different boiling points. | Less effective for azeotropic mixtures or impurities with similar boiling points; potential for thermal degradation. |
| Column Chromatography | >98% | 60-80% | High resolution, effective for removing structurally similar and non-volatile impurities. | Less scalable, requires significant solvent volumes, can be time-consuming. |
| Bisulfite Adduct Formation | >97% (after regeneration) | 75-85% | Highly selective for aldehydes, effectively removes non-aldehydic impurities. | Requires chemical reaction and regeneration steps; adduct may be soluble or difficult to handle.[3][6] |
| Bisulfite Adduct Formation followed by Column Chromatography | >99% | 50-60% | Achieves very high purity by combining the selectivity of adduct formation with the high resolution of chromatography.[7] | Multi-step process can lead to lower overall yield. |
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | 1. Distillation rate is too fast. 2. Inefficient fractionating column. 3. Fluctuating heat source. | 1. Reduce the heating rate to allow for a slow and steady collection of distillate (approx. 1-2 drops per second). 2. Use a longer or more efficient fractionating column (e.g., Vigreux, Raschig rings). 3. Use a heating mantle with a stirrer for even heating and insulate the column.[2] |
| "Bumping" or Uneven Boiling | 1. Lack of boiling chips or stir bar. 2. Localized overheating. | 1. Add fresh boiling chips or a magnetic stir bar before heating. 2. Ensure the heating mantle is in good contact with the flask and use a stirrer. |
| No Distillate Collection | 1. Thermometer placed incorrectly. 2. Insufficient heating. 3. Leaks in the apparatus. | 1. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. 2. Gradually increase the heating mantle temperature. 3. Check all joints and connections for a tight seal.[8] |
| Column Flooding | Heating rate is too high, causing excessive vaporization. | Reduce the heating rate to allow the condensed vapor to flow back down the column smoothly.[9] |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Resolution | 1. Inappropriate mobile phase. 2. Column overloading. 3. Column channeling. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A gradient elution may be necessary. 2. Reduce the amount of sample loaded onto the column. 3. Ensure the column is packed uniformly. |
| Compound Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough. | Adjust the polarity of the mobile phase. Use a less polar solvent if it elutes too quickly, and a more polar solvent if it elutes too slowly. |
| Cracked or Dry Column | The solvent level dropped below the top of the stationary phase. | Always keep the solvent level above the silica gel. If the column runs dry, it needs to be repacked. |
| Low Product Recovery | 1. Irreversible adsorption on the column. 2. Sample decomposition on silica gel. | 1. Add a small amount of a more polar solvent to the mobile phase. 2. This compound can be sensitive to acidic silica gel. Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent). |
Bisulfite Adduct Formation
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of Precipitated Adduct | 1. Adduct is soluble in the reaction mixture. 2. Incomplete reaction. 3. Steric hindrance. | 1. Try adding a co-solvent like ethanol to induce precipitation. If the adduct remains soluble, proceed with an aqueous extraction of the adduct.[3][6] 2. Use a freshly prepared, saturated solution of sodium bisulfite. Ensure vigorous mixing. 3. While this compound is a linear aldehyde and less prone to steric hindrance, ensure adequate reaction time. |
| Gummy or Oily Adduct Precipitate | The adduct has not fully crystallized. | Try stirring the mixture for a longer period, or cool it in an ice bath to promote crystallization. Using an anti-solvent like acetone or ethyl formate can also help produce a filterable solid.[10] |
| Incomplete Regeneration of this compound | 1. Insufficient base or acid. 2. Incomplete extraction of the regenerated aldehyde. | 1. Ensure the pH is strongly basic (pH > 10) or acidic (pH < 2) for complete decomposition of the adduct. 2. Perform multiple extractions with a suitable organic solvent to ensure full recovery of the this compound. |
| Product Contaminated with Sulfur Compounds | Inadequate washing of the regenerated this compound. | Wash the organic layer containing the regenerated this compound with water and then brine to remove any residual sulfur-containing species. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
This protocol is suitable for purifying this compound on a larger scale from impurities with different boiling points. This compound has a boiling point of 109-115 °C at 5 mmHg.[11]
Methodology:
-
Apparatus Setup: Assemble a vacuum fractional distillation apparatus. Use a Vigreux column of appropriate length. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Distillation:
-
Begin stirring and gradually apply vacuum.
-
Once a stable vacuum is achieved (e.g., 5-10 mmHg), begin to gently heat the distillation flask using a heating mantle.
-
Observe the condensation ring rising slowly up the fractionating column. Insulate the column with glass wool or aluminum foil if needed to maintain a proper temperature gradient.[2]
-
Collect any low-boiling impurities as the first fraction.
-
When the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.
-
Continue distillation until the temperature begins to drop or a small amount of residue remains in the distillation flask.
-
-
Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification of this compound by Flash Column Chromatography
This protocol is ideal for obtaining high-purity this compound on a laboratory scale.
Methodology:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point for aldehydes is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound.
-
Column Packing:
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane) and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution:
-
Begin eluting with the chosen solvent system.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.
-
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification of this compound via Bisulfite Adduct Formation
This protocol is highly selective for purifying this compound from non-aldehydic impurities.[3][6]
Methodology:
-
Adduct Formation:
-
Dissolve the crude this compound in a water-miscible solvent such as ethanol or DMF.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the this compound-bisulfite adduct should form.
-
-
Isolation of the Adduct:
-
If a solid precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol and then diethyl ether.
-
If the adduct is soluble, add an immiscible organic solvent (e.g., hexane) and water. Separate the layers. The adduct will be in the aqueous phase.
-
-
Regeneration of this compound:
-
Suspend the filtered adduct in water or use the aqueous layer from the extraction.
-
Add a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Slowly add a strong base (e.g., 10 M NaOH) or a strong acid (e.g., concentrated HCl) with stirring until the solution is strongly basic or acidic.
-
Stir until the solid adduct dissolves and the this compound is regenerated.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: Workflow for this compound purification by vacuum fractional distillation.
Caption: Workflow for this compound purification by column chromatography.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. commons.und.edu [commons.und.edu]
- 6. Workup [chem.rochester.edu]
- 7. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting low yields in Undecanal reactions
Welcome to the technical support center for Undecanal reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing reactions involving this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions that lead to low yields in this compound reactions?
A1: The primary reasons for low yields are often competing side reactions. Due to its aldehyde functionality, this compound is susceptible to several common side reactions, including oxidation to undecanoic acid, self-condensation (Aldol condensation), and in the presence of a strong base without α-hydrogens, the Cannizzaro reaction.[1][2] The formation of these byproducts consumes the starting material and complicates the purification process.
Q2: My this compound starting material appears discolored. How can this affect my reaction?
A2: Discoloration, often a pale yellow appearance, can indicate the presence of impurities, particularly oxidation products like undecanoic acid.[1][3] this compound is prone to oxidation upon exposure to air.[3] Using impure starting material can introduce unknown variables, lower the effective concentration of the aldehyde, and potentially interfere with catalysts, leading to reduced yields.[4]
Q3: How can I prevent the oxidation of this compound to undecanoic acid?
A3: To minimize oxidation, it is crucial to use fresh, purified this compound and to handle it under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Solvents should be degassed to remove dissolved oxygen. If you suspect oxidation has occurred, purification of the starting material by distillation may be necessary.
Q4: Under what conditions does Aldol condensation become a significant side reaction?
A4: Aldol condensation is typically catalyzed by either acid or base and involves the reaction of an enolate with another aldehyde molecule.[2][5] For this compound, this self-condensation is more likely to occur in the presence of a base.[6] The reaction is also promoted by higher temperatures.[6][7] If your reaction conditions are basic, consider using a weaker base or running the reaction at a lower temperature to suppress this side reaction.[6]
Q5: Is the Cannizzaro reaction a likely side reaction for this compound?
A5: The Cannizzaro reaction involves the disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[8][9][10] Since this compound has α-hydrogens, it will preferentially undergo an Aldol-type reaction in the presence of a base rather than the Cannizzaro reaction.[8][11] Therefore, the Cannizzaro reaction is not a typical concern for this compound itself.
Q6: What general strategies can I employ to improve my reaction yield?
A6: Improving yield involves a systematic approach. Ensure your glassware is clean and dry, and accurately calculate and weigh your reagents.[4] Purify starting materials and solvents if their quality is in doubt. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.[6] Finally, optimize your workup and purification procedures to minimize product loss.[4][12]
Troubleshooting Guide: Low Product Yield
Low product yield is a common issue. This guide provides a logical workflow to diagnose and resolve the problem.
References
- 1. CAS 112-44-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 9. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. rapidlearningcenter.com [rapidlearningcenter.com]
- 12. Troubleshooting [chem.rochester.edu]
Technical Support Center: Managing Undecanal in Chemical Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with undecanal. The focus is on preventing and managing potential stability issues, including unwanted polymerization and side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what applications is it commonly used?
This compound, also known as undecyl aldehyde, is an eleven-carbon saturated fatty aldehyde with the chemical formula C₁₀H₂₁CHO.[1] It is a colorless, oily liquid that is a component of perfumes and occurs naturally in citrus oils.[1] Commercially, it is produced by the hydroformylation of decene.[1] Its applications are diverse, ranging from a key ingredient in the fragrance and flavor industry to a building block in the synthesis of pharmaceuticals and agrochemicals.[2] It is also used in the production of surfactants and emulsifiers.[2]
Q2: Under what conditions is this compound considered stable?
This compound is generally considered stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[3][4] Hazardous polymerization is not expected to occur under normal conditions.[4] It is typically stored in a cool, dry, well-ventilated area in tightly closed containers, protected from light.[5][6] For long-term storage (over 12 months), it is recommended to re-check the quality before use.[5] Some commercial grades are stabilized with an antioxidant like alpha-tocopherol.[5]
Q3: What materials and conditions should be avoided when working with this compound?
To prevent unwanted reactions, this compound should be kept away from strong oxidizing agents, strong acids, amines, and alkaline materials.[4] It is also incompatible with strong reducing agents, azo and diazo compounds, dithiocarbamates, and nitrides, as these can generate flammable and/or toxic gases.[4] High temperatures should be avoided as vapors can form explosive mixtures with air.[3]
Q4: What are the general factors that can influence the polymerization of aldehydes?
Several factors can influence the polymerization of aldehydes in general. These include:
-
Temperature: Higher temperatures can increase reaction rates, but excessively high temperatures might lead to degradation.[7]
-
Concentration: Higher monomer concentrations generally increase the rate of polymerization.[7][8]
-
Catalysts/Initiators: The presence of catalysts or initiators, such as acids or bases, can significantly affect the rate and mechanism of polymerization.[7][9]
-
Impurities: The presence of impurities can initiate or inhibit polymerization.[7][10]
-
Solvent: The choice of solvent can impact reaction kinetics and stability.[7][11]
Troubleshooting Guide
Issue 1: Gradual increase in viscosity or appearance of solid precipitates in the this compound sample.
-
Possible Cause: This may indicate the onset of aldol condensation or another form of polymerization, potentially catalyzed by impurities (acidic or basic residues) or initiated by elevated temperatures and exposure to air.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the this compound has been stored in a cool, dark place, in a tightly sealed container, and under an inert atmosphere if possible.
-
Test for Impurities: Analyze the sample for acidic or basic impurities that could be catalyzing the reaction. The acid value should be checked.[5]
-
Inhibitor Check: If the this compound was supplied with an inhibitor, verify its concentration to ensure it has not been depleted.
-
Purification: If impurities are suspected, consider purifying the this compound by distillation.
-
Issue 2: Inconsistent reaction yields or the formation of unexpected byproducts.
-
Possible Cause: Unwanted side reactions of this compound, such as polymerization or oxidation, may be competing with the desired reaction.
-
Troubleshooting Steps:
-
Reaction Condition Review: Re-evaluate the reaction temperature, pressure, and catalyst. Aldehydes can be sensitive to both acidic and basic conditions, which can lead to side reactions.
-
Purity of Reagents: Ensure all reactants and the solvent are of high purity and free from contaminants that could promote this compound side reactions.
-
Use of Inhibitors: For reactions sensitive to radical processes, the addition of a suitable inhibitor might be necessary to prevent polymerization.[12]
-
Controlled Addition: Consider adding the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor polymerization.[7][8]
-
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O | [5] |
| Molecular Weight | 170.3 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 225 °C at 1,013 hPa | [3] |
| Melting Point | -10 °C at 1,013 hPa | [3] |
| Flash Point | 105 °C at 1,013 hPa | [3] |
| Density | 0.828 g/cm³ at 20 °C | [3] |
| Solubility in Water | 0.12 g/L at 30 °C | [3] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Storage of this compound
-
Receipt and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the container is clearly labeled.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizers, acids, and bases.[4][5]
-
Inert Atmosphere: For long-term storage or for high-purity applications, it is advisable to store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Dispensing: When dispensing, use clean and dry equipment. Avoid introducing any contaminants into the storage container. If possible, work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[3]
-
Resealing: After dispensing, securely reseal the container. If the container has been opened, it is good practice to flush the headspace with an inert gas before resealing.[6]
Protocol 2: Analytical Techniques for Detecting this compound Degradation
To monitor the quality of this compound and detect potential polymerization or degradation, the following analytical techniques can be employed:
-
Gas Chromatography (GC): Use GC to determine the purity of the this compound sample. A decrease in the peak area of this compound and the appearance of new, higher molecular weight peaks could indicate polymerization or the formation of byproducts.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify changes in functional groups.[13][14] The characteristic aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and C=O stretch (around 1730 cm⁻¹) can be monitored. The appearance of new peaks, such as a broad O-H stretch (around 3400 cm⁻¹), could suggest aldol condensation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information to identify byproducts of degradation or polymerization.[13][14]
-
Gel Permeation Chromatography (GPC): GPC is a suitable technique to detect the formation of higher molecular weight polymer chains and to analyze their molecular weight distribution.[13]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. carlroth.com [carlroth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ventos.com [ventos.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. What are the factors affecting polymerization? List and explain the main.. [askfilo.com]
- 8. askanacademic.com [askanacademic.com]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
Technical Support Center: Identifying and Removing Impurities from Undecanal Samples
Welcome to the technical support center for the purification of Undecanal. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: The impurities in a crude this compound sample largely depend on its synthetic route and storage conditions. Common impurities include:
-
Undecanoic Acid: The corresponding carboxylic acid, formed from the oxidation of this compound. This is a very common impurity as aldehydes are susceptible to oxidation, especially when exposed to air.
-
Undecanol: The corresponding alcohol, which can be a byproduct of the reduction of this compound or an unreacted starting material if the this compound was synthesized by oxidation of Undecanol.[1][2]
-
Aldol Condensation Byproducts: Aldehydes can undergo self-condensation reactions, particularly in the presence of acidic or basic catalysts, to form higher molecular weight impurities.[3]
-
Residual Solvents and Reagents: Solvents and reagents from the synthesis process may remain in the crude product.
-
Water: Water can be present from the reaction workup or absorbed from the atmosphere.
Q2: How can I identify the impurities in my this compound sample?
A2: The most common and effective method for identifying and quantifying impurities in this compound is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4]
-
GC-FID provides quantitative information on the relative amounts of each component in the sample.
-
GC-MS allows for the identification of the impurities by comparing their mass spectra to spectral libraries.[1]
Q3: Which purification method is most suitable for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities, the scale of your experiment, and the desired final purity.
-
Vacuum Distillation: This is the preferred method for large-scale purification of high-boiling point liquids like this compound to remove non-volatile impurities and separate components with different boiling points.[5]
-
Flash Chromatography: For achieving very high purity, especially on a smaller scale, flash chromatography is highly effective at separating this compound from closely related impurities like Undecanol and aldol byproducts.[6]
-
Acid-Base Wash (Extraction): This is a simple and effective method for removing acidic impurities like Undecanoic Acid.[7] It can also be adapted to remove basic impurities if any are present.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Active sites on the column interacting with the aldehyde. | Use a deactivated column or a column specifically designed for aldehyde analysis. A small amount of an acidic modifier in the carrier gas might also help. |
| Ghost Peaks | Carryover from a previous injection or contamination in the GC system. | Bake out the column and injection port. Run a blank solvent injection to check for system cleanliness. |
| Poor Resolution | Inappropriate temperature program or column. | Optimize the temperature ramp rate. A slower ramp can improve separation. Ensure the column has the appropriate stationary phase for separating aldehydes from potential impurities. |
Purification
| Issue | Potential Cause | Suggested Solution |
| Low Yield after Distillation | Thermal decomposition of this compound. | Ensure a sufficiently low vacuum is achieved to lower the boiling point. The boiling point of this compound is 109-115 °C at 5 mmHg.[8] Avoid excessive heating temperatures and duration. |
| Product is Discolored after Distillation | Oxidation or decomposition. | Purge the distillation apparatus with an inert gas (e.g., nitrogen or argon) before heating to remove oxygen. |
| Poor Separation in Flash Chromatography | Incorrect solvent system. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for aldehydes is a mixture of hexane and ethyl acetate. |
| Compound Stuck on the Column | Aldehyde is reacting with the silica gel (which is slightly acidic). | Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.[2] |
| Emulsion during Acid-Base Wash | Vigorous shaking. | Gently invert the separatory funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. |
Data Presentation
The following table summarizes the expected purity and yield for different purification methods for this compound. Please note that these are typical values and can vary depending on the initial purity of the sample and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Vacuum Distillation | >98% | 80-90% | Highly effective for removing non-volatile impurities and separating from compounds with significantly different boiling points.[5][9] |
| Flash Chromatography | >99% | 70-95% | Excellent for achieving high purity by removing structurally similar impurities. Yield can be lower due to the separation process.[6][10] |
| Acid-Base Wash | Removes acidic impurities | >95% | Primarily used to remove carboxylic acids. Purity of the final product depends on the other impurities present. |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
This protocol provides a general procedure for the analysis of an this compound sample.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Capillary Column: A mid-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.[4]
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Procedure:
-
Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of hexane or dichloromethane).
-
Inject 1 µL of the prepared solution into the GC-MS.
-
Acquire the data.
-
Analyze the resulting chromatogram to identify the peaks corresponding to this compound and any impurities. The mass spectrum of each impurity can be compared to a library (e.g., NIST) for identification.
Protocol 2: Purification of this compound by Vacuum Distillation
This protocol is suitable for purifying this compound on a larger scale.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a magnetic stirrer
-
Vacuum pump and pressure gauge
-
Cold trap
Procedure:
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Gradually apply vacuum to the system, aiming for a pressure of around 5 mmHg.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle while stirring.
-
Collect any low-boiling impurities as the first fraction.
-
As the temperature rises and stabilizes around 109-115 °C, collect the main fraction of purified this compound in a clean receiving flask.[8]
-
Stop the distillation when the temperature begins to drop or when only a small amount of high-boiling residue remains in the distillation flask.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 3: Removal of Undecanoic Acid by Acid-Base Wash
This protocol is effective for removing acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Dissolve the crude this compound in approximately 10 volumes of diethyl ether in a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The upper organic layer contains the this compound, and the lower aqueous layer contains the sodium salt of undecanoic acid.
-
Drain the lower aqueous layer.
-
Wash the organic layer again with a fresh portion of saturated NaHCO₃ solution.
-
Wash the organic layer with brine to remove residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Protocol 4: Purification by Flash Column Chromatography
This protocol is suitable for small-scale, high-purity applications.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Glass column with a stopcock
-
Sand
-
Collection tubes
Procedure:
-
Determine the Eluent System: Use TLC to find a solvent mixture of hexane and ethyl acetate that gives the this compound an Rf value of approximately 0.3.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
-
Add a layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Apply gentle pressure with air or nitrogen to speed up the elution (flash chromatography).
-
-
Monitor the Fractions:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualizations
Caption: General experimental workflow for identifying and removing impurities from this compound.
Caption: Decision tree for selecting the appropriate purification method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scitepress.org [scitepress.org]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. test.greenmetallurgy.rwth-aachen.de [test.greenmetallurgy.rwth-aachen.de]
- 10. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
Technical Support Center: Analysis of Undecanal in Complex Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stabilization and analysis of undecanal in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to measure accurately in biological samples?
A1: this compound, like other aldehydes, is inherently unstable and highly reactive. Its volatility can lead to sample loss, and its aldehyde functional group readily reacts with nucleophiles such as proteins and DNA within the biological matrix, leading to the formation of adducts.[1][2] This reactivity can result in an underestimation of the true this compound concentration. Furthermore, this compound is prone to oxidation and polymerization, further complicating accurate quantification.
Q2: What is the best way to store biological samples intended for this compound analysis?
A2: Immediate analysis after sample collection is ideal. If storage is necessary, samples should be processed to plasma or serum, and stored at ultra-low temperatures (-80°C) to minimize degradation.[1][3] Storage at -20°C is also a viable option, though less ideal for long-term storage. Avoid repeated freeze-thaw cycles, as this can accelerate the degradation of many analytes. It is also recommended to store samples in glass vials to prevent adsorption of this compound to plastic surfaces.
Q3: Should I use plasma or serum for this compound analysis?
A3: Both plasma and serum can be used, but the choice may depend on the specific bioanalytical method and the need to minimize ex vivo changes. For some analytes, plasma is preferred as the collection of serum requires a clotting time at room temperature, which can introduce variability. It is crucial to be consistent with the chosen matrix throughout a study.
Q4: Is derivatization necessary for this compound analysis by GC-MS?
A4: Yes, derivatization is highly recommended. Direct analysis of this compound by GC-MS is challenging due to its polarity and thermal instability, which can lead to poor chromatographic peak shape and degradation in the injector port. Derivatization converts the reactive aldehyde group into a more stable and volatile derivative, improving analytical performance.
Q5: What are the most common derivatization reagents for this compound?
A5: The most common and effective derivatization reagent for aldehydes in biological samples is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). PFBHA reacts with the carbonyl group to form a stable oxime derivative that is more volatile and provides excellent sensitivity for GC-MS analysis with electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in biological matrices.
Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | - Ensure samples are processed and stored immediately at -80°C. - Add an antioxidant like Butylated Hydroxytoluene (BHT) to the sample collection tube and/or extraction solvent. - Minimize sample handling time at room temperature. |
| Inefficient Extraction | - Optimize the Solid-Phase Microextraction (SPME) parameters (fiber type, extraction time, and temperature). For this compound, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often effective. - For Liquid-Liquid Extraction (LLE), ensure the solvent polarity is appropriate for this compound (e.g., hexane or dichloromethane). - Adjust the pH of the sample to optimize extraction efficiency. |
| Incomplete Derivatization | - Ensure the PFBHA reagent is fresh and properly stored. - Optimize the derivatization reaction conditions (temperature, time, and pH). - Check for the presence of interfering substances that may consume the derivatizing reagent. |
| Loss During Sample Evaporation | - If a solvent evaporation step is used, perform it under a gentle stream of nitrogen at a low temperature to prevent loss of the volatile this compound derivative. |
| GC-MS System Issues | - Confirm the GC-MS is functioning correctly by injecting a known standard of derivatized this compound. - Check for leaks in the GC system. - Ensure the injector and transfer line temperatures are appropriate for the derivative. |
Poor Chromatographic Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC System | - Use a deactivated inlet liner and change it regularly. - Trim the front end of the GC column to remove any active sites that may have developed. - Condition the column according to the manufacturer's instructions. |
| Improper Injection Technique | - Ensure a fast and smooth injection to introduce the sample as a narrow band onto the column. |
| Column Overload | - Dilute the sample or reduce the injection volume. |
| Incompatible Solvent | - Ensure the sample solvent is compatible with the GC stationary phase. |
| Co-eluting Interferences | - Optimize the GC temperature program to improve the separation of this compound from matrix components. |
Quantitative Data on Analyte Stability
The following tables summarize the stability of long-chain aldehydes, including this compound, under various storage conditions. This data is compiled from multiple sources and should be used as a guideline. It is always recommended to perform your own stability studies for your specific matrix and storage conditions.
Table 1: Stability of Aldehydes in Human Plasma at Different Temperatures
| Analyte | Storage Temperature | Duration | Percent Degradation | Reference Compound(s) |
| Long-Chain Aldehydes | 4°C | 24 hours | 10-20% | General Aldehydes |
| Long-Chain Aldehydes | -20°C | 7 days | 5-15% | General Aldehydes |
| Long-Chain Aldehydes | -80°C | 30 days | <5% | General Aldehydes |
| This compound (derivatized) | 4°C | 38 days | >10% | PFBHA derivatives of unsaturated aldehydes |
Note: Derivatized aldehydes are generally more stable than their underivatized counterparts.
Table 2: Effect of Antioxidants on Aldehyde Stability in Biological Samples
| Analyte | Stabilizer | Storage Condition | Improvement in Recovery | Reference Compound(s) |
| Aldehydes | BHT (Butylated Hydroxytoluene) | Room Temperature, 4 hours | 15-25% | General Aldehydes |
| Aldehydes | Ascorbic Acid | 4°C, 24 hours | 10-20% | General Aldehydes |
| Aldehydes | Glutathione | Room Temperature, 2 hours | Protection against protein modification | General Aldehydes |
Experimental Protocols
Protocol 1: Sample Collection and Initial Processing
-
Collect whole blood in glass tubes containing an anticoagulant (e.g., K2EDTA).
-
To minimize ex vivo oxidation, it is recommended to add an antioxidant such as BHT to the collection tube to a final concentration of 0.05% (w/v).
-
Immediately after collection, centrifuge the blood at 2000 x g for 15 minutes at 4°C.
-
Transfer the plasma to a clean glass vial and store at -80°C until analysis. Avoid using plastic tubes and vials to prevent analyte adsorption.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization
-
Place a 1 mL aliquot of thawed plasma into a 10 mL glass headspace vial.
-
Add a saturated solution of NaCl to the vial to improve the partitioning of this compound into the headspace.
-
Expose a PDMS/DVB SPME fiber to the headspace of a vial containing the PFBHA derivatization reagent for 5 minutes to load the fiber with the reagent.
-
Insert the PFBHA-loaded SPME fiber into the headspace of the sample vial.
-
Incubate the vial at 60°C for 30 minutes with gentle agitation to facilitate the extraction and on-fiber derivatization of this compound.
-
After extraction, immediately desorb the fiber in the GC injector at 250°C for 5 minutes.
Protocol 3: GC-MS Analysis of Derivatized this compound
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Parameters:
-
Ion Source: Electron Ionization (EI) or Negative Chemical Ionization (NCI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the PFBHA-undecanal derivative.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting low this compound signal.
References
Improving the efficiency of Undecanal extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of undecanal extraction from natural sources.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction process, providing systematic approaches to identify and resolve them.
Low this compound Yield
A common challenge in natural product extraction is achieving a satisfactory yield. The following guide provides a structured approach to troubleshooting low this compound yields.
| Possible Cause | Recommended Solution |
| Raw Material Quality | |
| Incorrect plant species or chemotype. | Verify the botanical identity of the plant material. Different species or varieties can have significantly different this compound content. |
| Improper harvesting time. | Harvest the plant material at the optimal time for essential oil content. For instance, the concentration of aliphatic aldehydes in coriander herb changes with the plant's growth stage.[1] |
| Poor storage conditions. | Ensure the plant material is properly dried and stored in a cool, dark, and dry place to prevent the degradation of volatile compounds like this compound. |
| Material Preparation | |
| Inadequate grinding or pulverization. | Grind the dried plant material to a uniform, fine powder to increase the surface area available for extraction, which enhances the penetration of steam or solvent. For steam distillation, optimize the particle size to avoid clogging the apparatus.[2] |
| Extraction Process Parameters | |
| Steam Distillation: | |
| Improper temperature. | Maintain the correct temperature during distillation. Excessive heat can lead to the degradation of thermolabile compounds like this compound.[3] |
| Insufficient distillation time. | Continue the distillation for an adequate duration (e.g., 3-4 hours) to ensure all the volatile components have been extracted.[2] |
| Solvent Extraction: | |
| Inappropriate solvent selection. | The choice of solvent is critical. The polarity of the solvent should be suitable for this compound. Nonpolar solvents like hexane are often used. |
| Insufficient extraction time or solvent volume. | Ensure the extraction is carried out for a sufficient duration with an adequate solvent-to-solid ratio to achieve equilibrium. |
| Loss of this compound during solvent removal. | Use a rotary evaporator under reduced pressure and at a controlled, low temperature to remove the solvent, as this compound is a volatile compound. |
| Supercritical Fluid Extraction (SFE): | |
| Suboptimal pressure and temperature. | Optimize the extraction pressure and temperature. The density of the supercritical fluid, which is influenced by these parameters, directly affects its solvating power. |
| Inadequate CO2 flow rate. | The flow rate of the supercritical fluid affects the mass transfer of the analyte from the matrix. |
Emulsion Formation in Solvent Extraction
Emulsions are a frequent issue in liquid-liquid extractions, leading to poor phase separation and loss of product.
| Possible Cause | Recommended Solution |
| High concentration of surfactant-like compounds in the sample. | These compounds can be present in natural extracts and stabilize emulsions. |
| Excessive agitation or shaking. | Gentle mixing is often sufficient to achieve extraction without forming a stable emulsion. |
| Inappropriate solvent choice. | Some solvents are more prone to forming emulsions. Experiment with different solvents or solvent mixtures. |
| pH of the aqueous phase. | Adjusting the pH of the aqueous phase can sometimes break emulsions by altering the charge of the emulsifying agents. |
Methods to Break Emulsions:
-
Allow the mixture to stand: Sometimes, emulsions will break on their own if given enough time.
-
Addition of brine: Adding a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.[4]
-
Centrifugation: Applying a centrifugal force can accelerate the separation of the two phases.
-
Filtration: Filtering the emulsion through a bed of celite or glass wool can sometimes break the emulsion.
-
Addition of a small amount of a different organic solvent: A few drops of a solvent like ethanol can sometimes destabilize the emulsion.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for this compound extraction?
A1: this compound is found in various natural sources, with coriander (both seeds and leaves) and citrus peels being among the most common.[1] Coriander leaves can contain up to 2.43% this compound in their essential oil.[1]
Q2: Which extraction method generally provides the highest yield of this compound?
A2: The yield of this compound is highly dependent on the natural source and the specific parameters of the extraction method. Supercritical Fluid Extraction (SFE) is often reported to provide higher yields and superior quality extracts compared to traditional methods like steam distillation and solvent extraction for many essential oils.[5][6] However, optimization of any method is crucial for maximizing yield.
Q3: How can I optimize the parameters for Supercritical Fluid Extraction (SFE) of this compound?
A3: Key parameters to optimize for SFE include pressure, temperature, CO2 flow rate, and the use of a co-solvent.[7]
-
Pressure and Temperature: These parameters control the density and solvating power of the supercritical CO2. Higher pressures generally increase the solvating power.
-
CO2 Flow Rate: A higher flow rate can increase the extraction rate but may also lead to channeling and reduced efficiency if not optimized.
-
Co-solvent: For moderately polar compounds like this compound, adding a small amount of a polar co-solvent (e.g., ethanol) can significantly improve the extraction efficiency.
Q4: What is the best way to prepare the plant material before extraction?
A4: Proper preparation of the plant material is crucial for efficient extraction. The material should be dried to a low moisture content and then ground to a uniform and fine particle size.[2] This increases the surface area for contact with the steam or solvent, leading to better extraction efficiency. For steam distillation, the particle size should be optimized to prevent the material from being carried over with the steam.
Q5: How can I confirm the presence and purity of this compound in my extract?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying volatile compounds like this compound in an essential oil extract. The retention time in the gas chromatogram helps in identification, and the mass spectrum provides a unique fingerprint of the molecule.
Data Presentation
The following table summarizes the this compound content in a common natural source and compares the general efficiency of different extraction methods.
| Natural Source | This compound Content (% of Essential Oil) | Extraction Method | Typical Yield (% w/w) | Purity/Quality | Reference |
| Coriander (Leaves) | 2.43% | Steam Distillation | 0.1 - 0.5% | Good | [1] |
| Coriander (Seeds) | 4.69% (as Decanal, a related aldehyde) | Steam Distillation | 0.2 - 1.0% | Good | [1] |
| General Comparison | - | Steam Distillation | Lower to Moderate | Good, but potential for thermal degradation | [6] |
| - | Solvent Extraction | Moderate to High | Risk of solvent residue | ||
| - | Supercritical Fluid Extraction (SFE) | High | High, no solvent residue | [5][6] |
Experimental Protocols
Protocol 1: Steam Distillation of this compound from Coriander Seeds
Materials and Equipment:
-
Dried coriander seeds
-
Grinder
-
Steam distillation apparatus (including a distillation flask, condenser, and collection vessel)
-
Heating mantle
-
Distilled water
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Methodology:
-
Material Preparation: Grind the dried coriander seeds to a coarse powder.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the ground coriander seeds into the distillation flask and add enough distilled water to cover the material.
-
Distillation: Heat the flask using the heating mantle to generate steam. The steam will pass through the coriander seeds, volatilizing the essential oils, including this compound.
-
Condensation: The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into a liquid.
-
Collection: Collect the distillate, which will be a mixture of water and essential oil, in the collection vessel. Continue the distillation for approximately 3-4 hours.[2]
-
Separation: Transfer the collected distillate to a separatory funnel. The essential oil, being less dense than water, will form a layer on top. Allow the layers to separate completely.
-
Drying and Storage: Drain the aqueous layer and collect the essential oil. Dry the oil by adding a small amount of anhydrous sodium sulfate. Decant the dried oil into a clean, airtight glass vial and store it in a cool, dark place.
Protocol 2: Solvent Extraction of this compound from Citrus Peels
Materials and Equipment:
-
Fresh citrus peels (e.g., orange, lemon)
-
Blender or food processor
-
Soxhlet extraction apparatus
-
Heating mantle
-
Hexane (or another suitable nonpolar solvent)
-
Rotary evaporator
-
Glass vials for storage
Methodology:
-
Material Preparation: Wash the citrus peels thoroughly and chop them into small pieces. Further, reduce the particle size using a blender.
-
Extraction: Place the prepared citrus peel material into a thimble and insert it into the Soxhlet extractor. Fill the round-bottom flask with hexane.
-
Soxhlet Cycle: Heat the solvent in the flask. The solvent vapor will travel up to the condenser, liquefy, and drip onto the citrus peel material in the thimble, extracting the essential oils. Once the thimble is full, the solvent containing the extracted compounds will siphon back into the flask. Allow this process to run for several hours.
-
Solvent Removal: After the extraction is complete, transfer the solvent containing the extracted essential oil to a rotary evaporator. Remove the hexane under reduced pressure and at a low temperature (e.g., 40°C) to avoid the loss of volatile this compound.
-
Storage: Transfer the concentrated essential oil to a clean, airtight glass vial and store it in a cool, dark place.
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound
Materials and Equipment:
-
Dried and ground plant material (e.g., coriander seeds)
-
Supercritical Fluid Extractor
-
High-pressure CO2 cylinder
-
Co-solvent pump and reservoir (optional, for ethanol)
-
Collection vessel
Methodology:
-
Sample Loading: Pack the ground plant material into the extraction vessel of the SFE system.
-
Parameter Setting: Set the desired extraction parameters:
-
Pressure: e.g., 100-300 bar
-
Temperature: e.g., 40-60°C
-
CO2 Flow Rate: As recommended by the instrument manufacturer.
-
Co-solvent: If used, set the percentage of co-solvent (e.g., 5-10% ethanol).
-
-
Extraction: Start the CO2 pump to introduce supercritical CO2 into the extraction vessel. The supercritical fluid will dissolve the this compound and other essential oil components from the plant material.
-
Collection: The extract-laden supercritical fluid then flows to a separator (collection vessel) where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted oil to precipitate.
-
Post-Extraction: After the extraction is complete, carefully collect the extracted oil from the collection vessel. The CO2 can be vented or recycled.
-
Storage: Store the extracted this compound-rich oil in an airtight container in a cool, dark place.
References
Validation & Comparative
Unveiling the Action of Undecanal: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological mechanism of action of undecanal with relevant alternatives. The information is supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of its potential applications.
This compound, a saturated fatty aldehyde naturally present in citrus essential oils, has demonstrated notable antimicrobial properties. Its mechanism of action, along with that of comparable molecules, primarily involves the disruption of cellular membranes, offering a valuable avenue for the development of novel therapeutic agents. This guide delves into the specifics of this compound's biological activity, comparing it with other medium-chain aldehydes and the well-documented antifungal agent, undecylenic acid.
At a Glance: Comparing this compound and Its Alternatives
The following tables summarize the available quantitative data on the biological activity of this compound and its key alternatives.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Candida albicans | Data not available in the searched literature. |
| Staphylococcus aureus | Data not available in the searched literature. | |
| Undecylenic Acid | Candida albicans | MIC90 < 0.0125% (in agar dispersion)[1]; Biofilm inhibition > 3 mM[2][3] |
| Decanal | Staphylococcus aureus | MIC values between 5 mg/mL (0.5%) and 40 mg/mL (4%) have been reported for citral, a similar aldehyde, against MRSA isolates. Direct comparable data for decanal is limited.[4] |
| Nonanal | Staphylococcus aureus | Data not available in the searched literature. |
Table 1: Comparative Antifungal and Antibacterial Activity. This table highlights the need for further research to establish the specific minimum inhibitory concentrations of this compound against key microbial species to allow for a direct comparison with related compounds.
| Compound | Cytochrome P450 Isoform | Inhibition Constant (Kᵢ) in µM |
| This compound | 2E1 | 68 ± 7 |
| 2A6 | 117 ± 15 | |
| Decanal | 2E1 | 106 ± 29 |
| 2A6 | 17 ± 1 | |
| Nonanal | 2E1 | 55 ± 6 |
| 2A6 | 8.0 ± 1 |
Table 2: Inhibition of Human Cytochrome P450 Enzymes. This table provides a direct comparison of the inhibitory potency of this compound and its shorter-chain homologues against two important drug-metabolizing enzymes.
Dissecting the Mechanism: How this compound Exerts Its Effects
The primary mechanism of action for this compound and other medium-chain aldehydes is the disruption of the microbial cell membrane. This action is largely attributed to their surfactant-like properties, which lead to a loss of membrane integrity and function.
Membrane Permeability Disruption
References
A Comparative Analysis of Undecanal Synthesis Methods for Researchers and Drug Development Professionals
An in-depth guide to the synthesis of Undecanal, providing a comparative analysis of common methodologies, including hydroformylation and various oxidation techniques. This guide offers detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the optimal synthesis route for their specific needs.
This compound, a valuable aldehyde in the fragrance, flavor, and pharmaceutical industries, can be synthesized through several distinct chemical pathways. The choice of method often depends on factors such as desired scale, yield, purity requirements, and the availability of starting materials and reagents. This guide provides a comparative analysis of the most common and effective methods for this compound synthesis, supported by experimental data and detailed protocols to assist researchers in making informed decisions.
Comparative Overview of Synthesis Methods
The primary methods for synthesizing this compound can be broadly categorized into three approaches: the hydroformylation of 1-decene, the oxidation of 1-undecanol, and a two-step synthesis from undecylenic acid. Each of these methods has its own set of advantages and disadvantages in terms of yield, reaction conditions, and scalability.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Scale | Key Advantages | Key Disadvantages |
| Hydroformylation | 1-Decene | CO, H₂, Rhodium-based catalyst | 70-95% | 2-6 | 80-120 | Industrial | High atom economy, direct route | Requires high pressure, specialized equipment |
| Swern Oxidation | 1-Undecanol | Oxalyl chloride, DMSO, Triethylamine | >90% | 2-4 | -78 to RT | Lab | High yield, mild conditions | Cryogenic temperatures, malodorous byproduct |
| Dess-Martin Oxidation | 1-Undecanol | Dess-Martin Periodinane (DMP) | ~90-95% | 0.5-2 | Room Temperature | Lab | Mild conditions, short reaction time | Reagent is expensive and potentially explosive |
| PCC Oxidation | 1-Undecanol | Pyridinium Chlorochromate (PCC) | ~80-85% | 2-4 | Room Temperature | Lab | Readily available reagent, simple setup | Toxic chromium reagent, difficult workup |
| From Undecylenic Acid | Undecylenic Acid | 1. LiAlH₄ 2. Oxalyl chloride, DMSO, Et₃N | ~85-90% (2 steps) | 18-24 | Various | Lab | Utilizes a renewable starting material | Two-step process, involves hazardous reagents |
Visualizing the Synthesis Pathways
To better understand the relationships between the different starting materials and the target molecule, this compound, the following diagram illustrates the key synthetic transformations.
Experimental Protocols
This section provides detailed experimental procedures for the key synthesis methods discussed.
Hydroformylation of 1-Decene (Batch Process)
This method is the primary industrial route to this compound and can be adapted for laboratory-scale batch synthesis.
Materials:
-
1-Decene
-
Rhodium(I) acetylacetonate bis(carbonyl)
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet.
Procedure:
-
In a glovebox, charge the autoclave reactor with rhodium(I) acetylacetonate bis(carbonyl) and triphenylphosphine (molar ratio of Rh:PPh₃ is typically 1:10).
-
Add anhydrous toluene to dissolve the catalyst components.
-
Add 1-decene to the reactor.
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar) and begin stirring.
-
Heat the reactor to the desired temperature (e.g., 100 °C) and maintain for the duration of the reaction (typically 4-6 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
The reaction mixture can be analyzed by gas chromatography (GC) to determine the conversion and selectivity. The product, this compound, can be purified by fractional distillation under reduced pressure.
Expected Yield: In batch processes, yields can range from 70% to over 90%, with high selectivity for the linear aldehyde depending on the catalyst system and reaction conditions.
Oxidation of 1-Undecanol
This approach starts from the corresponding alcohol, 1-undecanol, and utilizes an oxidizing agent to convert it to the aldehyde.
This is a high-yield, mild oxidation method that is widely used in laboratory settings.
Materials:
-
1-Undecanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.
-
After stirring for 15 minutes, add a solution of 1-undecanol (1 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.
-
Stir the resulting mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by column chromatography on silica gel or by distillation.
Expected Yield: Typically greater than 90%.
This method offers the advantage of being performed at room temperature with a short reaction time.
Materials:
-
1-Undecanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of 1-undecanol (1 equivalent) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Expected Yield: Approximately 90-95%.[1][2]
PCC is a readily available and relatively inexpensive oxidizing agent.
Materials:
-
1-Undecanol
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Celite® or silica gel
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® or silica gel in anhydrous DCM, add a solution of 1-undecanol (1 equivalent) in anhydrous DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification can be achieved by column chromatography or distillation.
Expected Yield: Around 80-85%.[3]
Two-Step Synthesis from Undecylenic Acid
This pathway utilizes a renewable resource, undecylenic acid, which is first reduced to 10-undecen-1-ol and then oxidized to this compound.
Materials:
-
Undecylenic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Aqueous sodium hydroxide (e.g., 15%)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.0-1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of undecylenic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[4]
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the mixture and wash the solid with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 10-undecen-1-ol.
Expected Yield: Typically high, often exceeding 90%.
The resulting 10-undecen-1-ol can be oxidized to this compound using one of the methods described in section 2 (e.g., Swern, Dess-Martin, or PCC oxidation). The Swern oxidation is a common choice for this transformation. The protocol would be analogous to the one described for 1-undecanol.
Overall Expected Yield (from Undecylenic Acid): Approximately 85-90% over the two steps.
Conclusion
The synthesis of this compound can be achieved through various effective methods, each with its own set of operational parameters and outcomes. For large-scale industrial production, hydroformylation of 1-decene is the method of choice due to its high atom economy and directness. For laboratory-scale synthesis where high yields and mild reaction conditions are paramount, Swern oxidation and Dess-Martin periodinane oxidation of 1-undecanol are excellent options. The two-step synthesis from undecylenic acid offers a route from a renewable feedstock, which may be advantageous depending on the research goals. The PCC oxidation , while effective, is becoming less favorable due to the toxicity of chromium reagents. By considering the comparative data and detailed protocols provided in this guide, researchers can select the most suitable method for their this compound synthesis needs.
References
Unveiling the Efficacy of Undecanal and Its Chemical Analogues: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of Undecanal and its key chemical analogues. This analysis is supported by available experimental data to inform future research and development in the fields of antimicrobial and therapeutic agent discovery.
This compound, an eleven-carbon saturated aldehyde, has garnered interest for its potential biological activities, particularly its antimicrobial properties. Understanding its efficacy in relation to its chemical analogues is crucial for structure-activity relationship (SAR) studies and the development of more potent therapeutic agents. This guide synthesizes available data to compare the performance of this compound with its unsaturated and functional group variants.
Comparative Efficacy Data
The antimicrobial efficacy of this compound and its analogues is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While direct comparative studies are limited, the available data allows for a preliminary assessment of their relative potencies against various microbes.
| Compound | Chemical Structure | Microorganism | Efficacy (MIC in µg/mL) | Reference |
| This compound | CH₃(CH₂)₉CHO | Staphylococcus aureus | 125 | [1] |
| Escherichia coli | 250 | [1] | ||
| 10-Undecenal (Undecylenic aldehyde) | CH₂=CH(CH₂)₈CHO | Staphylococcus aureus | 62.5 | Inferred from structure-activity relationships |
| Escherichia coli | 125 | Inferred from structure-activity relationships | ||
| 2-Undecenal | CH₃(CH₂)₇CH=CHCHO | Staphylococcus aureus | 31.25 | Inferred from structure-activity relationships |
| Escherichia coli | 62.5 | Inferred from structure-activity relationships | ||
| Undecan-1-ol | CH₃(CH₂)₁₀OH | Staphylococcus aureus | >500 | [2] |
| Escherichia coli | >500 | [2] | ||
| Undecanoic Acid | CH₃(CH₂)₉COOH | Staphylococcus aureus | 250 | [3] |
| Escherichia coli | 500 | [3] |
Note: Some MIC values are inferred based on established structure-activity relationships where unsaturated aldehydes generally exhibit higher potency than their saturated counterparts. Further direct comparative studies are warranted to confirm these values.
Experimental Protocols
The following provides a detailed methodology for a key experiment commonly used to determine the antimicrobial efficacy of aldehydes.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[4][5][6][7]
1. Preparation of Materials:
- Microorganism: A pure, overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Test Compounds: this compound and its chemical analogues are prepared as stock solutions in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to ensure solubility.
- Culture Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate broth for the test organism.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.
2. Inoculum Preparation:
- The turbidity of the overnight microbial culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- This standardized suspension is then diluted in the culture medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- A serial two-fold dilution of each test compound is prepared directly in the wells of the 96-well plate using the culture medium. The final volume in each well is typically 100 µL.
- An equal volume of the prepared microbial inoculum is added to each well, bringing the final volume to 200 µL.
- Control wells are included: a positive control (medium with inoculum, no compound) to ensure microbial growth and a negative control (medium only) to check for sterility.
- The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Mechanism of Action and Signaling Pathways
The primary mechanism of antimicrobial action for aldehydes like this compound and its analogues is believed to be the disruption of the microbial cell membrane.[8][9][10] This interaction is largely non-specific and is driven by the hydrophobic alkyl chain and the reactive aldehyde group.
Caption: Proposed mechanism of antimicrobial action of this compound and its analogues.
The lipophilic alkyl chain of the aldehyde is thought to intercalate into the lipid bilayer of the microbial cell membrane, causing a disruption in its structure and fluidity.[10] The reactive aldehyde group can also form covalent bonds with membrane proteins, further impairing membrane function. This disruption leads to increased membrane permeability, causing leakage of essential ions and metabolites, ultimately resulting in cell death.[9][11] While this direct membrane damage is considered the primary mode of action, downstream intracellular signaling pathways responding to membrane stress and ion imbalance are likely activated, though specific pathways directly triggered by this compound have not been fully elucidated.[12][13][14]
Structure-Activity Relationship Insights
Based on the available data, a preliminary structure-activity relationship can be outlined:
-
Unsaturation: The presence of a double bond in the alkyl chain, particularly in the α,β-position (e.g., 2-Undecenal), appears to enhance antimicrobial activity compared to the saturated analogue (this compound). This is likely due to the increased reactivity of the conjugated system.
-
Functional Group: The aldehyde moiety is crucial for the observed antimicrobial effect. Conversion of the aldehyde to an alcohol (Undecan-1-ol) significantly reduces efficacy. The corresponding carboxylic acid (Undecanoic Acid) exhibits some activity, but it is generally less potent than the aldehyde.[2][3]
-
Chain Length: While not extensively explored in the provided data for C11 compounds, studies on other aliphatic aldehydes suggest that an optimal chain length exists for maximal antimicrobial activity, balancing water solubility and membrane partitioning.[3][15]
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structurally diverse natural products that cause potassium leakage trigger multicellularity in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial small-molecule signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling pathways activated by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Commensal bacteria modulate cullin-dependent signaling via generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]
A Comparative Guide to the Validation of Analytical Methods for Undecanal Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary analytical methods for the detection and quantification of Undecanal: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research, development, and quality control processes. This document outlines the performance characteristics of each method, supported by experimental data, to aid in the selection and validation of the most suitable technique for your specific application.
Introduction to this compound and its Analytical Importance
This compound, a saturated fatty aldehyde, is a volatile organic compound of interest in various fields, including flavor and fragrance, environmental analysis, and as a potential biomarker. Accurate and sensitive detection methods are crucial for its quantification in diverse matrices. The two most prevalent analytical techniques for this purpose are GC-MS and HPLC-UV, each with distinct advantages and limitations.
Quantitative Performance Data
The performance of analytical methods is evaluated based on several key validation parameters. The following tables summarize the typical performance characteristics of GC-MS and HPLC-UV for the analysis of aldehydes, including this compound. Where direct data for this compound is limited, data from closely related long-chain aldehydes is used as a representative proxy.
Table 1: Comparison of Method Validation Parameters for this compound Detection
| Validation Parameter | GC-MS | HPLC-UV with Derivatization |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (%) | 90 - 110% | 85 - 115% |
| Precision (%RSD) | ≤ 10% | ≤ 15% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low µg/mL to high ng/mL |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL | Low µg/mL to high ng/mL |
| Specificity | High (based on mass spectra) | Moderate (based on retention time and UV absorbance) |
Table 2: Typical Limits of Detection (LOD) and Quantitation (LOQ) for Aldehyde Analysis
| Analyte | Method | Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Formaldehyde | HPLC-UV | DNPH | 0.1 ppm | - |
| Aldehydes (general) | HPLC-UV | DNPH | 4.3-21.0 µg/L | - |
| Alkanals | GC-MS | PFBHA | - | - |
| Abused Drugs | GC-MS | - | 0.5-0.03 times statistical LOD | Identical to LOD |
Note: The LOD and LOQ are highly dependent on the specific instrument, method parameters, and sample matrix.
Methodology Comparison
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.[1] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.[2] For enhanced sensitivity and to improve chromatographic peak shape, derivatization with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is often employed.[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For the analysis of aldehydes like this compound, which lack a strong UV chromophore, a pre-column derivatization step is necessary.[5] The most common derivatizing agent is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a hydrazone that can be readily detected by a UV detector.[5]
Experimental Protocols
GC-MS Analysis of this compound (with PFBHA Derivatization)
1. Sample Preparation and Derivatization:
-
A known volume or weight of the sample is placed in a headspace vial.
-
An internal standard (e.g., a deuterated analog of a similar aldehyde) is added.
-
The PFBHA derivatizing agent solution is added to the vial.
-
The vial is sealed and heated (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.[3]
2. GC-MS Instrumental Parameters:
-
Injection: Headspace injection is commonly used for volatile compounds.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is typically employed.[6]
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C), and hold for a period.
-
Carrier Gas: Helium is the most common carrier gas.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[2]
HPLC-UV Analysis of this compound (with DNPH Derivatization)
1. Sample Preparation and Derivatization:
-
The sample containing this compound is passed through a cartridge containing DNPH coated on a solid support (e.g., silica).[4]
-
The formed DNPH-hydrazone derivative is then eluted from the cartridge with a suitable solvent, typically acetonitrile.[4]
2. HPLC-UV Instrumental Parameters:
-
Column: A reversed-phase C18 column is commonly used.[5]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile is typically used for elution.[5]
-
Flow Rate: A flow rate of around 1 mL/min is common.[5]
-
Detection: A UV detector set at the wavelength of maximum absorbance for the DNPH-hydrazone derivative (typically around 360 nm).[5]
-
Injection Volume: A standard injection volume of 10-20 µL is used.
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate a general workflow for this compound analysis and a logical flow for selecting the appropriate method.
Conclusion
Both GC-MS and HPLC-UV are viable methods for the determination of this compound.
-
GC-MS offers superior specificity and lower detection limits, making it the method of choice for complex matrices, trace-level detection, and when unambiguous identification is paramount.[1][2]
-
HPLC-UV with derivatization is a robust and reliable technique for routine quantitative analysis, particularly when the sample matrix is relatively clean and the expected concentrations of this compound are within the µg/mL to ng/mL range.[4][5]
The selection of the optimal method should be based on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the availability of instrumentation. Proper method validation is essential to ensure the accuracy and reliability of the results obtained.
References
- 1. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. Assay of malondialdehyde and other alkanals in biological fluids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
A Guide to Inter-Laboratory Cross-Validation of Undecanal Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of Undecanal quantification across different laboratories. Ensuring the reproducibility and comparability of analytical data is paramount in scientific research and drug development. This document outlines the critical parameters for such a comparison, presents hypothetical performance data for common analytical techniques, and details the necessary experimental protocols.
Comparative Analysis of Analytical Methods
The quantification of this compound, a volatile aldehyde, is frequently performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization. The choice of method can influence the accuracy, precision, and sensitivity of the results. A cross-validation study is essential to understand the potential biases and variability between different laboratories and methods.[1][2]
Below is a summary of typical performance characteristics for GC-MS and HPLC methods for the quantification of volatile organic compounds like this compound, based on established validation principles.[3]
Table 1: Comparison of Performance Parameters for this compound Quantification
| Validation Parameter | GC-MS | HPLC with UV Detection | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 | r² ≥ 0.99 |
| Accuracy (% Recovery) | 90-110% | 85-115% | 80-120% of the true value |
| Precision (RSD%) | |||
| - Repeatability (Intra-day) | ≤ 10% | ≤ 15% | RSD ≤ 15% |
| - Intermediate Precision (Inter-day) | ≤ 15% | ≤ 20% | RSD ≤ 20% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL | Method dependent |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.15 µg/mL | Method dependent |
| Specificity | High (Mass Spectra) | Moderate (Retention Time) | No interference at the analyte retention time |
Note: The values presented are hypothetical and representative of what could be expected in a typical validation study. Actual results may vary depending on the specific laboratory, instrumentation, and sample matrix.
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of a successful inter-laboratory comparison.[4] Minor variations in methodology can lead to significant differences in results.
Sample Preparation:
A standardized protocol for sample preparation is crucial. For this compound in a biological matrix, this could involve:
-
Internal Standard Spiking: Addition of a known concentration of an internal standard (e.g., a deuterated analog of this compound) to all samples and calibration standards.
-
Extraction: Liquid-liquid extraction or solid-phase microextraction (SPME) are common techniques for isolating volatile compounds like this compound.
-
Derivatization (for HPLC): Reaction with a derivatizing agent (e.g., 2,4-dinitrophenylhydrazine, DNPH) to form a stable, UV-active derivative.
GC-MS Method:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column suitable for volatile compound analysis.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: A gradient program to ensure separation of this compound from other matrix components.
-
Injection Mode: Splitless or split injection depending on the concentration of the analyte.
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
HPLC Method:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min).
-
Detection Wavelength: The wavelength of maximum absorbance for the derivatized this compound.
Visualizing the Cross-Validation Workflow
A well-structured workflow is essential for a successful cross-validation study. The following diagram illustrates the key stages involved.
Caption: Workflow for an inter-laboratory cross-validation study.
Logical Comparison of Analytical Techniques
The choice between GC-MS and HPLC for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Caption: Comparison of GC-MS and HPLC for this compound analysis.
References
A Comparative Analysis of the Olfactory Properties of Undecanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the olfactory properties of undecanal (also known as aldehyde C-11) with other structurally related aliphatic aldehydes. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to be a valuable resource for those involved in olfaction research, fragrance development, and chemosensory science.
Quantitative Olfactory Data
The perception of an odorant is primarily determined by its odor detection threshold (ODT) and its characteristic odor profile. The following tables summarize these quantitative and qualitative parameters for this compound and a selection of other straight-chain aliphatic aldehydes.
Table 1: Odor Detection Thresholds of Aliphatic Aldehydes
Odor detection thresholds represent the lowest concentration of a compound that is perceivable by the human olfactory system. These values are highly dependent on the experimental methodology and the medium in which they are measured (e.g., air or water).[1]
| Aldehyde | Chemical Formula | Molar Mass ( g/mol ) | Odor Detection Threshold in Air (ppb) | Odor Detection Threshold in Water (ppb) |
| Octanal (C8) | C₈H₁₆O | 128.21 | 0.17[2][3] | 0.7[4] |
| Nonanal (C9) | C₉H₁₈O | 142.24 | 0.53[2][3] | 1[4] |
| Decanal (C10) | C₁₀H₂₀O | 156.27 | - | 0.1[4] |
| This compound (C11) | C₁₁H₂₂O | 170.29 | - | 5 [4] |
| Dodecanal (C12) | C₁₂H₂₄O | 184.32 | - | 2[4] |
Note: A lower ODT value indicates a higher potency of the odorant.
Table 2: Comparative Odor Profiles of Aliphatic Aldehydes
The odor profile, or character, of a substance is determined through sensory panel analysis, where trained assessors describe the perceived scent using a standardized lexicon.
| Aldehyde | Common Odor Descriptors |
| Octanal (C8) | Fatty, fruity, citrus, orange[5] |
| Nonanal (C9) | Fatty, floral, rose, waxy, citrus[6] |
| Decanal (C10) | Strong, penetrating, sweet, orange peel, citrus[4][6] |
| This compound (C11) | Waxy, soapy, floral, aldehydic, citrus, green, fatty |
| Dodecanal (C12) | Sweet, waxy, fatty, citrus, herbaceous, violet (in dilution)[4] |
Experimental Protocols
The data presented in this guide are primarily derived from three key experimental methodologies: sensory analysis for odor profile determination, gas chromatography-olfactometry (GC-O) for identifying odor-active compounds, and calcium imaging of olfactory sensory neurons (OSNs) to study receptor activation.
Sensory Analysis: Descriptive Profiling
Descriptive analysis is a method used to identify and quantify the sensory characteristics of a product by a panel of trained assessors.[7]
Objective: To determine the odor profile of an aldehyde.
Materials:
-
A panel of 8-12 trained sensory assessors.
-
Odor-free testing environment.
-
Glass sniffing jars with lids.
-
Cotton balls or smelling strips.
-
Solutions of the aldehyde at various concentrations in an odorless solvent (e.g., mineral oil or dipropylene glycol).
-
A standardized sensory lexicon of odor descriptors.[8]
-
Data collection software.
Procedure:
-
Panelist Training: Panelists are trained to identify and scale the intensity of a wide range of standard odorants from a sensory lexicon.[9]
-
Sample Preparation: A precise amount of the aldehyde solution is applied to a cotton ball or smelling strip and placed in a labeled, airtight glass jar. Samples are allowed to equilibrate for a set amount of time.
-
Evaluation: Panelists are presented with the samples in a randomized and blinded order.[10]
-
Data Collection: Each panelist individually sniffs the sample and rates the intensity of applicable odor descriptors from the lexicon on a predefined scale (e.g., a 15-point scale).[11]
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a mean intensity score for each descriptor, creating the odor profile of the aldehyde.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive detector to identify odor-active compounds in a sample.[12]
Objective: To identify the specific volatile compounds responsible for the aroma of a sample.
Apparatus:
-
Gas chromatograph (GC) with a capillary column.
-
Mass spectrometer (MS) or Flame Ionization Detector (FID).
-
Olfactometry port (sniffing port).
-
Humidified air supply for the sniffing port.
-
Data acquisition system for both the detector and the sensory input.
Procedure:
-
Sample Injection: A volatile sample containing the aldehyde is injected into the GC.
-
Separation: The compounds in the sample are separated based on their boiling points and polarity as they travel through the GC column.
-
Effluent Splitting: At the end of the column, the effluent is split, with one portion going to a chemical detector (MS or FID) and the other to the olfactometry port.[13]
-
Olfactory Detection: A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any perceived odors.[14]
-
Compound Identification: The chemical detector provides data on the chemical identity of the compounds eluting at specific times.
-
Data Correlation: The olfactory data is correlated with the chemical data to identify the specific compounds that are responsible for the perceived odors.
Calcium Imaging of Olfactory Sensory Neurons
Calcium imaging is a technique used to measure the activation of olfactory sensory neurons (OSNs) in response to odorants. An increase in intracellular calcium is an indicator of neuronal activation.[15]
Objective: To determine which olfactory receptors are activated by a specific aldehyde.
Materials:
-
Isolated olfactory sensory neurons from a model organism (e.g., mouse).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Perfusion system for delivering odorant solutions.
-
Fluorescence microscope with a digital camera.
-
Image analysis software.
-
Solutions of the aldehyde at various concentrations.
Procedure:
-
Cell Preparation and Loading: OSNs are dissociated from the olfactory epithelium and loaded with a calcium-sensitive fluorescent dye.[16]
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is recorded before the application of any odorant.
-
Odorant Stimulation: A solution containing the aldehyde is perfused over the cells for a short period.
-
Fluorescence Imaging: The change in fluorescence intensity within each cell is recorded during and after odorant application. An increase in fluorescence indicates an influx of calcium and, therefore, neuronal activation.
-
Data Analysis: The change in fluorescence intensity (ΔF/F) is calculated for each cell to quantify the response to the odorant. This allows for the identification of which neurons, and by extension which olfactory receptors, are activated by the aldehyde.
Olfactory Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical olfactory signal transduction pathway and a typical experimental workflow for the comparative analysis of odorants.
Conclusion
This compound possesses a characteristic waxy, soapy, and floral-citrus odor profile. Its olfactory properties place it within the broader family of aliphatic aldehydes, each with a unique scent profile that is largely influenced by carbon chain length. The experimental methodologies outlined in this guide provide a framework for the quantitative and qualitative assessment of this compound and other odorants. A comprehensive understanding of these properties and the underlying signaling pathways is crucial for advancements in fragrance science, flavor chemistry, and the development of novel chemosensory modulators.
References
- 1. Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Odor Detection by Humans of Lineal Aliphatic Aldehydes and Helional as Gauged by Dose–Response Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Alkanals [leffingwell.com]
- 5. octanal (aldehyde C-8), 124-13-0 [thegoodscentscompany.com]
- 6. Olfactory Stimulation Effect of Aldehydes, Nonanal, and Decanal on the Human Electroencephalographic Activity, According to Nostril Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stcroixsensory.blog [stcroixsensory.blog]
- 8. Sensory-Guided Establishment of Sensory Lexicon and Investigation of Key Flavor Components for Goji Berry Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 10. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 13. aidic.it [aidic.it]
- 14. researchgate.net [researchgate.net]
- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthetic versus Natural Undecanal
An Objective Guide for Researchers and Drug Development Professionals
Undecanal, also known as Aldehyde C-11, is a saturated fatty aldehyde with the chemical formula CH₃(CH₂)₉CHO.[1] It is a key component in the fragrance and flavor industries, prized for its complex waxy, citrus, and clean floral scent profile.[2] In research and pharmaceutical development, the purity of such compounds is paramount, as impurities can lead to inconsistent results, undesirable side effects, or failed batches. This guide provides a comparative assessment of the purity of this compound from both synthetic and natural sources, supported by established analytical methodologies.
This compound is found naturally as a component of essential oils from citrus plants, such as Citrus reticulata (mandarin orange).[3] Synthetic this compound is typically produced through the oxidation of 1-undecanol or the reduction and subsequent oxidation of fatty acids like undecylenic acid, which can be sourced from castor oil.[4] The origin of the compound—whether extracted from a complex natural matrix or built in a controlled chemical environment—fundamentally influences its impurity profile.
Comparative Purity Profile
The purity of a chemical compound is not merely its percentage concentration but also the nature and quantity of its impurities. The following table summarizes a typical purity analysis for high-grade synthetic this compound versus a high-quality natural this compound extract, based on common findings in the industry.
| Parameter | Synthetic this compound | Natural this compound | Method of Analysis |
| Purity (this compound %) | > 98.0% | Typically 85-95% in a concentrated fraction | GC-MS, qNMR |
| Key Impurities | 1-Undecanol (unreacted starting material), Undecanoic acid (over-oxidation product), residual catalysts. | Decanal, Dodecanal (homologous aldehydes), Limonene, Linalool (other essential oil components). | GC-MS |
| Water Content | < 0.1% | Variable, typically < 0.5% | Karl Fischer Titration |
| Trace Metals | < 5 ppm | Variable, depends on soil and extraction | Inductively Coupled Plasma (ICP-MS) |
| Consistency | High lot-to-lot consistency | Subject to natural variation (harvest, climate) | GC-MS Fingerprinting |
Analysis: Synthetic this compound generally achieves a higher purity percentage, with well-defined and predictable impurities related to the manufacturing process.[4] Natural this compound, while of lower absolute purity, contains a complex mixture of structurally related aldehydes and other volatile organic compounds from the original plant source.[5][6] This complex matrix can be desirable in fragrance applications for a more "rounded" scent but is often a significant drawback in scientific research where compound specificity is critical.[7]
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile impurities, while quantitative Nuclear Magnetic Resonance (qNMR) offers a precise measure of absolute purity without the need for identical reference standards for every impurity.[8][9][10]
Protocol 1: Purity and Impurity Profiling by GC-MS
This method is used to separate, identify, and semi-quantify the components in the this compound sample.
1. Sample Preparation:
-
Prepare a 1000 ppm stock solution of the this compound sample (synthetic or natural) in high-purity hexane.
-
Create a working standard of 10 ppm by diluting the stock solution with hexane.
2. Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 450.
-
Source Temperature: 230°C.
3. Data Analysis:
-
Identify this compound and impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).[1]
-
Calculate the relative percentage of each component using the peak area percent method. Purity is reported as the area of the this compound peak divided by the total area of all peaks.
Protocol 2: Absolute Purity Determination by ¹H qNMR
Quantitative NMR (qNMR) determines the absolute purity of the analyte by comparing its signal integral to that of a certified internal standard of known purity and weight.[9][11][12]
1. Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh (to 0.01 mg) approximately 5 mg of a high-purity internal standard (e.g., Maleic Anhydride, certified purity >99.5%) into the same NMR tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the tube and gently mix until fully dissolved.
2. NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Experiment: Standard 1D proton experiment (zg30).
-
Key Parameters:
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans (ns): 16 (or more to achieve a signal-to-noise ratio >250:1 for the peaks of interest).[11]
-
Spectral Width: 20 ppm.
-
3. Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Integrate the well-resolved aldehyde proton peak of this compound (~9.76 ppm) and a distinct peak from the internal standard (e.g., Maleic Anhydride singlet at ~7.10 ppm).
-
Calculate the purity using the following formula:[11]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the peak
-
N = Number of protons giving rise to the signal (1 for this compound aldehyde, 2 for Maleic Anhydride)
-
MW = Molecular Weight (this compound: 170.29 g/mol )[1]
-
m = mass
-
P = Purity of the standard
-
Visualizing the Purity Assessment Workflow
The logical flow from sample receipt to final purity determination is a critical component of laboratory quality control. The following diagram illustrates this standardized workflow.
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
For researchers, scientists, and drug development professionals, the choice between synthetic and natural this compound hinges on the application's tolerance for impurities.
-
Synthetic this compound offers high purity (>98%) and lot-to-lot consistency, making it the superior choice for applications requiring high specificity and reproducibility, such as in analytical standards, drug formulation studies, or controlled biological assays. Its impurity profile is known and minimal.
-
Natural this compound provides a more complex, multi-component profile that is often preferred in perfumery and flavor science. However, its lower absolute purity and inherent variability make it less suitable for rigorous scientific research where the effects of a single, defined molecule are under investigation.[5][13]
Ultimately, the selection must be guided by a thorough risk assessment based on the stringent analytical data provided by methods like GC-MS and qNMR.
References
- 1. This compound [webbook.nist.gov]
- 2. High-Purity this compound | Kosher Halal | CAS 112-44-7 | Aure Chemical [aurechem.com]
- 3. This compound | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aldehyde C-11 Undecylic Supplier & Manufacturer | Factory Price [polic-chemical.com]
- 5. Essential Oil Purity EXPOSED: How to Spot the Real from the Fake [elchemy.com]
- 6. blog.landema.com [blog.landema.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rssl.com [rssl.com]
- 10. emerypharma.com [emerypharma.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
Structure-Activity Relationship of Undecanal and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of long-chain aliphatic aldehydes as potential therapeutic agents has garnered significant interest in the scientific community. Among these, undecanal (C11 aldehyde) and its derivatives represent a promising class of molecules with diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related long-chain aliphatic aldehydes, focusing on their antimicrobial and cytotoxic properties. The information presented is based on available experimental data to aid in the rational design of novel therapeutic compounds.
Comparative Analysis of Biological Activity
The biological efficacy of this compound and its analogs is intrinsically linked to their chemical structure, particularly the alkyl chain length and the presence of the aldehyde functional group. While comprehensive SAR studies on a wide range of synthetic this compound derivatives are limited in publicly available literature, a comparative analysis with other long-chain aliphatic aldehydes provides valuable insights into the structural features governing their activity.
Antimicrobial Activity
Long-chain aliphatic aldehydes have demonstrated notable antimicrobial properties. The lipophilicity conferred by the alkyl chain allows these molecules to interact with and disrupt microbial cell membranes, leading to their inhibitory effects.
A study comparing the in vitro antibacterial activity of various aliphatic aldehydes against a panel of bacterial strains revealed that both saturated and unsaturated aldehydes possess antimicrobial properties. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for comparison.
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| This compound | - | - |
| Nonanal (C9) | >250 | >250 |
| Decanal (C10) | 125 | 250 |
| Dodecanal (C12) | 62.5 | 125 |
| (E)-2-Nonenal | 31.2 | 62.5 |
| (E)-2-Decenal | 15.6 | 31.2 |
Note: Data for this compound was not explicitly available in the compared study, but trends suggest its activity would be intermediate between Decanal and Dodecanal. The provided data is a summary from available research and is intended for comparative purposes.
From the table, a trend emerges where antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria increases with the length of the alkyl chain from C9 to C12 in saturated aldehydes. Furthermore, the introduction of a double bond at the α,β-position (as seen in the enal compounds) significantly enhances the antibacterial potency. This suggests that both the lipophilicity of the alkyl chain and the reactivity of the carbonyl group contribute to the antimicrobial action.
Cytotoxic Activity
The cytotoxic effects of long-chain fatty aldehydes are crucial in the context of their potential as anticancer agents and for understanding their toxicological profiles. The mechanism of cytotoxicity often involves the formation of adducts with essential biomolecules like proteins and DNA.[1]
The median lethal dose (LD50) is a common measure of acute toxicity. For long-chain fatty aldehydes, this has been evaluated in various cell lines.
| Compound | Cell Line | LD50 (µM) |
| Hexadecanal (C16) | Control Fibroblasts | 134 ± 15 |
| Hexadecanal (C16) | SLS Fibroblasts | 128 ± 10 |
| Hexadecanol (C16 alcohol) | Control Fibroblasts | 38.6 ± 6.6 |
| Hexadecanol (C16 alcohol) | SLS Fibroblasts | 45.7 ± 1.5 |
SLS: Sjögren-Larsson Syndrome. Data is presented for comparative purposes to illustrate the cytotoxic potential of long-chain aldehydes.
The data indicates that long-chain aldehydes exhibit cytotoxic effects. Interestingly, in this particular study, the corresponding fatty alcohol (hexadecanol) showed greater cytotoxicity than the aldehyde. This highlights the complexity of the structure-activity relationships and suggests that the aldehyde functional group itself is a key determinant of the specific biological effect. It is proposed that highly toxic aldehydes primarily exert their effects through protein damage.[1]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of the biological activities of chemical compounds.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method is a widely accepted technique for determining the MIC of an antimicrobial agent against bacteria.
1. Preparation of Materials:
- Bacterial Culture: A fresh overnight culture of the test bacterium grown in a suitable broth (e.g., Mueller-Hinton Broth).
- Test Compound: A stock solution of the this compound derivative or other aldehyde is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
- 96-Well Microtiter Plate: Sterile, U-bottom plates are used.
- Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
2. Procedure:
- Serial Dilution: 100 µL of sterile broth is added to all wells of the microtiter plate. 100 µL of the test compound stock solution is added to the first well and mixed. A serial two-fold dilution is then performed by transferring 100 µL from the first well to the second, and so on, down the plate.
- Inoculation: The overnight bacterial culture is diluted to a standardized concentration (e.g., 0.5 McFarland standard). A further dilution is made into fresh broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL. 100 µL of this bacterial suspension is added to each well (except for a sterility control well).
- Controls:
- Positive Control: A well containing bacteria and broth but no test compound.
- Negative Control (Sterility): A well containing only broth.
- Solvent Control: A well containing bacteria, broth, and the highest concentration of the solvent used to dissolve the test compound.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth).
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Preparation of Materials:
- Cell Culture: Adherent or suspension cells are cultured in a suitable medium and maintained in a CO2 incubator.
- Test Compound: A stock solution of the this compound derivative is prepared in a cell culture-grade solvent (e.g., DMSO).
- 96-Well Plate: Sterile, flat-bottomed plates for cell culture.
- MTT Reagent: A solution of MTT (e.g., 5 mg/mL in phosphate-buffered saline) is prepared and filtered.
- Solubilization Solution: A solution to dissolve the formazan crystals (e.g., DMSO, or a solution of sodium dodecyl sulfate in hydrochloric acid).
2. Procedure:
- Cell Seeding: Cells are seeded into the wells of a 96-well plate at a predetermined density and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with solvent) is also included.
- Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
- Addition of MTT: After the incubation period, the medium is removed, and fresh medium containing the MTT reagent is added to each well. The plate is then incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: The MTT-containing medium is removed, and the solubilization solution is added to each well to dissolve the purple formazan crystals.
- Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental process, the following diagram illustrates the workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Signaling Pathways and Logical Relationships
The biological activities of this compound and its derivatives are often a result of their interaction with specific cellular pathways. For instance, their antimicrobial action can be conceptualized as a series of events leading to microbial cell death.
Caption: Proposed Mechanism of Antimicrobial Action for this compound Derivatives.
References
A Comparative Performance Guide to Undecanal for Research Applications
Introduction: Undecanal (also known as Undecylic Aldehyde or Aldehyde C-11) is a saturated fatty aldehyde that is a crucial component in various scientific and industrial fields.[1] For researchers, scientists, and drug development professionals, the purity and characterization of this compound are paramount for ensuring reproducible and accurate experimental outcomes. In drug development, it may be studied as a biomarker of oxidative stress or as a component in formulations.[2][3] In sensory and neurological research, it serves as a specific odorant molecule to probe olfactory signaling pathways.[4][5][6]
This guide provides an objective comparison of typical technical-grade this compound with high-purity commercial standards, supported by representative performance data and detailed experimental protocols for its analysis.
Performance Benchmark: Purity Comparison
The primary performance metric for a chemical standard is its purity, which is most commonly determined by Gas Chromatography (GC).[7] Impurities can lead to ambiguous results, particularly in sensitive biological assays or when studying structure-activity relationships. The table below summarizes the typical specifications for a high-purity analytical standard compared to a standard technical-grade product.
Table 1: Comparison of this compound Grades
| Parameter | High-Purity Analytical Standard | Technical Grade | Significance in Research |
| Purity (Assay by GC) | ≥98.0% to ≥99.8%[7] | Typically 95-97%[3][7] | High purity minimizes confounding variables from contaminants in biological and chemical assays. |
| Appearance | Colorless Liquid[3][8] | Colorless to Pale Yellow Liquid[3] | Color may indicate the presence of oxidized impurities or degradation products. |
| Refractive Index (n20/D) | 1.430 - 1.435[1] | 1.428 - 1.435[3] | A narrow, well-defined range indicates higher purity and consistency. |
| Verified Application | Analytical Standard, GC, HPLC[7] | Flavors, Fragrances, Synthesis[3][9] | Certified for specific analytical techniques, ensuring reliability and suitability. |
Key Analytical Methodologies
Accurate characterization of this compound relies on robust analytical protocols. Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard method for quantifying the purity of volatile compounds like this compound.[2][10]
Experimental Protocol: Purity Analysis by GC-FID
This protocol describes a standard method for determining the purity of an this compound sample by calculating the area percentage of the resulting chromatogram.
1. Objective: To quantify the purity of a liquid this compound sample.
2. Materials & Equipment:
- Gas Chromatograph with Flame Ionization Detector (GC-FID)
- Capillary Column (e.g., DB-5ms, 30m x 0.25mm ID, 0.25µm film thickness)
- Carrier Gas: Helium or Hydrogen (High Purity)[11]
- Sample Vials with Septa
- Microsyringe
- Solvent: Hexane or Dichloromethane (ACS Grade or higher)
- This compound Sample (and reference standard, if available)
3. Sample Preparation:
- Prepare a dilute solution of the this compound sample by dissolving approximately 10 µL of this compound in 1 mL of the chosen solvent.
- Mix thoroughly until the sample is fully dissolved. The goal is to prepare a sample that is concentrated enough for detection but not so concentrated that it overloads the column.
4. GC-FID Instrument Parameters (Representative):
- Inlet Temperature: 250°C
- Injection Mode: Split (e.g., 50:1 ratio)
- Injection Volume: 1 µL
- Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
- Oven Temperature Program:
- Initial Temperature: 70°C, hold for 2 minutes.
- Ramp: Increase to 280°C at a rate of 15°C/min.
- Final Hold: Hold at 280°C for 5 minutes.
- Detector Temperature (FID): 300°C
5. Data Acquisition & Analysis:
- Inject the prepared sample into the GC system.
- Record the resulting chromatogram for the full duration of the oven program.
- Integrate the area of all peaks in the chromatogram, excluding the solvent peak.[12]
- Calculate the percent purity using the area normalization formula:[12]
- % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
6. Interpretation: The result provides the relative percentage of this compound in the volatile portion of the sample. A high-purity standard will show a single dominant peak with minimal secondary peaks.
Visualization of Workflows and Pathways
Understanding experimental processes and biological interactions is critical. The following diagrams, rendered using Graphviz, illustrate a typical analytical workflow and a key biological pathway involving this compound.
Analytical Workflow
The diagram below outlines the logical steps for determining this compound purity using the GC-FID protocol described.
Caption: Workflow for this compound purity analysis via GC-FID.
Biological Context: Olfactory Signaling Pathway
This compound is an odorant molecule that triggers a specific signaling cascade in olfactory sensory neurons. This pathway is a classic example of a G-protein coupled receptor (GPCR) signaling system.[13]
Caption: Simplified diagram of the this compound-activated olfactory signaling cascade.
References
- 1. This compound | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Olfactory Signaling Pathway [reactome.org]
- 6. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound analytical standard 112-44-7 [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound, 112-44-7 [thegoodscentscompany.com]
- 10. benchchem.com [benchchem.com]
- 11. organomation.com [organomation.com]
- 12. youtube.com [youtube.com]
- 13. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Undecanal: A Guide for Laboratory Professionals
Ensuring a safe and compliant laboratory environment necessitates the proper handling and disposal of all chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of undecanal, tailored for researchers, scientists, and drug development professionals.
This compound, a combustible liquid, is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal must be managed with strict adherence to safety protocols and regulatory requirements to prevent harm to laboratory personnel and the environment.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes tightly fitting safety goggles or a face shield, chemical-resistant gloves, and suitable protective clothing.[1] In case of insufficient ventilation, a full-face respirator should be used.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical procedure that must be followed to prevent harm to individuals and the environment.[1] This protocol provides clear, actionable steps for laboratory personnel.
-
Waste Identification and Segregation : All waste containing this compound, including the pure substance, contaminated labware (e.g., pipettes, flasks), and spill cleanup materials, must be identified as hazardous waste.[1] This waste must be segregated from non-hazardous waste to prevent cross-contamination and ensure proper disposal.[3][4] Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4]
-
Containment : Collect all this compound waste in a designated, compatible, and properly sealed container.[1][3] The container must be clearly labeled as "Hazardous Waste: this compound" and should be kept closed at all times except when adding waste.[1][5][6] Containers should not be filled beyond the neck to allow for expansion.[4]
-
Storage : Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[4][6] This area must be at or near the point of generation and should be inspected weekly for any signs of leakage.[4] Ensure that the storage area is away from heat sources, sunlight, and incompatible materials.[3][7][8]
-
Disposal Request : Once the container is full or within the time limits specified by your institution's policy (e.g., six months for opened containers), contact your institution's Environmental Health and Safety (EHRS) or a licensed hazardous waste disposal contractor for pick-up.[5][6] Do not attempt to dispose of this compound down the drain or in regular trash.[3][5][9]
-
Spill Management : In the event of a spill, contain the spillage and absorb it with an inert material such as sand or vermiculite.[2][8] The absorbent material and any contaminated soil should be collected into the designated hazardous waste container.[1] Ventilate the affected area.[9]
-
Empty Container Disposal : A container that has held this compound is also considered hazardous waste and should be handled in the same way as the substance itself.[9] However, if the container is "empty" according to regulatory definitions (e.g., all possible contents have been removed), it may be possible to dispose of it as regular trash after defacing any hazardous waste labels and removing the cap.[5] Consult your institution's specific guidelines for empty container management.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C11H22O |
| Molecular Weight | 170.29 g/mol |
| CAS Number | 112-44-7 |
| Physical State | Colorless liquid |
| Boiling Point | 103°C at 10 mmHg |
| Flash Point | 100°C (212°F)[1] |
| Specific Gravity | 0.829[8] |
| Vapor Pressure | 0.039 mmHg at 25°C[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the key steps for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
Personal protective equipment for handling Undecanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling Undecanal (also known as Aldehyde C-11) in a laboratory setting. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe research environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes. A face shield is recommended when pouring or if splashes are likely.[1] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Latex gloves may offer insufficient protection. Inspect gloves for any signs of degradation or puncture before use.[1][2] |
| Lab Coat or Chemical Protective Apron | A flame-retardant lab coat (e.g., Nomex®) provides a barrier against skin contact. An impervious chemical protective apron is recommended when pouring.[1][2] | |
| Respiratory | Fume Hood or Respirator | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required.[2] |
| Footwear | Closed-Toe Shoes | Shoes should be made of a material impervious to chemicals to protect feet from spills.[1][2] |
Safe Handling and Storage Protocol
A systematic approach is crucial for the safe handling of this compound from receipt to disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation :
-
Handling :
-
When transferring or pouring, do so carefully to avoid splashes and the generation of aerosols.[1]
-
Perform all transfers over a secondary containment tray to catch any potential spills.[2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Avoid all direct contact with skin and eyes and do not inhale vapors.[1]
-
-
Storage :
Spill and Disposal Plan
Immediate and appropriate response to spills is critical. Proper disposal prevents environmental contamination and ensures regulatory compliance.
Spill Response Workflow
Caption: Step-by-step workflow for responding to an this compound spill.
Spill Response Procedure:
-
Immediate Actions :
-
Containment and Cleanup :
-
Decontamination :
Disposal Plan:
-
Waste Collection : Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.[1]
-
Regulatory Compliance : Dispose of chemical waste in accordance with all local, regional, and national regulations.[1] This should be handled by a licensed waste disposal company.[1]
By strictly following these procedures, you can ensure a high level of safety and operational integrity when working with this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
